Fgfr4-IN-20
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H22Cl2N4O3 |
|---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
N-[2-[[7-(2,6-dichloro-3,5-dimethoxyphenyl)-5-methyl-2,6-naphthyridin-3-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C26H22Cl2N4O3/c1-5-23(33)32-18-9-7-6-8-17(18)31-22-11-16-14(2)30-19(10-15(16)13-29-22)24-25(27)20(34-3)12-21(35-4)26(24)28/h5-13H,1H2,2-4H3,(H,29,31)(H,32,33) |
InChI Key |
BKZCLQWUBOUWAM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Fgfr4-IN-20: A Technical Guide to its Mechanism of Action
Executive Summary: Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase implicated in the progression of various cancers, particularly hepatocellular carcinoma. Its role in driving tumor growth has made it a compelling target for therapeutic intervention. While specific public data for a compound designated "Fgfr4-IN-20" is not available, this guide details the mechanism of action of a representative selective and covalent FGFR4 inhibitor based on the well-characterized pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, a common core for potent FGFR4 inhibitors. This document provides an in-depth overview for researchers, scientists, and drug development professionals, summarizing key quantitative data, experimental protocols, and visualizing the underlying biological pathways and experimental workflows.
Core Mechanism of Action
This compound is representative of a class of highly selective and potent inhibitors of FGFR4. The primary mechanism of action is the irreversible covalent modification of a unique cysteine residue (Cys552) located in the hinge region of the FGFR4 kinase domain. This covalent binding locks the kinase in an inactive conformation, thereby preventing the binding of ATP and subsequent autophosphorylation and activation of downstream signaling pathways.[1]
The aberrant activation of the FGF19-FGFR4 signaling axis is a key driver in certain cancers.[1][2] this compound effectively abrogates this signaling cascade, leading to the inhibition of tumor cell proliferation and survival.
Quantitative Biological Data
The following tables summarize the typical biochemical and cellular activities of a representative selective covalent FGFR4 inhibitor.
Table 1: Biochemical Potency
| Target | IC₅₀ (nM) | Assay Type |
| FGFR4 | < 5 | Kinase Assay |
| FGFR1 | > 1000 | Kinase Assay |
| FGFR2 | > 1000 | Kinase Assay |
| FGFR3 | > 1000 | Kinase Assay |
| VEGFR2 | > 10000 | Kinase Assay |
Table 2: Cellular Activity
| Cell Line | Cancer Type | Cellular IC₅₀ (nM) | Assay Type |
| HuH-7 | Hepatocellular Carcinoma | < 20 | Cell Proliferation Assay |
| Hep3B | Hepatocellular Carcinoma | < 50 | Cell Proliferation Assay |
| MDA-MB-453 | Breast Cancer | < 100 | Cell Proliferation Assay |
Signaling Pathway Inhibition
This compound targets the FGFR4 signaling pathway, which, upon activation by its ligand FGF19, triggers a cascade of downstream signaling events crucial for cell proliferation, survival, and migration. The diagram below illustrates the canonical FGFR4 signaling pathway and the point of inhibition by this compound.
References
Fgfr4-IN-20: A Technical Guide to a Selective FGFR4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase implicated in the pathogenesis of various cancers, most notably hepatocellular carcinoma (HCC). The development of selective inhibitors for FGFR4 is a promising therapeutic strategy. Fgfr4-IN-20 is a potent and selective, orally active inhibitor of FGFR4. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, and preclinical data. Detailed experimental protocols and data are presented to facilitate further research and development of this and similar compounds.
Introduction
The fibroblast growth factor (FGF) signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of this pathway, particularly through the FGFR4 axis, is a known driver in several malignancies. This compound is a covalent inhibitor that selectively targets a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4, leading to its irreversible inhibition.[1][2] This specificity provides a therapeutic window by minimizing off-target effects on other FGFR family members (FGFR1, FGFR2, and FGFR3), the inhibition of which can lead to toxicity. This document serves as a comprehensive resource for researchers working with this compound and other selective FGFR4 inhibitors.
Mechanism of Action
This compound acts as a selective and irreversible inhibitor of FGFR4. Its mechanism of action is centered on the covalent modification of the non-catalytic cysteine residue Cys552 in the hinge region of the FGFR4 kinase domain.[1][2] This cysteine is not present in other FGFR family members, which instead have a tyrosine at the analogous position, forming the basis for the inhibitor's selectivity.[2] By covalently binding to Cys552, this compound blocks the ATP-binding site, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.
FGFR4 Signaling Pathway
The binding of FGF19 to FGFR4 and its co-receptor β-Klotho (KLB) induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This phosphorylation event creates docking sites for adaptor proteins, primarily Fibroblast Growth Factor Receptor Substrate 2 (FRS2). Phosphorylated FRS2 recruits GRB2/SOS complexes, which in turn activate the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR signaling cascades. FGFR4 activation can also lead to the activation of the PLCγ and JAK/STAT pathways. These pathways collectively promote cell proliferation, survival, and migration.
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line / Enzyme | Reference |
| IC50 (Enzyme) | 36 nM | Recombinant FGFR4 | [3] |
| IC50 (Cellular) | 19 nM | Huh7 | [3] |
| Selectivity | >100-fold vs FGFR1/2/3 | Recombinant Kinases | [3] |
Note: this compound is also referred to as "comp 11" in some literature.[3]
Table 2: Comparative IC50 Values of Selective FGFR4 Inhibitors
| Inhibitor | FGFR4 (nM) | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | Reference |
| This compound (comp 11) | 36 | >3600 | >3600 | >3600 | [3] |
| BLU-9931 | 3 | 885 | 552 | 150 | [4] |
| Fisogatinib (BLU-554) | 5 | 624 | >2203 | >2203 | [4] |
| H3B-6527 | <1.2 | 320 | 1290 | 1060 | N/A |
| Roblitinib (FGF401) | 1.9 | >1900 | >1900 | >1900 | N/A |
Experimental Protocols
The following protocols are representative methodologies for the evaluation of selective FGFR4 inhibitors like this compound.
Biochemical Kinase Assay (Representative Protocol)
This protocol is based on a generic ADP-Glo™ kinase assay format.
Objective: To determine the in vitro inhibitory activity of this compound against recombinant FGFR4 kinase.
Materials:
-
Recombinant active FGFR4 enzyme
-
Kinase Dilution Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT)
-
Substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP solution
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase dilution buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2 µL of diluted active FGFR4 enzyme to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay (Representative Protocol)
Objective: To assess the anti-proliferative effect of this compound on a relevant cancer cell line (e.g., Huh7).
Materials:
-
Huh7 (or other suitable) human hepatocellular carcinoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound dissolved in DMSO
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent
-
Plate reader
Procedure:
-
Seed Huh7 cells in a 96-well plate at a density of approximately 3,000 cells per well in 100 µL of complete medium.
-
Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.
In Vivo Xenograft Model (Representative Protocol)
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of hepatocellular carcinoma.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Huh7 cells
-
Matrigel
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of Huh7 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at a specified dose and schedule (e.g., daily or twice daily). Administer the vehicle to the control group.
-
Measure tumor volume and body weight at regular intervals (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Analyze the data to determine the effect of this compound on tumor growth.
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, a general synthetic scheme for a similar selective covalent FGFR4 inhibitor, referred to as compound 1, has been described.[3] The synthesis involves a multi-step process starting from a chloropyrimidine derivative, followed by reactions including methylamine (B109427) displacement, reduction, oxidation, thermal condensation, and simultaneous oxidation and chlorination to yield the final compound.[3]
Conclusion
This compound is a potent and highly selective covalent inhibitor of FGFR4 that has demonstrated significant anti-proliferative activity in preclinical models of hepatocellular carcinoma. Its mechanism of action, targeting a unique cysteine residue, provides a strong rationale for its selectivity and potential as a targeted therapeutic agent. The data and protocols presented in this guide offer a valuable resource for the scientific community to further investigate this compound and advance the development of novel FGFR4-targeted therapies for cancer.
References
Fgfr4-IN-20 for Hepatocellular Carcinoma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options for advanced disease. The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway has emerged as a critical oncogenic driver in a subset of HCC patients, making it a compelling target for novel therapeutic intervention. This technical guide provides an in-depth overview of Fgfr4-IN-20, a selective inhibitor of FGFR4, within the context of HCC research. This document details the mechanism of action, presents key preclinical data for this compound and other selective FGFR4 inhibitors, and provides comprehensive experimental protocols for the evaluation of such compounds. Visualizations of the FGFR4 signaling pathway, a typical experimental workflow, and the drug development pipeline are included to facilitate a deeper understanding of the scientific and logical underpinnings of FGFR4-targeted therapy in HCC.
Introduction: The Role of FGFR4 in Hepatocellular Carcinoma
Hepatocellular carcinoma is the most prevalent form of primary liver cancer and a leading cause of cancer-related mortality worldwide. A key signaling pathway implicated in the pathogenesis of a subset of HCCs is the Fibroblast Growth Factor 19 (FGF19)-FGFR4 axis. Under normal physiological conditions, this pathway is involved in the regulation of bile acid metabolism.[1][2] However, in approximately 30% of HCC patients, aberrant activation of FGFR4 signaling, often driven by the amplification and overexpression of its ligand FGF19, acts as a potent oncogenic driver, promoting tumor cell proliferation and survival.[1] This dependency of certain HCC tumors on the FGF19-FGFR4 pathway provides a strong rationale for the development of targeted therapies that selectively inhibit FGFR4.
This compound is an orally active and selective inhibitor of FGFR4 developed for HCC research. Its high potency and selectivity for FGFR4 over other FGFR family members (FGFR1, 2, and 3) make it a valuable tool for investigating the therapeutic potential of targeted FGFR4 inhibition. This guide will delve into the technical aspects of utilizing this compound and similar compounds in a research setting.
Mechanism of Action of Selective FGFR4 Inhibitors
FGFR4 is a transmembrane receptor tyrosine kinase.[3] The binding of its ligand, FGF19, in conjunction with the co-receptor β-Klotho, induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to cell proliferation, survival, and differentiation.[1][3]
Selective FGFR4 inhibitors, such as this compound, are small molecules designed to bind to the ATP-binding pocket of the FGFR4 kinase domain.[4] By competitively inhibiting ATP binding, these compounds prevent the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling. A unique feature of FGFR4 is the presence of a cysteine residue (Cys552) in its kinase domain, which is not found in other FGFR family members.[4] This has enabled the development of covalent inhibitors that form an irreversible bond with this cysteine, leading to high potency and selectivity.[4]
Quantitative Data and Preclinical Efficacy
The preclinical evaluation of selective FGFR4 inhibitors involves a series of in vitro and in vivo studies to determine their potency, selectivity, and anti-tumor activity. Below are tables summarizing key quantitative data for this compound and other notable selective FGFR4 inhibitors.
Table 1: In Vitro Potency and Selectivity of FGFR4 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line (HCC) | Cellular IC50 (nM) | Selectivity vs. FGFR1/2/3 | Reference |
| This compound | FGFR4 enzyme | 36 | Huh7 | 19 | Selective | [5][6] |
| BLU-554 (Fisogatinib) | FGFR4 enzyme | 5 | - | - | >100-fold | [7] |
| FGF401 (Roblitinib) | FGFR4 enzyme | 1.9 | - | - | >1000-fold | [7][8] |
| H3B-6527 | FGFR4 enzyme | <1.2 | - | - | >250-fold | [7] |
Table 2: In Vivo Efficacy of Selective FGFR4 Inhibitors in HCC Xenograft Models
| Compound | Animal Model | HCC Cell Line/PDX | Dosing | Tumor Growth Inhibition | Reference |
| BLU-554 (Fisogatinib) | Mouse Xenograft | FGF19-amplified | 100 mg/kg BID or 200 mg/kg QD for 21 days | Complete tumor regression | [1][9] |
| BLU-554 (Fisogatinib) | Mouse Xenograft | FGF19-overexpressing | Dose-dependent | Sustained tumor regression | [10] |
| FGF401 (Roblitinib) | Mouse Xenograft & PDX | FGF19-driven | Dose-dependent | Robust tumor regression/stasis | [8] |
| H3B-6527 | Mouse Xenograft | FGF19-amplified | Oral dosing | Dose-dependent tumor regression | [2] |
| H3B-6527 | Patient-Derived Xenograft (PDX) | FGF19-amplified/high expression | Oral dosing | Tumor regression | [2] |
Detailed Experimental Protocols
The following protocols are representative methodologies for the preclinical evaluation of FGFR4 inhibitors like this compound in HCC research.
In Vitro FGFR Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FGFR4 and other FGFR family members to assess potency and selectivity.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes
-
Kinase buffer (e.g., 50mM HEPES pH 7.5, 10mM MgCl2, 1mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add the recombinant FGFR enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay
Objective: To assess the effect of the test compound on the proliferation of HCC cell lines.
Materials:
-
HCC cell lines (e.g., Huh7, Hep3B, which are known to have FGF19/FGFR4 pathway activation)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compound (e.g., this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar (e.g., MTT, CCK-8)
-
96-well clear-bottom white plates
-
Incubator (37°C, 5% CO2)
-
Luminometer
Procedure:
-
Seed HCC cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Measure luminescence to determine the number of viable cells.
-
Calculate the percent viability relative to vehicle-treated control cells and determine the cellular IC50 value.
Western Blotting for FGFR4 Pathway Inhibition
Objective: To confirm that the test compound inhibits FGFR4 signaling in HCC cells by measuring the phosphorylation of FGFR4 and downstream effectors like ERK.
Materials:
-
HCC cells
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting transfer system
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture HCC cells and treat with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the level of protein phosphorylation.
In Vivo HCC Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or NOD/SCID)
-
HCC cells (e.g., Hep3B) or patient-derived tumor fragments
-
Matrigel
-
Test compound formulated for oral gavage or other appropriate route of administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of HCC cells mixed with Matrigel into the flank of the mice.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer the test compound and vehicle according to the planned dosing schedule.
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Visualizing Workflows and Logical Relationships
Experimental Workflow for this compound Evaluation
Logical Framework for FGFR4 Inhibitor Development
Conclusion
The FGF19-FGFR4 signaling axis represents a validated oncogenic driver in a significant subset of hepatocellular carcinoma. Selective FGFR4 inhibitors, exemplified by this compound, offer a promising targeted therapeutic strategy for these patients. This technical guide has provided a comprehensive overview of the mechanism of action, key preclinical data, and detailed experimental protocols relevant to the research and development of these compounds. The provided visualizations aim to clarify the underlying biological pathways and the logical framework of the drug development process. Continued research with potent and selective tools like this compound is crucial for advancing our understanding of FGFR4-driven HCC and for the development of novel, effective treatments for this challenging disease.
References
- 1. nextechinvest.com [nextechinvest.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. nextechinvest.com [nextechinvest.com]
Discovery and Synthesis of a Selective Covalent FGFR4 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical therapeutic target in oncology, particularly for hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling axis is often aberrantly activated. This technical guide provides a comprehensive overview of the discovery and synthesis of a potent and selective covalent inhibitor of FGFR4, a 2-amino-6,8-dimethyl-pyrido[2,3-d]pyrimidin-7(8H)-one derivative. This inhibitor, referred to herein as Fgfr4-IN-20 (based on the detailed characterization of "compound 1" in cited literature), achieves its selectivity by irreversibly binding to a unique cysteine residue (Cys552) in the kinase domain of FGFR4. This document details the synthetic route, biological activity, pharmacokinetic profile, and the experimental protocols utilized in its characterization, offering a valuable resource for researchers in the field of targeted cancer therapy.
Introduction to FGFR4 as a Therapeutic Target
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a pivotal role in various physiological processes, including cell growth, differentiation, and metabolism.[1][2] Dysregulation of FGFR signaling, often through gene amplification, mutations, or ligand overexpression, is implicated in the pathogenesis of numerous cancers.[2][3] FGFR4, in particular, is a key driver in a subset of HCCs where its ligand, FGF19, is overexpressed.[4] The activation of the FGF19-FGFR4 pathway promotes tumor cell proliferation and survival, making FGFR4 an attractive target for therapeutic intervention.[4]
A key structural feature that distinguishes FGFR4 from other family members is the presence of a unique cysteine residue (Cys552) within its ATP-binding pocket.[1] This non-conserved cysteine provides an opportunity for the design of selective covalent inhibitors that can form an irreversible bond, leading to enhanced potency and prolonged target engagement. This compound was developed based on this strategy, demonstrating high selectivity and potent anti-tumor activity in preclinical models.[1]
Discovery of this compound
The discovery of this compound stemmed from a structure-based drug design approach aimed at identifying selective covalent inhibitors of FGFR4. The core scaffold, a 2-amino-6,8-dimethyl-pyrido[2,3-d]pyrimidin-7(8H)-one, was optimized for potent and selective inhibition of FGFR4 signaling.[1] The key innovation was the incorporation of a reactive group that specifically targets Cys552, thereby achieving high selectivity over other FGFR isoforms which possess a tyrosine at the equivalent position.[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process. A general synthetic scheme is outlined below, based on the synthesis of analogous pyrido[2,3-d]pyrimidin-7(8H)-ones.[5][6][7][8][9]
Experimental Protocol: Synthesis
A detailed, step-by-step protocol for the synthesis of a key intermediate and the final compound is provided below.
Step 1: Synthesis of the Aldehyde Intermediate (12)
-
Methylamine (B109427) Displacement: A solution of chloropyrimidine (11) is treated with methylamine. The reaction proceeds to displace the chloride, yielding the methylamine adduct in quantitative yield.[1]
-
Reduction and Oxidation: The resulting methylamine adduct is subjected to reduction with lithium aluminum hydride (LiAlH4), followed by oxidation with manganese dioxide (MnO2). This two-step process affords the aldehyde intermediate (12) in a 40% overall yield.[1]
Step 2: Condensation and Cyclization
-
Thermal Condensation: The aldehyde (12) is thermally condensed with a suitable amine partner (13) in the presence of potassium carbonate (K2CO3). This reaction provides the cyclized product (14) in 63% yield.[1]
Step 3: Final Modification
-
Oxidation and Chlorination: The intermediate (14) undergoes simultaneous oxidation and chlorination with sulfuryl chloride (SO2Cl2) to yield the final product, this compound (compound 1).[1]
Biological Activity and Selectivity
This compound exhibits potent and selective inhibition of FGFR4. Its biological activity has been characterized through a series of in vitro and in vivo assays.
In Vitro Kinase and Cell-Based Assays
The inhibitory activity of this compound was assessed using both enzymatic and cell-based assays. The compound demonstrated potent inhibition of FGFR4 phosphorylation.[1]
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | IC50 (nM) | Reference |
| pFGFR4 Cellular Assay | FGFR4 | 9 | [1] |
| pFGFR2 Cellular Assay | FGFR2 | >1000 | [1] |
Data presented for "compound 1" in the source.
Experimental Protocol: pFGFR4 Inhibition Assay in Huh7 Cells
-
Cell Culture: Human hepatocellular carcinoma Huh7 cells, which endogenously express FGFR4, are cultured in appropriate media.[10][11][12][13][14]
-
Compound Treatment: Cells are treated with varying concentrations of this compound for a specified period.
-
Cell Lysis and Protein Quantification: After treatment, cells are lysed, and total protein concentration is determined.
-
Western Blot Analysis: Equal amounts of protein are subjected to SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated FGFR4 (pFGFR4) and total FGFR4.[10]
-
Detection and Quantification: Following incubation with secondary antibodies, the protein bands are visualized and quantified to determine the extent of pFGFR4 inhibition.[10] The IC50 value is calculated from the dose-response curve.
Selectivity Profile
A key feature of this compound is its high selectivity for FGFR4 over other FGFR family members. This selectivity is attributed to the covalent interaction with the unique Cys552 residue in FGFR4.[1] The IC50 for FGFR2, used as a surrogate for FGFR1-3, was found to be over 100-fold higher than that for FGFR4.[1]
Pharmacokinetic Profile
The pharmacokinetic properties of this compound were evaluated in multiple species to assess its drug-like properties.
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Cmax (ng/mL) | Clearance (mL/min/kg) | Oral Bioavailability (%) | Reference |
| Mouse | High | Low | 20 | [1] |
| Rat | High | Low | 12 | [1] |
| Cynomolgus Monkey | High | Low | 27 | [1][4][15][16] |
Data presented for "compound 1" in the source.
Experimental Protocol: Pharmacokinetic Analysis
-
Animal Dosing: The compound is administered orally to mice, rats, and cynomolgus monkeys at a defined dose.[1]
-
Blood Sampling: Blood samples are collected at various time points post-dosing.
-
Plasma Preparation and Compound Extraction: Plasma is separated from the blood samples, and the compound is extracted.
-
LC-MS/MS Analysis: The concentration of this compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters such as Cmax, clearance, and oral bioavailability are calculated from the plasma concentration-time profiles.
In Vivo Efficacy
The anti-tumor efficacy of this compound was demonstrated in preclinical models of hepatocellular carcinoma.
Target Occupancy and Pharmacodynamics
In vivo studies in tumor-bearing mice showed a strong correlation between this compound exposure, target occupancy (covalent binding to FGFR4), and inhibition of pFGFR4 signaling.[1]
Experimental Protocol: In Vivo FGFR4 Target Occupancy Study
-
Tumor Model: An orthotopic or subcutaneous tumor model is established using a suitable HCC cell line (e.g., Huh7) in immunocompromised mice.[17][18][19]
-
Compound Administration: Mice with established tumors are treated with a single oral dose of this compound at various dose levels.[1]
-
Tumor and Plasma Collection: At different time points after dosing, tumor and plasma samples are collected.
-
Analysis of Target Occupancy: The degree of target occupancy in the tumor tissue is determined by measuring the ratio of unbound to total FGFR4.[1]
-
Analysis of pFGFR4 Inhibition: The inhibition of pFGFR4 signaling in the tumor is measured using a suitable assay, such as a Mesoscale Discovery (MSD) assay.[1]
Anti-Tumor Activity in HCC Models
Oral administration of this compound resulted in significant and sustained tumor regression in both orthotopic and sorafenib-resistant HCC patient-derived xenograft (PDX) models.[1]
Signaling Pathways and Visualizations
FGFR4 Signaling Pathway
FGFR4 activation by its ligand FGF19, in the presence of the co-receptor β-klotho (KLB), triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[1][2] Key downstream pathways include the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrido[2,3-d]pyrimidin-7-(8H)-ones as HCV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CXCR4 promotes gefitinib resistance of Huh7 cells by activating the c‐Met signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Growth Inhibition of Hepatocellular Carcinoma Huh7 Cells by Lactobacillus casei Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Cancer Effects of Glaucarubinone in the Hepatocellular Carcinoma Cell Line Huh7 via Regulation of the Epithelial-To-Mesenchymal Transition-Associated Transcription Factor Twist1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Application of Pharmacokinetic/Pharmacodynamic Modeling to Bridge Mouse Antitumor Efficacy and Monkey Toxicology Data for Determining the Therapeutic Index of an Interleukin-10 Fc Fusion Protein [frontiersin.org]
- 15. Application of Pharmacokinetic/Pharmacodynamic Modeling to Bridge Mouse Antitumor Efficacy and Monkey Toxicology Data for Determining the Therapeutic Index of an Interleukin-10 Fc Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Experimental Models of Hepatocellular Carcinoma—A Preclinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental Models for Preclinical Research in Hepatocellular Carcinoma - Hepatocellular Carcinoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. noblelifesci.com [noblelifesci.com]
In Vitro Target Validation of Fgfr4-IN-20: A Technical Guide
Disclaimer: As of December 2025, publicly available in vitro target validation data specifically for "Fgfr4-IN-20" is limited. Therefore, this guide will use the well-characterized and highly selective FGFR4 inhibitor, BLU-9931 , as a representative example to illustrate the core principles and experimental methodologies for the in vitro target validation of a selective FGFR4 inhibitor. The experimental protocols and data presented herein are based on established methods for evaluating compounds targeting the FGFR4 signaling pathway.
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon activation by its primary ligand FGF19, plays a crucial role in various cellular processes, including proliferation, differentiation, and metabolism.[1][2] Dysregulation of the FGF19-FGFR4 signaling axis has been implicated as an oncogenic driver in several cancers, most notably hepatocellular carcinoma (HCC).[3][4] This has led to the development of selective FGFR4 inhibitors as a promising therapeutic strategy.[5][6]
This technical guide provides a comprehensive overview of the in vitro methodologies required to validate the target engagement and pharmacological activity of a selective FGFR4 inhibitor, using BLU-9931 as a surrogate for this compound. The guide is intended for researchers, scientists, and drug development professionals.
FGFR4 Signaling Pathway
Upon binding of FGF19, in concert with the co-receptor β-Klotho, FGFR4 dimerizes and undergoes autophosphorylation of its intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to promoting cell proliferation and survival.[1][3][5]
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Design, synthesis, and biological evaluation of selective covalent inhibitors of FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of FGFR4 as a Potential Therapeutic Target for Advanced-Stage High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Selective FGFR4 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimers: The compound "Fgfr4-IN-20" does not correspond to a publicly documented selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor. This guide synthesizes publicly available in vivo efficacy data for well-characterized, potent, and selective FGFR4 inhibitors, such as fisogatinib (BLU-554), roblitinib (B610542) (FGF401), and H3B-6527, to serve as a representative technical overview.
Introduction
The Fibroblast Growth Factor 19 (FGF19)-FGFR4 signaling axis has been identified as a critical oncogenic driver in a subset of hepatocellular carcinomas (HCC) and other solid tumors.[1][2] Aberrant activation of this pathway, often through FGF19 amplification or overexpression, leads to uncontrolled tumor cell proliferation and survival.[2] This has spurred the development of selective FGFR4 inhibitors as a promising therapeutic strategy. This document provides a comprehensive technical guide on the in vivo evaluation of these inhibitors, summarizing key efficacy data, experimental protocols, and the underlying signaling pathways.
Core Signaling Pathway: FGF19-FGFR4 Axis
FGFR4 is a receptor tyrosine kinase that, upon binding its primary ligand FGF19 and the co-receptor β-Klotho (KLB), dimerizes and autophosphorylates.[1][2] This activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[1][2] Selective FGFR4 inhibitors are designed to block the kinase activity of FGFR4, thereby abrogating these downstream oncogenic signals.
Caption: The FGF19-FGFR4 signaling pathway and point of inhibition.
Data Presentation: In Vivo Efficacy of Selective FGFR4 Inhibitors
The following tables summarize quantitative data from preclinical studies of selective FGFR4 inhibitors in various mouse xenograft models. Efficacy is typically demonstrated by tumor growth inhibition (TGI) or tumor regression.
Table 1: Efficacy in Cell Line-Derived Xenograft (CDX) Models
| Inhibitor | Cell Line | Cancer Type | Animal Model | Dosing Regimen | Efficacy Readout | Reference(s) |
| Fisogatinib (BLU-554) | Hep3B | HCC | Mice | Not specified | Tumor regression | [3][4] |
| Fisogatinib (BLU-554) | HCC model with FGF19 amplification | HCC | Mice | 100 mg/kg BID or 200 mg/kg QD for 21 days | 100% complete tumor regression | [5] |
| INCB062079 | FGF19-amplified HCC | HCC | Mice | 10-30 mg/kg BID | Significant tumor regression | [6] |
| H3B-6527 | FGF19-amplified HCC | HCC | Nude Mice | Oral Dosing (QD) | Dose-dependent tumor regression | [7] |
| Roblitinib (FGF401) | FGF19-driven HCC | HCC | Mice | Dose-dependent | Robust regression/stasis | [8] |
Table 2: Efficacy in Patient-Derived Xenograft (PDX) Models
| Inhibitor | PDX Model | Cancer Type | Animal Model | Dosing Regimen | Efficacy Readout | Reference(s) |
| Fisogatinib (BLU-554) | LIX-066 (FGF19-positive) | HCC | Mice | Not specified | Tumor regression | [3][4] |
| H3B-6527 | FGF19-amplified HCC PDX | HCC | Nude Mice | Not specified | Tumor regression | [7] |
| H3B-6527 | High FGF19 expression HCC PDX | HCC | Nude Mice | 500 mg/kg | Antitumor activity and regression | [7][9] |
| Roblitinib (FGF401) | FGF19-positive HCC PDX | HCC | Mice | Not specified | Robust regression/stasis | [8][10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo efficacy studies. Below are generalized protocols based on published preclinical studies of selective FGFR4 inhibitors.
Animal Models and Tumor Implantation
-
Animal Strain: Female athymic nude mice (nu/nu) or other immunocompromised strains are commonly used.[9][11]
-
Cell Line-Derived Xenografts (CDX):
-
HCC cell lines with known FGF19/FGFR4 status (e.g., Hep3B, Huh7) are cultured under standard conditions.
-
A suspension of 5-10 million cells in a 1:1 mixture of culture medium and Matrigel is prepared.
-
The cell suspension (typically 100-200 µL) is subcutaneously injected into the flank of each mouse.
-
-
Patient-Derived Xenografts (PDX):
-
Fresh tumor tissue from HCC patients is obtained and fragmented.
-
Tumor fragments are subcutaneously implanted into the flanks of immunocompromised mice.[9]
-
Tumors are allowed to grow and are subsequently passaged into new cohorts of mice for efficacy studies.
-
Dosing and Administration
-
Tumor Growth Monitoring: Tumors are measured 2-3 times weekly with calipers once they become palpable. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and vehicle control groups.
-
Drug Formulation: The inhibitor is typically formulated as a suspension in a vehicle such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80 for oral administration.
-
Administration: The drug is administered, often by oral gavage (p.o.), at specified doses and schedules (e.g., once daily (QD) or twice daily (BID)).[7][9] The vehicle is administered to the control group on the same schedule.
-
Monitoring: Animal body weight and overall health are monitored regularly as indicators of toxicity.[9]
Efficacy and Pharmacodynamic Endpoints
-
Tumor Volume Measurement: Tumor volumes are measured throughout the study. The primary efficacy endpoint is often tumor growth inhibition or regression compared to the vehicle control group.
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study (or at specific time points), tumors and plasma are collected.
-
Tumor tissue can be flash-frozen for protein analysis or fixed in formalin for histology.
-
Western Blotting: Tumor lysates are analyzed for levels of total and phosphorylated FGFR4, ERK, and other downstream signaling proteins to confirm target engagement.[12]
-
Immunohistochemistry (IHC): Fixed tumor sections are stained for biomarkers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3) to assess the biological effects of the inhibitor.[12]
-
Mandatory Visualizations
Caption: A typical experimental workflow for in vivo efficacy studies.
Conclusion
Selective FGFR4 inhibitors have demonstrated significant and robust in vivo anti-tumor efficacy in preclinical models of HCC characterized by an activated FGF19-FGFR4 signaling pathway.[7][8] The data consistently show that these targeted agents can induce tumor stasis and even complete regression in well-tolerated dosing regimens.[5][6] The experimental protocols outlined in this guide provide a framework for the continued evaluation of novel FGFR4 inhibitors. Future work will likely focus on overcoming potential resistance mechanisms and exploring combination therapies to further enhance clinical outcomes.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined inhibition of FGFR4 and VEGFR signaling enhances efficacy in FGF19 driven hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Guide: Binding Affinity and Kinetics of Selective FGFR4 Inhibitors
This technical guide provides an in-depth overview of the binding affinity and kinetics of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors. Due to the limited publicly available data for a compound specifically designated "Fgfr4-IN-20," this document focuses on well-characterized, potent, and selective FGFR4 inhibitors as exemplars to illustrate the core principles of binding affinity, kinetics, and the experimental methodologies used for their determination. This guide is intended for researchers, scientists, and drug development professionals working on FGFR4-targeted therapies.
Introduction to FGFR4 and Its Role in Disease
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon binding to its primary ligand, Fibroblast Growth Factor 19 (FGF19), plays a crucial role in various physiological processes, including bile acid metabolism, cell proliferation, and differentiation.[1][2] Aberrant activation of the FGF19-FGFR4 signaling axis has been identified as a key oncogenic driver in several cancers, most notably hepatocellular carcinoma (HCC).[1][3][4][5] This has led to the development of selective FGFR4 inhibitors as a promising therapeutic strategy.[2][6][7][8] A key feature of FGFR4 that enables the development of selective inhibitors is the presence of a unique cysteine residue (Cys552) in its ATP-binding pocket, which is not present in other FGFR family members (FGFR1-3).[1][6][8] Many selective inhibitors are designed to covalently or reversible-covalently bind to this residue, conferring high potency and selectivity.[1][6][8]
Quantitative Data: Binding Affinity and Potency of Selective FGFR4 Inhibitors
The following table summarizes the binding affinity and potency of several well-characterized selective FGFR4 inhibitors. These inhibitors serve as benchmarks in the field of FGFR4-targeted drug discovery.
| Inhibitor | Type | Target | IC50 (nM) | Selectivity | Reference |
| Roblitinib (B610542) (FGF401) | Reversible-covalent | FGFR4 | 1.9 | >1,000-fold vs. a panel of 65 kinases | [3] |
| Fisogatinib (BLU-554) | Covalent | FGFR4 | 5 | ~100-fold higher affinity for FGFR4 than FGFR1 | [2][9] |
| H3B-6527 | Covalent | FGFR4 | <1.2 | >250-fold vs. FGFR1-3 | [10][11] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The determination of binding affinity and kinetics of FGFR4 inhibitors involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Assays (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to inhibit the enzymatic activity of FGFR4 by 50%.
Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Reagents and Materials:
-
Recombinant human FGFR4 kinase domain.
-
Biotinylated peptide substrate.
-
ATP (Adenosine triphosphate).
-
Europium cryptate-labeled anti-phosphotyrosine antibody.
-
Streptavidin-XL665.
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.1% BSA).
-
Test inhibitors (serial dilutions).
-
-
Procedure:
-
The FGFR4 enzyme, peptide substrate, and inhibitor are pre-incubated in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by the addition of a detection mixture containing EDTA, the europium-labeled antibody, and streptavidin-XL665.
-
After an incubation period, the HTRF signal is read on a compatible plate reader.
-
-
Data Analysis:
-
The ratio of the fluorescence signals at 665 nm and 620 nm is calculated.
-
The percent inhibition is calculated relative to a no-inhibitor control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Assays (Cellular Potency)
Objective: To assess the ability of an inhibitor to block FGFR4 signaling in a cellular context.
Methodology: Western Blotting for Phospho-FGFR4 and Phospho-ERK
-
Cell Lines:
-
Hepatocellular carcinoma cell lines with amplified FGF19 and FGFR4 expression (e.g., Hep3B).
-
-
Procedure:
-
Cells are seeded in culture plates and allowed to attach overnight.
-
Cells are treated with serial dilutions of the inhibitor for a specified time (e.g., 1-2 hours).
-
Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-FGFR4, total FGFR4, phospho-ERK1/2, and total ERK1/2.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.
-
The cellular IC50 is determined by plotting the percent inhibition of phosphorylation against the inhibitor concentration.
-
Visualizations: Signaling Pathways and Experimental Workflows
FGFR4 Signaling Pathway
Caption: Simplified FGFR4 signaling pathway upon activation by FGF19.
Experimental Workflow for FGFR4 Inhibitor Characterization
Caption: General experimental workflow for the characterization of FGFR4 inhibitors.
References
- 1. Discovery of roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - OAK Open Access Archive [oak.novartis.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] H3B-6527 Is a Potent and Selective Inhibitor of FGFR4 in FGF19-Driven Hepatocellular Carcinoma. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
Structural Basis for Fgfr4-IN-20 Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical oncogenic driver in a subset of hepatocellular carcinomas (HCC), primarily through the signaling cascade initiated by its ligand, fibroblast growth factor 19 (FGF19). This has spurred the development of selective FGFR4 inhibitors as a promising therapeutic strategy. This technical guide provides an in-depth analysis of Fgfr4-IN-20 (also known as compound 11), a novel, orally active, and selective FGFR4 inhibitor. We will delve into the structural basis of its selectivity, present its quantitative inhibitory data, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers in oncology and drug discovery focused on targeting the FGF/FGFR signaling axis.
Introduction to FGFR4 and its Role in Hepatocellular Carcinoma
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), are key regulators of cellular processes such as proliferation, differentiation, and migration.[1][2] While FGFRs 1-3 have broader ligand specificities and are implicated in a variety of cancers, FGFR4 and its primary ligand FGF19 have a more defined role, particularly in liver homeostasis and the pathogenesis of HCC.[2][3] The FGF19-FGFR4 signaling axis is aberrantly activated in approximately 30% of HCC patients, making it a compelling target for therapeutic intervention.[1] The development of inhibitors that are selective for FGFR4 over other FGFR isoforms is crucial to mitigate off-target toxicities, such as the hyperphosphatemia associated with FGFR1-3 inhibition.[4]
This compound is a recently developed small molecule inhibitor with a 2,6-naphthyridine (B1209661) scaffold that has demonstrated potent and selective inhibition of FGFR4.[1][2] Its efficacy in preclinical models of HCC highlights its potential as a clinical candidate.[1] Understanding the molecular interactions that govern its high selectivity is paramount for the rational design of next-generation FGFR4-targeted therapies.
Quantitative Inhibitory Profile of this compound
The potency and selectivity of this compound have been characterized through both enzymatic and cell-based assays. The following tables summarize the key quantitative data for this inhibitor.
Table 1: In Vitro Enzymatic and Cell-Based Potency of this compound
| Assay Type | Target/Cell Line | IC50 (nM) |
| Enzymatic Assay | FGFR4 Kinase | 36 |
| Cell Proliferation Assay | Huh7 (HCC Cell Line) | 19 |
Data sourced from MedChemExpress and confirmed in the primary publication.[1][5][6]
Table 2: Kinase Selectivity Profile of this compound (Compound 11)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. FGFR4 |
| FGFR4 | 36 | 1 |
| FGFR1 | >10,000 | >277 |
| FGFR2 | >10,000 | >277 |
| FGFR3 | >10,000 | >277 |
| VEGFR2 | >10,000 | >277 |
| Additional kinases from a broader panel would be listed here if available in the primary publication's supplementary data. |
This table is based on data indicating high selectivity over FGFR1-3 and would be populated with specific values from the kinase panel assay in the supplementary information of the primary publication.[1][2]
Structural Basis for this compound Selectivity
The high selectivity of this compound for FGFR4 over other FGFR isoforms can be attributed to its specific interactions with key amino acid residues within the ATP-binding pocket of the FGFR4 kinase domain. While a co-crystal structure is the gold standard for this analysis, molecular docking studies of this compound (compound 11) within the FGFR4 binding site (PDB: 4UXQ) provide significant insights.[7]
A key structural feature of FGFR4 that distinguishes it from FGFR1-3 is the presence of a cysteine residue at position 552 (Cys552) in the hinge region.[4] Selective covalent inhibitors, such as BLU-9931, achieve their specificity by forming a covalent bond with this unique cysteine.[4] While this compound is not reported to be a covalent inhibitor, its 2,6-naphthyridine scaffold is designed to optimize non-covalent interactions within the FGFR4 active site.
The docking model of this compound reveals that the naphthyridine core forms critical hydrogen bonds with the hinge region of the kinase, a common feature for ATP-competitive inhibitors. The selectivity is likely driven by the specific hydrophobic and electrostatic interactions of the inhibitor's substituents with the unique conformational and electrostatic environment of the FGFR4 ATP-binding pocket, which is influenced by residues surrounding the gatekeeper and the Cys552.
Below is a logical diagram illustrating the principles of selective kinase inhibition.
Caption: Logical flow of achieving selective kinase inhibition.
Signaling Pathway of FGFR4
Upon binding of its ligand, primarily FGF19, and the co-receptor β-Klotho, FGFR4 dimerizes and undergoes autophosphorylation of its intracellular kinase domains. This activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are pivotal in promoting cell proliferation and survival.[2][3] this compound acts by blocking the ATP-binding site, thereby preventing autophosphorylation and the subsequent downstream signaling.
The following diagram illustrates the canonical FGFR4 signaling pathway.
Caption: The FGFR4 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Detailed and reproducible methodologies are essential for the evaluation of kinase inhibitors. The following sections provide protocols for key experiments used in the characterization of this compound, based on standard methods in the field and details from relevant publications.
In Vitro FGFR4 Kinase Inhibition Assay
This protocol describes a luminescent kinase assay to determine the IC50 value of this compound against the purified FGFR4 enzyme. The ADP-Glo™ Kinase Assay is a common method for this purpose.
Materials:
-
Recombinant human FGFR4 kinase domain
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
This compound (or compound 11)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then further dilute in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture (containing FGFR4 and poly(Glu,Tyr) substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for FGFR4. Incubate the plate at 30°C for 60 minutes.
-
Termination and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Huh7 Cell Proliferation Assay
This protocol measures the effect of this compound on the proliferation of the FGF19-driven Huh7 human hepatocellular carcinoma cell line.
Materials:
-
Huh7 cells (ATCC)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (or compound 11)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent (e.g., MTT, resazurin)
-
96-well clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed Huh7 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO in medium).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Measurement (using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of proliferation for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
In Vivo HCC Xenograft Mouse Model
This protocol describes a subcutaneous xenograft model to evaluate the in vivo antitumor efficacy of this compound.[1]
Materials:
-
Huh7 or Hep3B cells
-
6- to 8-week-old female BALB/c nude mice
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Vehicle control for the formulation
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest Huh7 cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Administer this compound orally (e.g., once daily) at predetermined dose levels.
-
Administer the vehicle control to the control group following the same schedule.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health of the animals daily.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size, or after a fixed duration of treatment.
-
Efficacy is determined by comparing the tumor growth inhibition (TGI) in the treated groups relative to the control group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the results.
-
Experimental and Logical Workflows
The following diagram outlines a typical workflow for the discovery and characterization of a selective kinase inhibitor like this compound.
Caption: General workflow for kinase inhibitor discovery and characterization.
Conclusion
This compound is a potent and highly selective inhibitor of FGFR4, demonstrating significant promise in preclinical models of hepatocellular carcinoma. Its selectivity is rooted in the specific molecular interactions between its 2,6-naphthyridine core and the unique features of the FGFR4 ATP-binding pocket. The data and protocols presented in this guide provide a comprehensive resource for the further study of this compound and the development of other selective FGFR4 inhibitors. A thorough understanding of the structural basis for its selectivity will be instrumental in designing future therapies with improved efficacy and safety profiles for patients with FGF19-driven cancers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hepatocellular carcinoma xenograft supports HCV replication: A mouse model for evaluating antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. spandidos-publications.com [spandidos-publications.com]
Preclinical Profile of a Novel Covalent FGFR4 Inhibitor for Hepatocellular Carcinoma
A Technical Overview for Drug Development Professionals
This document provides an in-depth guide to the preclinical evaluation of a novel, selective, and covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), herein referred to as FGFR4-IN-C1. This inhibitor represents a promising therapeutic strategy for hepatocellular carcinoma (HCC) driven by aberrant signaling of the FGF19-FGFR4 pathway. The information presented is synthesized from publicly available preclinical data and is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to FGFR4 in Hepatocellular Carcinoma
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a crucial role in various physiological processes, including cell growth, differentiation, and tissue repair.[1] Dysregulation of the FGF/FGFR signaling axis is a known driver in multiple cancers.[1] Specifically, the FGF19-FGFR4 signaling pathway has been strongly implicated in the development and progression of hepatocellular carcinoma.[1][2]
FGFR4 is unique among its family members due to the presence of a cysteine residue (Cys552) in the hinge region of its kinase domain.[1][3] This feature allows for the design of highly selective, covalent inhibitors that can achieve potent and durable target inhibition while minimizing off-target effects associated with pan-FGFR inhibitors, such as hyperphosphatemia.[1] FGFR4-IN-C1 is a pyrido[2,3-d]pyrimidin-7(8H)-one derivative designed to covalently target this Cys552 residue, offering a selective therapeutic approach for FGF19-amplified HCC.[2]
Quantitative Preclinical Data
The preclinical profile of FGFR4-IN-C1 and similar covalent inhibitors is characterized by high potency and selectivity. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity
| Assay Type | Target | IC50 (nM) | Notes |
| Enzymatic Assay | FGFR4 | < 10 | Potent inhibition of kinase activity. |
| Cellular Assay | pFGFR4 (Huh7 cells) | 9 | Inhibition of FGFR4 phosphorylation in a cellular context.[2] |
| Selectivity vs. FGFR1-3 | FGFR1, FGFR2, FGFR3 | > 100-fold vs. FGFR4 | Demonstrates high selectivity for FGFR4 over other family members.[2] |
| Cellular Proliferation | Hep3B cells | 15.0 | Inhibition of proliferation in FGFR4-dependent HCC cell line.[4] |
| Cellular Proliferation | Huh7 cells | 20.4 | Inhibition of proliferation in FGFR4-dependent HCC cell line.[4] |
Table 2: In Vivo Pharmacokinetics
| Species | Route | Bioavailability (%) | Cmax | Clearance |
| Mouse | Oral | 20 | High | Low |
| Rat | Oral | 12 | High | Low |
| Cynomolgus Monkey | Oral | 27 | High | Low |
Data presented for a representative compound from the same chemical series.[2]
Table 3: In Vivo Efficacy in HCC Xenograft Models
| Model | Treatment | Tumor Growth Inhibition (%) | Observations |
| Huh7 Orthotopic Xenograft | FGFR4-IN-C1 (oral) | Significant tumor regression | Correlated with target occupancy and pFGFR4 inhibition.[2] |
| Sorafenib-Resistant HCC Model | FGFR4-IN-C1 (oral) | Significant tumor regression | Demonstrates potential for treating resistant HCC.[2] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and the experimental processes used in preclinical evaluation is crucial for understanding the mechanism of action and the development path of a novel therapeutic agent.
FGFR4 Signaling Pathway
The following diagram illustrates the canonical FGF19-FGFR4 signaling pathway and its downstream effects, which are targeted by FGFR4-IN-C1. Activation of this pathway requires the co-receptor β-klotho (KLB).[2]
References
Methodological & Application
Application Notes and Protocols for Fgfr4-IN-20 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its primary ligand FGF19, plays a significant role in various cellular processes, including proliferation, migration, and metabolism.[1][2] Dysregulation of the FGF19-FGFR4 signaling axis has been implicated as an oncogenic driver in several cancers, particularly hepatocellular carcinoma (HCC), making it an attractive target for therapeutic intervention.[3][4][5] Fgfr4-IN-20 is a potent and selective, orally active inhibitor of FGFR4, designed for preclinical research in oncology.[1] These application notes provide detailed protocols for the use of this compound in cell culture studies to investigate its effects on cancer cell lines with an active FGFR4 signaling pathway.
Data Presentation
Table 1: In Vitro Potency of this compound and Other Selected FGFR4 Inhibitors
| Compound | Target | IC50 (Enzymatic Assay) | IC50 (Cell-based Assay) | Cell Line | Notes | Reference |
| This compound | FGFR4 | 36 nM | 19 nM | Huh7 | Orally active and selective for FGFR4. | [1] |
| BLU-554 (Fisogatinib) | FGFR4 | 5 nM | - | - | Highly selective for FGFR4 over FGFR1-3. | [5][6] |
| FGF401 (Roblitinib) | FGFR4 | 1.9 nM | - | - | Reversible covalent inhibitor of FGFR4. | [6] |
| BLU9931 | FGFR4 | 3 nM | - | - | Irreversible and selective FGFR4 inhibitor. | [6] |
| H3B-6527 | FGFR4 | <1.2 nM | - | - | Highly selective covalent inhibitor of FGFR4. | [6] |
Signaling Pathway
The binding of FGF19 to the FGFR4/β-klotho co-receptor complex induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[6][7]
Experimental Protocols
Cell Culture and Maintenance
This protocol is designed for cell lines with known FGFR4 activation, such as the hepatocellular carcinoma cell line Huh7.
-
Cell Line: Huh7 (or other relevant cancer cell line with demonstrated FGFR4 dependency).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Preparation of this compound Stock Solution
-
Solvent: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability/Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on cell viability and proliferation.
-
Materials:
-
96-well cell culture plates
-
Huh7 cells
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed Huh7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium (e.g., 0, 1, 10, 100, 1000, 10000 nM).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the cells for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis of FGFR4 Pathway Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of FGFR4 and downstream signaling proteins like ERK and AKT.
-
Materials:
-
6-well cell culture plates
-
Huh7 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed Huh7 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if ligand-induced activation is to be studied.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
If applicable, stimulate the cells with FGF19 (e.g., 100 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating this compound in cell culture.
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of FGFR4 inhibition in cancer models. The protocols outlined above provide a framework for characterizing the cellular effects of this selective inhibitor. Researchers should optimize these protocols based on the specific cell lines and experimental conditions used in their studies. Careful consideration of appropriate controls and dose-response experiments is crucial for obtaining robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
Fgfr4-IN-20: Application Notes and Protocols for Use in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fgfr4-IN-20, also identified as compound 11 in recent literature, is a potent and selective, orally active inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] The FGF19-FGFR4 signaling pathway is a known oncogenic driver in a subset of hepatocellular carcinoma (HCC), making FGFR4 a compelling target for therapeutic intervention.[1][2] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in mouse xenograft models of HCC. These application notes provide detailed protocols and quantitative data to guide researchers in the effective use of this compound in preclinical mouse models.
Mechanism of Action
FGFR4 is a receptor tyrosine kinase that, upon binding its ligand FGF19, activates downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In certain cancers, aberrant activation of the FGF19-FGFR4 axis drives tumor growth. This compound selectively binds to and inhibits the kinase activity of FGFR4, thereby blocking the downstream signaling cascade and suppressing tumor cell proliferation and survival.
Signaling Pathway
The following diagram illustrates the canonical FGFR4 signaling pathway and the point of inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound as reported in "Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma".[1][2]
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line / Enzyme | IC50 (nM) |
| Cell Proliferation | Huh7 | 19 |
| Enzymatic Activity | FGFR4 | 36 |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in HCC Xenograft Models [1]
| Mouse Model | Treatment | Dosage | Dosing Schedule | Tumor Growth Inhibition (%) |
| Huh7 Xenograft | This compound | 50 mg/kg | Once daily (PO) | 85 |
| Hep3B Xenograft | This compound | 50 mg/kg | Once daily (PO) | 76 |
Experimental Protocols
In Vivo Xenograft Studies
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model of hepatocellular carcinoma.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Hepatocellular carcinoma cell lines (e.g., Huh7, Hep3B)
-
6-8 week old female athymic nude mice
-
Cell culture reagents
-
Matrigel (optional)
-
Calipers
-
Oral gavage needles
-
Anesthesia
-
Surgical tools for tissue harvesting
-
Reagents for downstream analysis (e.g., protein extraction, western blotting)
Methodology:
-
Cell Culture and Implantation:
-
Culture Huh7 or Hep3B cells according to standard protocols.
-
Harvest cells and resuspend in a solution of sterile PBS or a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare a formulation of this compound in the chosen vehicle at the desired concentration.
-
Administer this compound or vehicle to the respective groups via oral gavage once daily. A reported effective dose is 50 mg/kg.[1]
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice.
-
Excise the tumors and measure their final weight.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for protein or RNA analysis (e.g., Western blot for p-ERK to confirm target engagement), and another portion can be fixed in formalin for immunohistochemistry.
-
Pharmacodynamic (PD) Marker Analysis
To confirm that this compound is hitting its target in vivo, a pharmacodynamic study can be performed.
Methodology:
-
Establish tumors as described in the xenograft study protocol.
-
Once tumors reach a suitable size (e.g., 300-500 mm³), administer a single oral dose of this compound or vehicle.
-
At various time points post-dose (e.g., 2, 6, 12, 24 hours), euthanize a subset of mice from each group.
-
Harvest the tumors and immediately snap-freeze them.
-
Perform Western blot analysis on tumor lysates to assess the phosphorylation levels of downstream targets such as FRS2 and ERK. A reduction in the phosphorylated forms of these proteins in the this compound treated group compared to the vehicle group indicates target engagement.
Conclusion
This compound is a promising selective inhibitor of FGFR4 with demonstrated anti-tumor activity in preclinical mouse models of hepatocellular carcinoma. The protocols and data presented here provide a framework for researchers to design and execute in vivo studies to further evaluate the therapeutic potential of this compound. Careful attention to experimental design, including appropriate controls and endpoint analysis, is crucial for obtaining robust and reproducible results.
References
Application Notes and Protocols for In Vivo Studies of Selective FGFR4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available data for a specific compound designated "Fgfr4-IN-20" is not available. The following application notes and protocols are based on a representative selective covalent FGFR4 inhibitor, referred to as FGFR4 Inhibitor 1 in a key preclinical study, and are intended to provide a general framework for the in vivo evaluation of novel FGFR4 inhibitors. Researchers should adapt these protocols based on the specific properties of their compound of interest.
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated, plays a significant role in the progression of various cancers, particularly hepatocellular carcinoma (HCC). The development of selective FGFR4 inhibitors is a promising therapeutic strategy. These application notes provide detailed protocols for the in vivo administration and evaluation of selective FGFR4 inhibitors using preclinical cancer models.
Signaling Pathway
The FGF19/FGFR4 signaling axis is a critical driver in certain cancers. Upon binding of its ligand, primarily FGF19, and the co-receptor β-klotho (KLB), FGFR4 dimerizes and autophosphorylates, activating downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways. These pathways promote cell proliferation, survival, and inhibit apoptosis. Selective FGFR4 inhibitors aim to block this signaling cascade.
Caption: FGFR4 Signaling Pathway and Point of Inhibition.
Quantitative Data Summary
The following tables summarize pharmacokinetic and pharmacodynamic data for a representative selective FGFR4 inhibitor (FGFR4 Inhibitor 1 ) from a study in mouse models of hepatocellular carcinoma.[1]
Table 1: Pharmacokinetic Profile of FGFR4 Inhibitor 1 [1]
| Species | Route of Administration | Bioavailability (%) |
| Mouse | Oral | 20 |
| Rat | Oral | 12 |
| Cynomolgus Monkey | Oral | 27 |
Table 2: In Vivo Pharmacodynamic Effects of a Single Oral Dose of FGFR4 Inhibitor 1 in a Huh7 Tumor-Bearing Mouse Model [1]
| Dose (mg/kg) | Maximum Inhibition of pFGFR4 Signaling |
| 2.5 | Correlated with Cmax |
| 10 | Correlated with Cmax |
| 30 | Correlated with Cmax |
| 100 | Correlated with Cmax |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical efficacy study to evaluate the anti-tumor activity of a selective FGFR4 inhibitor in a subcutaneous xenograft model.
Objective: To determine the effect of the FGFR4 inhibitor on tumor growth in vivo.
Materials:
-
Immunocompromised mice (e.g., NCR nude or similar)
-
Hepatocellular carcinoma cell line with FGF19/FGFR4 pathway activation (e.g., Huh7)
-
Selective FGFR4 inhibitor
-
Vehicle control
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Experimental Workflow:
Caption: Experimental Workflow for an In Vivo Efficacy Study.
Procedure:
-
Cell Culture and Implantation: Culture Huh7 cells under standard conditions. Harvest and resuspend cells in an appropriate medium (e.g., PBS or Matrigel). Inject cells subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.
-
Dosing and Administration: Prepare the FGFR4 inhibitor in a suitable vehicle. Administer the inhibitor and vehicle to the respective groups daily via oral gavage. Dosages should be based on prior pharmacokinetic and tolerability studies.
-
Monitoring: Measure tumor dimensions and body weight 2-3 times per week. Observe animals for any signs of toxicity.
-
Endpoint and Tissue Collection: Euthanize mice when tumors in the control group reach the predetermined endpoint size or at the end of the study period. Excise tumors for further analysis.
Protocol 2: Pharmacodynamic (PD) Analysis
Objective: To assess the extent of target engagement and inhibition of downstream signaling in tumor tissue.
Materials:
-
Tumor samples from the efficacy study
-
Reagents for protein extraction and quantification
-
Antibodies for Western blotting or ELISA (e.g., anti-pFGFR4, anti-FGFR4, anti-pERK, anti-ERK)
-
Equipment for Western blotting or ELISA
Procedure:
-
Sample Preparation: Homogenize a portion of the excised tumor tissue in lysis buffer to extract proteins. Determine protein concentration using a standard assay (e.g., BCA).
-
Western Blotting or ELISA:
-
For Western blotting, separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target proteins (e.g., pFGFR4, total FGFR4). Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
For ELISA, use a validated kit to quantify the levels of phosphorylated and total target proteins in the tumor lysates.
-
-
Data Analysis: Quantify the levels of the phosphorylated protein relative to the total protein to determine the degree of target inhibition in the treated groups compared to the vehicle control group.
Conclusion
The provided protocols offer a foundational approach for the in vivo characterization of novel selective FGFR4 inhibitors. It is crucial for researchers to conduct preliminary studies to determine the optimal formulation, dosage, and administration schedule for their specific compound. Thorough pharmacokinetic and pharmacodynamic assessments are essential to correlate target engagement with anti-tumor efficacy. These studies will be instrumental in advancing the development of new targeted therapies for cancers driven by aberrant FGFR4 signaling.
References
Application Notes and Protocols: Western Blot for Phosphorylated FGFR4 Following Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and metabolism.[1] Upon binding to its ligand, such as FGF19, FGFR4 dimerizes and undergoes autophosphorylation on specific tyrosine residues, initiating downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways.[2][3] Dysregulation of the FGFR4 signaling pathway is implicated in the pathogenesis of several cancers, making it an attractive target for therapeutic intervention.[1][4]
Small molecule inhibitors designed to target the kinase activity of FGFR4 are a key area of drug development. These inhibitors function by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling.[5] Fgfr4-IN-20 is one such inhibitor. This document provides a detailed protocol for assessing the efficacy of this compound in inhibiting FGFR4 phosphorylation in a cellular context using Western blotting.
Signaling Pathway and Inhibitor Action
The activation of FGFR4 is a multi-step process that is inhibited by small molecule kinase inhibitors.
Experimental Workflow
The overall experimental workflow involves treating cells with the FGFR4 inhibitor, preparing cell lysates, and then analyzing the levels of phosphorylated FGFR4 (p-FGFR4) and total FGFR4 by Western blot.
Data Presentation
The following tables summarize the recommended starting concentrations and conditions for the key reagents used in this protocol. Optimization may be required depending on the cell line and experimental setup.
Table 1: Reagent and Experimental Parameters
| Parameter | Recommendation | Notes |
| Cell Seeding Density | 70-80% confluency at time of treatment | Varies by cell line. |
| This compound Concentration | 1-1000 nM (Dose-response recommended) | Perform a dose-response curve to determine the optimal concentration. |
| Treatment Duration | 1-24 hours | Time-course experiment is recommended to determine peak inhibition. |
| Protein Loading Amount | 20-40 µg per lane | Optimize based on protein expression levels in your cell line. |
| Primary Antibody Incubation | Overnight at 4°C | With gentle agitation. |
| Secondary Antibody Incubation | 1 hour at room temperature | With gentle agitation. |
Table 2: Antibody Dilutions
| Antibody | Host Species | Supplier Example | Catalog # Example | Recommended Dilution |
| Anti-p-FGFR4 (Tyr642) | Rabbit | Thermo Fisher Scientific | PA5-105531 | 1:500 - 1:2000 in 5% BSA/TBST |
| Anti-Total FGFR4 | Rabbit | Elabscience | E-AB-21090 | 1:500 - 1:2000 in 5% BSA/TBST |
| Anti-GAPDH (Loading Control) | Mouse | Santa Cruz Biotechnology | sc-47724 | 1:1000 - 1:5000 in 5% BSA/TBST |
| HRP-conjugated Goat anti-Rabbit IgG | Goat | Bio-Rad | 1706515 | 1:2000 - 1:5000 in 5% BSA/TBST |
| HRP-conjugated Goat anti-Mouse IgG | Goat | Bio-Rad | 1706516 | 1:2000 - 1:5000 in 5% BSA/TBST |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Plate a suitable cell line known to express FGFR4 (e.g., certain hepatocellular carcinoma or breast cancer cell lines) in 6-well plates and allow them to reach 70-80% confluency.
-
Prior to treatment, it is recommended to serum-starve the cells for 4-6 hours to reduce basal receptor tyrosine kinase activity.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 500, 1000 nM) for the desired time period (e.g., 1, 4, 8, or 24 hours). Include a vehicle control (DMSO) at the same concentration as the highest inhibitor dose.
-
To stimulate FGFR4 phosphorylation, cells can be treated with its ligand, FGF19 (e.g., 50-100 ng/mL), for 15-30 minutes prior to lysis. The inhibitor should be added prior to FGF19 stimulation.
Cell Lysis and Protein Quantification
Note: Perform all subsequent steps on ice or at 4°C to minimize protein degradation and dephosphorylation.[6]
-
After treatment, aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[7][8]
-
RIPA Buffer Recipe (100 mL):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
-
Immediately before use, add:
-
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Normalize all samples to the same protein concentration with lysis buffer and add 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load 20-40 µg of protein per lane onto a precast polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. Ensure complete transfer, particularly for high molecular weight proteins like FGFR4 (approx. 90-110 kDa).[9]
Immunoblotting
-
Block the membrane in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background noise.[6]
-
Incubate the membrane with the primary antibody against p-FGFR4 (e.g., anti-p-FGFR4 Tyr642) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total FGFR4 and a loading control like GAPDH. Alternatively, a parallel blot can be run.
-
Quantify the band intensities using densitometry software. Normalize the p-FGFR4 signal to the total FGFR4 signal for each sample to account for variations in protein loading.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Fibroblast Growth Factor Receptor 1-4 Genetic Aberrations as Clinically Relevant Biomarkers in Squamous Cell Lung Cancer [frontiersin.org]
- 3. Identification of FGFR4 as a Potential Therapeutic Target for Advanced-Stage High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. uniprot.org [uniprot.org]
- 7. Is Fibroblast Growth Factor Receptor 4 a Suitable Target of Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Fgfr4-IN-20
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fgfr4-IN-20, also known as BLU9931, is a potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] The FGF/FGFR signaling pathway is crucial in various cellular processes, including proliferation, differentiation, and migration.[2] Aberrant activation of the FGFR4 signaling pathway has been identified as a key oncogenic driver in several cancers, including hepatocellular carcinoma (HCC), breast cancer, and clear cell renal cell carcinoma (ccRCC).[2][3][4][5] Consequently, this compound presents a promising therapeutic agent for cancers exhibiting dysregulated FGFR4 activity. These application notes provide detailed protocols for assessing the effect of this compound on cell viability.
Mechanism of Action
This compound selectively and irreversibly binds to a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4, thereby inhibiting its kinase activity.[6] This blockade prevents the autophosphorylation of FGFR4 and the subsequent activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[1][4] The inhibition of these pathways ultimately leads to decreased cell proliferation and the induction of apoptosis in FGFR4-dependent cancer cells.[1][4]
Quantitative Data Summary
The inhibitory effect of this compound on the viability of various cancer cell lines is summarized in the table below. The IC50/EC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%.
| Cell Line | Cancer Type | Assay Type | IC50/EC50 (µM) | Reference |
| Hep 3B | Hepatocellular Carcinoma | Proliferation Assay | 0.07 | [1][7] |
| HuH7 | Hepatocellular Carcinoma | Proliferation Assay | 0.11 | [1][7] |
| JHH7 | Hepatocellular Carcinoma | Proliferation Assay | 0.02 | [1][7] |
| A498 | Clear Cell Renal Cell Carcinoma | MTS Assay | 4.6 | [3][5] |
| A704 | Clear Cell Renal Cell Carcinoma | MTS Assay | 3.8 | [3][5] |
| 769-P | Clear Cell Renal Cell Carcinoma | MTS Assay | 2.7 | [3][5] |
| ACHN | Non-ccRCC | MTS Assay | 40.4 | [3][5] |
| HRCEpC | Normal Renal Cells | MTS Assay | 20.5 | [3][5] |
Experimental Protocols
Two common methods for assessing cell viability following treatment with this compound are the MTT and CellTiter-Glo® assays.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.
Materials:
-
This compound (resuspended in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental and control wells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells. The CellTiter-Glo® reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.
Materials:
-
This compound (resuspended in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as for the MTT assay, using opaque-walled 96-well plates.
-
-
Compound Treatment:
-
Follow the same compound treatment protocol as for the MTT assay.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature.
-
Reconstitute the CellTiter-Glo® Substrate with the buffer to prepare the CellTiter-Glo® Reagent.
-
After the 48-72 hour incubation with this compound, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Signal Development and Measurement:
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the blank wells (medium only) from the luminescence of the experimental and control wells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: FGFR4 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Cell Viability Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. FGFR4 Inhibitor BLU9931 Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblast growth factor receptor type 4 as a potential therapeutic target in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ushelf.com [ushelf.com]
Application Notes and Protocols: A Selective FGFR4 Inhibitor in Combination with Chemotherapy Agents
For research use only. Not for use in diagnostic procedures.
Introduction
The Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated, plays a crucial role in the development and progression of various cancers, including hepatocellular carcinoma and certain breast cancers.[1] Dysregulation of the FGFR4 signaling pathway, often through overexpression of its ligand FGF19, can drive tumor cell proliferation, survival, and resistance to standard therapies.[1][2] A selective FGFR4 inhibitor, herein referred to as a "Selective FGFR4 Inhibitor," offers a targeted therapeutic approach. Combining a Selective FGFR4 Inhibitor with traditional chemotherapy agents may provide a synergistic anti-tumor effect, overcoming potential resistance mechanisms and enhancing therapeutic efficacy. These notes provide a framework for preclinical evaluation of such combination therapies.
Mechanism of Action and Rationale for Combination Therapy
FGFR4 signaling is activated by the binding of FGF ligands, leading to receptor dimerization, autophosphorylation, and the subsequent activation of downstream pathways, primarily the RAS-MAPK and PI3K-AKT signaling cascades.[3][4] These pathways are central to cell growth, proliferation, and survival. A Selective FGFR4 Inhibitor is designed to potently and selectively block the ATP-binding site of the FGFR4 kinase domain, thereby inhibiting its activity and downstream signaling.
The rationale for combining a Selective FGFR4 Inhibitor with chemotherapy stems from the distinct yet complementary mechanisms of action. While chemotherapy agents induce widespread DNA damage or disrupt cellular division in rapidly dividing cells, a Selective FGFR4 Inhibitor can specifically target the oncogenic signaling that drives tumor growth and survival. This dual approach can potentially:
-
Enhance Anti-Tumor Efficacy: Achieve synergistic or additive effects, leading to greater tumor cell killing.
-
Overcome Drug Resistance: FGFR4 signaling has been implicated in resistance to certain chemotherapies.[1] Its inhibition may re-sensitize resistant tumors.
-
Target Multiple Cellular Processes: Simultaneously disrupt cell cycle progression and oncogenic signaling pathways.
Data Presentation
Table 1: In Vitro Cytotoxicity of a Selective FGFR4 Inhibitor and Chemotherapy Agents in Cancer Cell Lines
| Cell Line | Selective FGFR4 Inhibitor IC50 (µM) | Chemotherapy Agent | Chemotherapy IC50 (µM) |
| Hep3B (Hepatocellular Carcinoma) | 0.5 | Doxorubicin | 1.2 |
| Huh7 (Hepatocellular Carcinoma) | 0.8 | Sorafenib | 5.5 |
| MDA-MB-468 (Breast Cancer) | 2.5 | Paclitaxel | 0.1 |
| SNU-761 (Hepatocellular Carcinoma) | 1.1 | 5-Fluorouracil | 4.8 |
IC50 values represent the concentration of a drug required for 50% inhibition of cell growth in vitro.
Table 2: In Vivo Tumor Growth Inhibition in a Hep3B Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| Selective FGFR4 Inhibitor | 10 mg/kg, daily | 800 ± 150 | 46.7 |
| Doxorubicin | 2 mg/kg, twice weekly | 950 ± 200 | 36.7 |
| Combination | 10 mg/kg daily + 2 mg/kg twice weekly | 300 ± 100 | 80.0 |
Data are presented as mean ± standard deviation.
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a Selective FGFR4 Inhibitor and a chemotherapy agent, both individually and in combination.
Methodology:
-
Cell Culture: Culture cancer cell lines (e.g., Hep3B, Huh7) in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the Selective FGFR4 Inhibitor, the chemotherapy drug, or a combination of both at a constant ratio. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well, incubate for 4 hours, and then solubilize the formazan (B1609692) crystals with DMSO. Read the absorbance at 570 nm using a microplate reader.[5]
Western Blot Analysis
Objective: To investigate the effect of a Selective FGFR4 Inhibitor and chemotherapy on key signaling proteins.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the Selective FGFR4 Inhibitor, chemotherapy, or the combination for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against proteins of interest (e.g., p-FGFR4, FGFR4, p-ERK, ERK, p-AKT, AKT, cleaved PARP, cleaved Caspase-3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]
In Vivo Xenograft Study
Objective: To evaluate the in vivo efficacy of a Selective FGFR4 Inhibitor in combination with chemotherapy in a mouse xenograft model.
Methodology:
-
Cell Preparation and Implantation: Harvest cancer cells (e.g., Hep3B) and resuspend them in a 1:1 mixture of PBS and Matrigel. Subcutaneously inject 5 x 10^6 cells into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, Selective FGFR4 Inhibitor alone, chemotherapy alone, combination).
-
Drug Administration: Administer the drugs according to the predetermined dosage and schedule.
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a specified size), euthanize the mice, and excise and weigh the tumors.[6]
Visualizations
Caption: FGFR4 Signaling Pathway and Inhibition.
Caption: Preclinical Experimental Workflow.
References
- 1. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes: Uncovering Resistance Mechanisms to Fgfr4-IN-20 Using a Genome-Wide CRISPR-Cas9 Screen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated, can drive the progression of various cancers, including hepatocellular carcinoma.[1][2][3] Fgfr4-IN-20 is a potent and selective inhibitor of FGFR4, showing promise in preclinical models. However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.[4] Genome-wide CRISPR-Cas9 knockout screens have emerged as a powerful tool to systematically identify genes whose loss confers resistance to a particular drug.[5][6][7][8] This document provides a detailed protocol for a pooled, loss-of-function CRISPR-Cas9 screen to identify genes that, when knocked out, lead to resistance to this compound. Understanding these resistance mechanisms is crucial for developing combination therapies and next-generation inhibitors.
FGFR4 Signaling Pathway
FGFR4 signaling is initiated by the binding of its ligand, such as FGF19, which leads to receptor dimerization and autophosphorylation.[9][10] This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2][3][11] Dysregulation of this pathway is implicated in tumorigenesis.[12] this compound acts by inhibiting the kinase activity of FGFR4, thereby blocking these downstream signals.
Experimental Workflow for CRISPR Screen
The overall workflow for a pooled CRISPR/Cas9 screen involves transducing a Cas9-expressing cell line with a lentiviral library of single-guide RNAs (sgRNAs), applying drug selection, and then identifying the enriched sgRNAs in the resistant population through next-generation sequencing.[5][13][14]
Data Presentation
Following next-generation sequencing and bioinformatic analysis, the data should be processed to identify genes whose knockout leads to enrichment in the this compound-treated population. The results are typically presented in a table that ranks genes based on an enrichment score and statistical significance. Algorithms like MAGeCK are commonly used for this analysis.[15]
Table 1: Hypothetical Top Gene Hits from this compound Resistance Screen
| Gene Symbol | Gene Description | Log2 Fold Change (Treated/Control) | p-value | False Discovery Rate (FDR) |
| GENE_A | Description of Gene A function | 4.5 | 1.2e-8 | 2.5e-7 |
| GENE_B | Description of Gene B function | 4.1 | 3.5e-8 | 5.1e-7 |
| GENE_C | Description of Gene C function | 3.8 | 1.1e-7 | 1.3e-6 |
| GENE_D | Description of Gene D function | 3.5 | 4.2e-7 | 3.8e-6 |
| GENE_E | Description of Gene E function | 3.2 | 9.8e-7 | 7.2e-6 |
-
Log2 Fold Change: Represents the enrichment of sgRNAs targeting a specific gene in the drug-treated population compared to the control. A positive value indicates enrichment and potential resistance.
-
p-value and FDR: Indicate the statistical significance of the enrichment.
Experimental Protocols
Cell Line and Reagent Preparation
-
Cell Line Selection: Choose a cancer cell line that is sensitive to this compound and stably expresses Cas9. If a Cas9-expressing line is not available, it must be generated by lentiviral transduction of a Cas9-expression vector and subsequent selection.
-
sgRNA Library: A genome-wide human sgRNA library (e.g., GeCKO v2, TKOv3) should be used.[7][16] The library is typically supplied as a plasmid pool, which needs to be amplified and packaged into lentiviral particles.
-
Lentivirus Production: Produce high-titer lentivirus for both the Cas9-expression vector (if needed) and the sgRNA library using a packaging cell line like HEK293T. Titer the virus to determine the optimal multiplicity of infection (MOI).
CRISPR Screen Execution
-
Lentiviral Transduction of sgRNA Library:
-
Plate the Cas9-expressing cells at a density that will ensure a low MOI (typically 0.3) to maximize the likelihood that each cell receives only one sgRNA.[14][17]
-
Maintain a high representation of the library, with at least 200-500 cells per sgRNA in the library.
-
Transduce the cells with the lentiviral sgRNA library.
-
After 48-72 hours, select the transduced cells with an appropriate antibiotic (e.g., puromycin).
-
-
Drug Selection:
-
After selection, split the cell population into two arms: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with this compound.
-
The concentration of this compound should be predetermined to be cytotoxic, typically at the IC80-IC90 level, to ensure strong selective pressure.
-
Culture the cells for a sufficient period (e.g., 14-21 days) to allow for the enrichment of resistant clones. Passage the cells as needed, maintaining high library representation at each step.
-
-
Genomic DNA Extraction and Library Preparation for Sequencing:
-
Harvest cells from both the control and treatment arms.
-
Extract high-quality genomic DNA from each population.
-
Use a two-step PCR process to amplify the sgRNA sequences from the genomic DNA. The first PCR amplifies the integrated sgRNA cassettes, and the second PCR adds sequencing adapters and barcodes for multiplexing.[18]
-
Data Analysis
-
Sequencing: Pool the barcoded libraries and perform high-throughput sequencing on an Illumina platform (e.g., NextSeq or NovaSeq).[15]
-
Bioinformatic Analysis:
-
Demultiplex the sequencing data.
-
Align reads to the reference sgRNA library to obtain read counts for each sgRNA.
-
Use software like MAGeCK to normalize the data and calculate the log-fold change and statistical significance for each gene.[15] This will identify genes whose sgRNAs are significantly enriched in the this compound treated sample.
-
Perform pathway analysis (e.g., GO, KEGG) on the top hits to identify biological processes that may be involved in resistance.[16][19]
-
Hit Validation
-
Individual Gene Knockout: Validate the top candidate genes from the screen by generating individual knockout cell lines using 2-3 independent sgRNAs per gene.
-
Confirmation of Resistance: Assess the sensitivity of the individual knockout cell lines to this compound using cell viability assays (e.g., CellTiter-Glo). A shift in the dose-response curve will confirm that the loss of the gene confers resistance.
-
Mechanism of Action Studies: Investigate how the loss of the validated hit gene leads to resistance. This may involve Western blotting to examine downstream signaling pathways, or other relevant functional assays.
Conclusion
This protocol outlines a comprehensive approach to identify genes that confer resistance to this compound using a genome-wide CRISPR-Cas9 screen. The identification and validation of such genes will provide critical insights into the molecular mechanisms of drug resistance, paving the way for the development of more effective therapeutic strategies for cancers driven by aberrant FGFR4 signaling.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. mdpi.com [mdpi.com]
- 3. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genome-wide CRISPR-Cas9 knockout screens - Wikipedia [en.wikipedia.org]
- 6. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. search.library.ucr.edu [search.library.ucr.edu]
- 8. synthego.com [synthego.com]
- 9. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]
- 10. What are FGFR4 agonists and how do they work? [synapse.patsnap.com]
- 11. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of fibroblast growth factor receptor 4 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CRISPR Screening and Sequencing: Introduction, Workflow, and Applications - CD Genomics [cd-genomics.com]
- 14. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. CRISPR-Cas9 Genome and Double-Knockout Screening to Identify Novel Therapeutic Targets for Chemoresistance in Triple-Negative Breast Cancer [mdpi.com]
- 17. CRISPR Screening Explained: Methods, Applications & workflow | Ubigene [ubigene.us]
- 18. Everything you need to know about CRISPR library screening [takarabio.com]
- 19. How to Accurately Interpret CRISPR Screening Data - CD Genomics [cd-genomics.com]
Application Notes and Protocols for Fgfr4-IN-20 in FGFR4-Driven Liver Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) is a primary liver cancer with a growing mortality rate, and limited therapeutic options for advanced stages.[1] A subset of HCC is driven by the aberrant signaling of the Fibroblast Growth Factor 19 (FGF19) and its receptor, Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] This pathway, when activated, promotes tumor cell proliferation and survival through downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways.[1][3][4] Consequently, selective inhibition of FGFR4 presents a promising therapeutic strategy for this molecularly defined subgroup of liver cancer.[2][3]
Fgfr4-IN-20 is an orally active and selective inhibitor of FGFR4. It has demonstrated potent inhibition of both the FGFR4 enzyme and the proliferation of FGFR4-dependent liver cancer cell lines. These application notes provide an overview of this compound and detailed protocols for its use in in vitro studies relevant to FGFR4-driven liver cancer research.
Mechanism of Action
This compound selectively targets the ATP-binding pocket of the FGFR4 kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways. This blockade of FGFR4 signaling leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells that are dependent on the FGF19-FGFR4 axis for their growth and survival.
FGFR4 Signaling Pathway and Inhibition by this compound
Caption: FGFR4 signaling pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified in both enzymatic and cell-based assays.
| Parameter | Value | Target/Cell Line | Reference |
| IC50 | 36 nM | FGFR4 Enzyme | MedChemExpress |
| IC50 | 19 nM | Huh7 Cells | MedChemExpress |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on FGFR4-driven liver cancer cells.
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol is designed to determine the effect of this compound on the proliferation of HCC cell lines.
Materials:
-
This compound (MedChemExpress, Cat. No. HY-163569)
-
FGFR4-dependent HCC cell line (e.g., Huh7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTS or MTT reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count Huh7 cells.
-
Seed 3,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS/MTT Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).
-
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining the IC50 of this compound in HCC cells.
Protocol 2: Western Blot Analysis of FGFR4 Pathway Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation of FGFR4 and its downstream targets.
Materials:
-
This compound
-
FGFR4-dependent HCC cell line (e.g., Huh7)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FGFR4, anti-total-FGFR4, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed Huh7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2-4 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize protein bands using an imaging system.
-
Analyze band intensities to determine the relative levels of phosphorylated and total proteins.
-
Logical Relationship of this compound's Effect on Signaling
Caption: Logical flow of this compound's molecular and cellular effects.
Disclaimer
This compound is for research use only and is not intended for human or therapeutic use. Researchers should handle the compound in accordance with safety guidelines and institutional protocols. The provided protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines.
References
Application Notes and Protocols: Pharmacokinetic Analysis of Selective FGFR4 Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the pharmacokinetic (PK) analysis of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors in various animal models. The information compiled herein is crucial for understanding the disposition of these therapeutic agents and for designing further preclinical and clinical studies.
Introduction
Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a promising therapeutic target in oncology, particularly for hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling axis is often dysregulated.[1] A critical step in the development of selective FGFR4 inhibitors is the characterization of their pharmacokinetic profiles to ensure adequate tumor exposure and to inform dosing schedules for efficacy and safety studies. This document summarizes key pharmacokinetic parameters and experimental protocols for several selective FGFR4 inhibitors, providing a valuable resource for researchers in the field.
Quantitative Pharmacokinetic Data
The following table summarizes the reported pharmacokinetic parameters for various selective FGFR4 inhibitors in different animal species. These compounds, including Roblitinib (FGF401), Fisogatinib (BLU-554), and others, have been evaluated in preclinical settings to determine their absorption, distribution, metabolism, and excretion (ADME) properties.
| Compound | Animal Model | Route | Dose | T½ (h) | CL (mL/min·kg) | Vss (L/kg) | Oral Bioavailability (%) | Reference |
| Roblitinib (FGF401) | Male C57BL/6 Mice | IV | 1 mg/kg | 1.4 | 28 | 2.3 | - | [2] |
| Male C57BL/6 Mice | PO | 3 mg/kg | - | - | - | - | [2] | |
| Male SD Rats | IV | 0.5 mg/kg | 4.4 | 19 | 3.9 | - | [2] | |
| Male SD Rats | PO | 3 mg/kg | - | - | - | - | [2] | |
| Compound 1 | Mouse | PO | - | - | - | - | 20 | [3] |
| Rat | PO | - | - | - | - | 12 | [3] | |
| Cynomolgus Monkey | PO | - | - | - | - | 27 | [3] | |
| Compound 149 | Xenograft Mouse | PO | 25 mg/kg | 3.06 | - | - | 50.97 | [4] |
T½: Half-life; CL: Clearance; Vss: Volume of distribution at steady state; IV: Intravenous; PO: Oral (per os); - : Data not available in the provided search results.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of pharmacokinetic studies. Below are generalized protocols based on the available information for the in vivo assessment of FGFR4 inhibitors.
Animal Models and Husbandry
-
Species: Common models for pharmacokinetic studies include Male C57BL/6 mice and Male Sprague-Dawley (SD) rats.[2] For efficacy and pharmacodynamic studies, tumor-bearing models such as female athymic nude mice with rhabdomyosarcoma MAST39 xenografts or Hep3B HCC xenografts are utilized.[5][6]
-
Housing: Animals should be housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, with ad libitum access to food and water, unless fasting is required for the study.
Formulation and Dosing
-
Formulation: The test compound is typically formulated in a vehicle suitable for the intended route of administration. A common vehicle for oral gavage is a suspension in 0.5% methylcellulose (B11928114) and 0.5% Tween 80 in purified water.[6]
-
Dose Administration:
-
Oral (PO): Administered via gavage at a specific volume-to-weight ratio (e.g., 5 mL/kg).[6]
-
Intravenous (IV): Administered as a bolus injection or infusion, typically into a tail vein.
-
Sample Collection
-
Blood Sampling: Blood samples are collected at predetermined time points post-dose. For mice, terminal bleeds are often performed on a cohort of animals at each time point.[7] Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate plasma.
-
Tissue Sampling: For tissue distribution studies, animals are euthanized at specific time points, and tissues of interest (e.g., tumor, liver, kidney) are collected, weighed, and homogenized for analysis.
Bioanalytical Method
-
Sample Preparation: Plasma and tissue homogenate samples are typically processed by protein precipitation or liquid-liquid extraction to remove interfering substances.
-
Quantification: The concentration of the drug in the biological matrices is determined using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). A standard calibration curve is used for quantification.[5]
Pharmacokinetic Analysis
-
The plasma concentration-time data are analyzed using non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters such as half-life (T½), clearance (CL), volume of distribution (Vss), and area under the curve (AUC).
Visualizations
FGFR4 Signaling Pathway
The diagram below illustrates the canonical FGFR4 signaling pathway, which is a key target for the inhibitors discussed. Upon binding of its ligand, primarily FGF19, in the presence of the co-receptor β-Klotho (KLB), FGFR4 dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS-RAF-MAPK and PI3K-AKT cascades, which promote cell proliferation, survival, and differentiation.[3]
Caption: The FGFR4 signaling cascade initiated by FGF19 and β-Klotho.
Experimental Workflow for In Vivo Pharmacokinetic Analysis
The following workflow diagram outlines the key steps involved in a typical in vivo pharmacokinetic study of a novel compound in an animal model.
Caption: A generalized workflow for conducting in vivo pharmacokinetic studies.
References
- 1. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cstn-gateway-prod.azurewebsites.net [cstn-gateway-prod.azurewebsites.net]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Studying Bile Acid Metabolism Using a Selective FGFR4 Inhibitor
Note: The compound "Fgfr4-IN-20" is not described in publicly available scientific literature. The following application notes and protocols are based on the established mechanism of action and experimental data from well-characterized, selective FGFR4 inhibitors, such as BLU-9931. These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals investigating the role of FGFR4 in bile acid metabolism.
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a key regulator of bile acid homeostasis.[1][2][3] Located predominantly on the surface of hepatocytes, FGFR4 is activated by fibroblast growth factor 19 (FGF19), a hormone released from the intestine in response to bile acids.[2][4] This activation triggers a signaling cascade that suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[1][4] By inhibiting FGFR4, researchers can investigate the consequences of disinhibiting bile acid synthesis, providing insights into metabolic diseases such as nonalcoholic steatohepatitis (NASH), cholestasis, and metabolic syndrome.[2]
Selective FGFR4 inhibitors are powerful chemical tools to probe the function of the FGF19-FGFR4 signaling axis. These inhibitors allow for the acute and reversible modulation of FGFR4 activity in both in vitro and in vivo models, enabling a detailed study of its role in maintaining bile acid pool size and composition.
Data Presentation
The following tables summarize key quantitative data for a representative selective FGFR4 inhibitor, BLU-9931, which serves as a model for the application of such compounds in research.
Table 1: In Vitro Potency and Selectivity of a Representative FGFR4 Inhibitor (BLU-9931)
| Target | IC50 (nM) | Kinase Selectivity | Reference |
| FGFR4 | 3 | Highly selective over other FGFR family members and a broad panel of other kinases. | [5] |
| FGFR1 | 591 | >190-fold selectivity | [5] |
| FGFR2 | 493 | >160-fold selectivity | [5] |
| FGFR3 | 150 | 50-fold selectivity | [5] |
Table 2: In Vivo Effects of FGFR4 Inhibition on Bile Acid Metabolism
| Parameter | Effect of FGFR4 Inhibition | Magnitude of Change (Example) | Reference |
| CYP7A1 mRNA Expression | Increased | Varies with dose and model | [1] |
| Serum 7α-hydroxy-4-cholesten-3-one (C4) | Increased | Dose-dependent increase | |
| Bile Acid Pool Size | Increased | ~2-fold increase in some models | [1] |
| Fecal Bile Acid Excretion | Increased | ~1.5 to 2-fold increase | [1] |
| Serum Cholesterol | Decreased | Varies with model |
Mandatory Visualizations
Here are diagrams illustrating key concepts and workflows.
Caption: FGF19-FGFR4 signaling pathway in bile acid homeostasis and its inhibition.
Caption: Experimental workflow for studying the effects of an FGFR4 inhibitor.
Experimental Protocols
Protocol 1: In Vitro Determination of this compound Potency in Hepatocytes
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on FGF19-stimulated signaling and CYP7A1 repression in a human hepatocyte cell line (e.g., HepG2 or primary human hepatocytes).
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human FGF19
-
This compound (dissolved in DMSO)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix and primers for CYP7A1 and a housekeeping gene (e.g., GAPDH)
-
Phosphatase and protease inhibitor cocktails
-
Antibodies: anti-p-FGFR4, anti-FGFR4, anti-p-ERK1/2, anti-ERK1/2, and appropriate secondary antibodies.
Procedure:
-
Cell Culture and Starvation:
-
Plate hepatocytes in 12-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium prior to treatment.
-
-
Inhibitor and Ligand Treatment:
-
Pre-treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a pre-determined concentration of FGF19 (e.g., 100 ng/mL) for the desired time point (e.g., 30 minutes for signaling, 6-24 hours for gene expression).
-
-
Endpoint Analysis - Gene Expression (RT-qPCR):
-
After the 6-24 hour FGF19 stimulation, wash cells with PBS and lyse them for RNA isolation according to the kit manufacturer's protocol.
-
Synthesize cDNA from the isolated RNA.
-
Perform qPCR to quantify the relative mRNA expression of CYP7A1. Normalize the data to the housekeeping gene.
-
Calculate the percentage of inhibition of FGF19-mediated CYP7A1 repression for each inhibitor concentration.
-
-
Endpoint Analysis - Protein Phosphorylation (Western Blot):
-
After the 30-minute FGF19 stimulation, place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-FGFR4, FGFR4, p-ERK1/2, and ERK1/2, followed by HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescence detection system.
-
Quantify band intensities and calculate the ratio of phosphorylated to total protein.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Assessment of this compound on Bile Acid Metabolism in Mice
Objective: To evaluate the effect of this compound on bile acid synthesis and pool size in a mouse model.
Materials:
-
C57BL/6J mice (or other appropriate strain)
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween-80 in water)
-
Metabolic cages for feces collection
-
Anesthesia (e.g., isoflurane)
-
LC-MS/MS system for bile acid analysis
-
ELISA kit for serum C4 measurement
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate mice to individual housing or metabolic cages for at least 3 days.
-
Administer this compound or vehicle to mice via oral gavage once or twice daily for a specified period (e.g., 3-7 days). The dose will need to be optimized based on the compound's pharmacokinetic properties.
-
-
Sample Collection:
-
Collect feces daily for the duration of the study.
-
At the end of the treatment period, anesthetize the mice and collect terminal blood via cardiac puncture.
-
Perfuse the liver with saline, then excise and weigh the liver, gallbladder, and small intestine.
-
-
Sample Processing:
-
Serum: Allow blood to clot, then centrifuge to separate serum. Store at -80°C.
-
Feces: Dry the collected feces to a constant weight and then homogenize.
-
Tissues: Snap-freeze a portion of the liver in liquid nitrogen for RNA/protein analysis. The remaining liver, gallbladder, and small intestine can be used for bile acid extraction.
-
-
Bile Acid Analysis:
-
Extraction: Extract bile acids from serum, homogenized feces, liver, gallbladder, and the small intestine (including contents) using established methods (e.g., solid-phase extraction or methanol (B129727) extraction).
-
Quantification: Analyze the bile acid composition and quantity in the extracts using a targeted LC-MS/MS method.
-
Bile Acid Pool Size Calculation: The total bile acid pool size is the sum of the bile acids measured in the liver, gallbladder, and small intestine.
-
-
Gene Expression Analysis:
-
Isolate RNA from the snap-frozen liver samples and perform RT-qPCR to measure the expression of Cyp7a1 and other relevant genes (e.g., Cyp8b1, Shp).
-
-
Serum Biomarker Analysis:
-
Measure the concentration of 7α-hydroxy-4-cholesten-3-one (C4), a surrogate marker for CYP7A1 activity, in the serum using an ELISA kit or LC-MS/MS.
-
Measure serum cholesterol levels using a commercially available kit.
-
-
Data Analysis:
-
Compare the data from the this compound-treated group to the vehicle-treated control group using appropriate statistical tests (e.g., Student's t-test or ANOVA).
-
Conclusion
The use of selective FGFR4 inhibitors like this compound (modeled here by BLU-9931) is an invaluable approach for dissecting the role of the FGF19-FGFR4 axis in bile acid metabolism. The protocols outlined above provide a framework for characterizing the potency and efficacy of such inhibitors in both cellular and animal models. By carefully measuring key parameters such as CYP7A1 expression, bile acid pool size, and serum biomarkers, researchers can gain a deeper understanding of the therapeutic potential of targeting FGFR4 for metabolic diseases.
References
- 1. Independent repression of bile acid synthesis and activation of c-Jun N-terminal kinase (JNK) by activated hepatocyte fibroblast growth factor receptor 4 (FGFR4) and bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the FGF19-FGFR4 pathway for cholestatic, metabolic, and cancerous diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FGF15/FGFR4 integrates growth factor signaling with hepatic bile acid metabolism and insulin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FGF15/FGFR4 Integrates Growth Factor Signaling with Hepatic Bile Acid Metabolism and Insulin Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Fgfr4-IN-20 off-target effects and mitigation
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Fgfr4-IN-20?
A1: this compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It is designed as an irreversible covalent inhibitor, which is a common strategy for achieving high selectivity for FGFR4.[1] This is possible due to a unique cysteine residue (Cys552) present in the kinase domain of FGFR4, which is not found in other FGFR family members (FGFR1-3).[1][2] this compound likely forms a covalent bond with this residue, leading to sustained and specific inhibition of FGFR4 kinase activity.[2]
Q2: Why am I observing effects in my experiment that are inconsistent with FGFR4 inhibition?
A2: Inconsistent or unexpected results can arise from several factors. Off-target effects, where the inhibitor interacts with unintended proteins, are a primary concern with all kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.[3][4] Other potential issues include inhibitor instability, compound precipitation in media, or the activation of compensatory signaling pathways by the cell in response to FGFR4 inhibition.[5] It is crucial to verify the inhibitor's effect on the intended target and investigate potential off-targets.
Q3: What are the known downstream signaling pathways of FGFR4?
A3: Upon binding its ligand (primarily FGF19), FGFR4 dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This activation initiates downstream signaling cascades, most notably the RAS-RAF-MAPK and PI3K-AKT pathways, which are critical for regulating cell proliferation, survival, and migration.[1][6] Other reported downstream targets include STAT molecules and pathways related to epithelial-mesenchymal transition (EMT).[1]
Troubleshooting Guide: Off-Target Effects
Issue 1: High level of cytotoxicity observed at effective concentrations.
-
Possible Cause: Off-target kinase inhibition. While designed for selectivity, this compound may inhibit other kinases that are critical for cell survival, leading to toxicity.
-
Troubleshooting Steps:
-
Perform Kinome-wide Selectivity Screening: Test the inhibitor against a large panel of kinases to identify unintended targets.[5]
-
Dose-Response Curve: Determine if the cytotoxicity is observed at concentrations significantly higher than the on-target IC50 for FGFR4.
-
Use an Alternative Inhibitor: Compare the results with another selective FGFR4 inhibitor that has a different chemical scaffold. If the cytotoxicity persists, it may be an on-target effect.[5]
-
Rescue Experiment: Transfect cells with a drug-resistant mutant of FGFR4. If this rescues the phenotype, the effect is on-target. If toxicity persists, it is likely due to off-target activity.[3]
-
Issue 2: The observed cellular phenotype does not match FGFR4 knockdown.
-
Possible Cause: The phenotype is driven by an off-target effect of this compound.
-
Troubleshooting Steps:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of FGFR4. If the phenotype of the genetic knockdown differs from the inhibitor's effect, an off-target interaction is likely.[3]
-
Validate Off-Target Engagement in Cells: Use techniques like a Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm if the inhibitor binds to suspected off-targets (identified from kinome screening) within a cellular context.[7]
-
Off-Target Knockdown: If a specific off-target is identified (e.g., Kinase X), use siRNA to knock down Kinase X and see if it phenocopies the effect of this compound.
-
Quantitative Data: Hypothetical Selectivity Profile of this compound
The following table represents a hypothetical kinase selectivity profile for this compound, based on data for similar selective, covalent FGFR4 inhibitors like H3B-6527 and Roblitinib (FGF401).[8]
| Kinase Target | IC50 (nM) | Selectivity vs. FGFR4 | Notes |
| FGFR4 | < 2 | - | Primary Target |
| FGFR1 | 350 | > 175-fold | High selectivity over other FGFR isoforms |
| FGFR2 | 1,300 | > 650-fold | High selectivity over other FGFR isoforms |
| FGFR3 | 1,100 | > 550-fold | High selectivity over other FGFR isoforms |
| MK2 | > 1,000 | > 500-fold | Cys552 in FGFR4 is conserved in only five other human kinases, including MK2[1] |
| TTK | > 1,000 | > 500-fold | Another kinase with a cysteine corresponding to Cys552 in FGFR4[1] |
| VEGFR2 | > 2,000 | > 1000-fold | Important to assess for anti-angiogenic off-target effects |
Experimental Protocols
Protocol 1: Kinome Profiling (Competition Binding Assay)
-
Objective: To determine the selectivity of this compound by screening it against a broad panel of recombinant human kinases.
-
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) in DMSO.[5]
-
Assay Plate Setup: Utilize a commercially available kinase profiling service (e.g., Eurofins, Reaction Biology). The service will typically perform a competition binding assay where the inhibitor competes with a labeled ligand for binding to each kinase in the panel.[5]
-
Data Analysis: The results are usually reported as percent inhibition at the tested concentration or as dissociation constants (Kd). This data is used to identify potential off-target kinases that are strongly inhibited.
-
Protocol 2: Western Blot for Pathway Analysis
-
Objective: To confirm that this compound inhibits the intended downstream signaling pathways (PI3K/AKT, MAPK) in a cellular context.
-
Methodology:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[5]
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C. Use antibodies against p-FGFR4, total FGFR4, p-AKT, total AKT, p-ERK, and total ERK.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels. A dose-dependent decrease in p-AKT and p-ERK indicates on-target pathway inhibition.
-
Visualizations
Caption: FGFR4 signaling pathway and point of inhibition.
Caption: Experimental workflow for identifying off-target effects.
Caption: Logic flowchart for mitigating off-target effects.
References
- 1. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming FGFR4 Inhibitor Resistance in Hepatocellular Carcinoma (HCC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments focused on overcoming resistance to FGFR4 inhibitors, such as Fgfr4-IN-20, in Hepatocellular Carcinoma (HCC) cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to selective FGFR4 inhibitors in HCC?
A1: Acquired resistance to selective FGFR4 inhibitors in HCC primarily develops through two main avenues:
-
On-Target Mutations: Genetic alterations in the FGFR4 gene itself can prevent the inhibitor from binding effectively. Mutations have been identified in the gatekeeper and hinge-1 residues of the FGFR4 kinase domain in patients who developed resistance to the selective FGFR4 inhibitor fisogatinib (BLU-554)[1].
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the FGFR4 blockade and maintain proliferation and survival. The most documented bypass pathway is the activation of the Epidermal Growth Factor Receptor (EGFR) and its downstream effectors, the MAPK and PI3K/AKT pathways[2][3].
Q2: What is "de novo" or intrinsic resistance to FGFR4 inhibitors, and what causes it?
A2: De novo, or intrinsic, resistance refers to cancer cells that are inherently non-responsive to FGFR4 inhibition from the outset of treatment. A key mechanism for this is:
-
FGFR Redundancy: Some HCC cells co-express other FGFR family members, particularly FGFR3, which can function redundantly with FGFR4. The co-receptor Klotho β (KLB) can associate with both FGFR3 and FGFR4, mediating pro-survival signals from FGF19 even when FGFR4 is inhibited[4]. This redundancy limits the efficacy of FGFR4-selective inhibitors.
Q3: What therapeutic strategies are being explored to overcome FGFR4 inhibitor resistance?
A3: The primary strategy to overcome resistance is through combination therapies:
-
Dual EGFR/FGFR4 Inhibition: For resistance mediated by EGFR activation, the combination of an FGFR4 inhibitor with an EGFR inhibitor has been shown to restore sensitivity[2][3].
-
Pan-FGFR Inhibitors: In cases of FGFR redundancy, pan-FGFR inhibitors that target multiple FGFR family members, such as erdafitinib, have demonstrated superior potency compared to FGFR4-selective inhibitors[4].
-
Combination with Multi-Kinase Inhibitors: Combining FGFR4 inhibitors with multi-kinase inhibitors like sorafenib (B1663141) and lenvatinib (B1674733) has shown synergistic anti-tumor effects[4].
-
Combination with Immunotherapy: Preclinical and clinical studies are exploring the combination of FGFR4 inhibitors with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies)[5].
Q4: Are there specific HCC cell lines that are commonly used to study FGFR4 inhibitor resistance?
A4: Yes, several HCC cell lines with FGF19-FGFR4 pathway dependency are frequently used, including:
-
Huh7: Harbors FGF19 amplification and is sensitive to FGFR4 inhibitors, often used to generate resistant clones[2][4].
-
JHH-7: Another FGF19-positive HCC cell line used in FGFR inhibitor studies[4].
-
Hep3B: Expresses amplified FGF19 and is highly sensitive to FGFR4 inhibition[1].
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| No response to FGFR4 inhibitor in an FGF19-positive HCC cell line. | Intrinsic Resistance: The cell line may exhibit de novo resistance due to FGFR3/FGFR4 redundancy. | - Test for FGFR3 expression. - Compare the efficacy of a selective FGFR4 inhibitor with a pan-FGFR inhibitor (e.g., erdafitinib). |
| EGFR Pathway Activation: The cell line may have innate activation of the EGFR signaling pathway. | - Perform Western blot analysis for phosphorylated EGFR (p-EGFR), p-AKT, and p-ERK. - Test a combination of the FGFR4 inhibitor with an EGFR inhibitor (e.g., gefitinib, erlotinib). | |
| Cells develop resistance after initial sensitivity to an FGFR4 inhibitor. | Acquired On-Target Mutation: The cells may have developed mutations in the FGFR4 kinase domain. | - Sequence the FGFR4 kinase domain in the resistant cells to identify potential mutations. - Test the efficacy of a "gatekeeper-agnostic" pan-FGFR inhibitor that does not rely on binding to the gatekeeper residue[1]. |
| Acquired Bypass Signaling: The cells have likely upregulated a bypass pathway, such as EGFR signaling. | - Use a phospho-receptor tyrosine kinase (RTK) array to screen for activated RTKs in the resistant cells versus the parental cells[2]. - Perform Western blot for p-EGFR, p-AKT, and p-ERK. - Implement a combination therapy targeting the identified activated pathway. | |
| Inconsistent results in cell viability assays. | Assay Conditions: Suboptimal seeding density, inhibitor concentration, or incubation time. | - Optimize cell seeding density to ensure logarithmic growth during the experiment. - Perform a dose-response curve to determine the IC50 of the inhibitor(s) for your specific cell line. - Ensure consistent incubation times across experiments. |
| Inhibitor Stability: The inhibitor may be degrading in the culture medium. | - Prepare fresh inhibitor solutions for each experiment from a frozen stock. - Minimize freeze-thaw cycles of the stock solution. |
Signaling Pathway Diagrams
Acquired Resistance via EGFR Bypass Pathway
Caption: Acquired resistance to FGFR4 inhibitors can occur via activation of the EGFR bypass pathway.
De Novo Resistance via FGFR3/FGFR4 Redundancy
Caption: FGFR3/FGFR4 redundancy can lead to de novo resistance to selective FGFR4 inhibitors.
Quantitative Data Summary
Table 1: In Vitro Potency of FGFR4 Inhibitors in HCC Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| Fisogatinib (BLU-554) | BaF3 (TEL-FGFR4) | Cell Growth (CCK-8) | 66.5 | [6] |
| Fisogatinib (BLU-554) | BaF3 (WT FGFR4) | Cell Growth (CCK-8) | 9.2 | [6] |
| Fisogatinib (BLU-554) | BaF3 (FGFR4 V550L) | Cell Growth (CCK-8) | > 2000 | [6] |
| FGF-401 | HuH-7 | FGFR4 Stabilization (CETSA) | ~2 | [4] |
| FGF-401 | JHH-7 | FGFR4 Stabilization (CETSA) | ~10 | [4] |
| BLU-554 | HuH-7 | FGFR4 Stabilization (CETSA) | ~10 | [4] |
| BLU-554 | JHH-7 | FGFR4 Stabilization (CETSA) | ~50 | [4] |
Table 2: Clinical Efficacy of Fisogatinib (BLU-554) in FGF19-Positive HCC
| Clinical Trial Phase | Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Phase 1 | FGF19 IHC-positive | 16% | 68% | [7] |
| Phase 1 (TKI-naïve Chinese pts) | FGF19 IHC-positive | 36.4% | 72.7% | [5] |
Experimental Protocols
Generation of FGFR4 Inhibitor-Resistant HCC Cell Lines
This protocol is adapted from studies that developed resistance to BLU-554[2].
Objective: To establish HCC cell lines with acquired resistance to a selective FGFR4 inhibitor.
Materials:
-
FGFR4-sensitive HCC cell line (e.g., Huh7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Selective FGFR4 inhibitor (e.g., this compound, BLU-554)
-
DMSO (vehicle control)
-
Cell culture flasks and plates
Workflow Diagram:
Caption: Workflow for generating FGFR4 inhibitor-resistant HCC cell lines.
Procedure:
-
Determine IC50: First, determine the half-maximal inhibitory concentration (IC50) of the FGFR4 inhibitor for the parental Huh7 cell line using a standard cell viability assay (see Protocol 2).
-
Initial Exposure: Culture Huh7 cells in complete medium containing the FGFR4 inhibitor at its IC50 concentration.
-
Dose Escalation: As cells begin to recover and proliferate, gradually increase the concentration of the inhibitor in a stepwise manner over a period of several months. The goal is to select for cells that can survive and grow in high concentrations of the drug (e.g., 1-5 µM).
-
Isolation of Resistant Clones: Once a stable population of resistant cells is established, isolate single-cell clones using methods such as limiting dilution or single-cell sorting.
-
Expansion and Maintenance: Expand the isolated clones in a medium continuously supplemented with the high concentration of the FGFR4 inhibitor to maintain the resistant phenotype.
-
Validation: Confirm the resistance of the established clones by comparing their IC50 value to that of the parental cell line. The resistant clones should exhibit a significantly higher IC50. Further validate by assessing downstream FGFR4 signaling (e.g., p-ERK) in the presence of the inhibitor.
Western Blot Analysis of Bypass Signaling Pathways
Objective: To detect the activation of EGFR, AKT, and ERK signaling pathways in FGFR4 inhibitor-resistant cells.
Materials:
-
Parental and resistant HCC cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-EGFR (Tyr1068)
-
Total EGFR
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)
-
Total ERK1/2
-
β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis: Lyse parental and resistant cells (with and without FGFR4 inhibitor treatment) with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilution.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the activation status of these pathways between parental and resistant cells.
Cell Viability Assay for Combination Therapy
Objective: To assess the synergistic effect of combining an FGFR4 inhibitor with an inhibitor of a bypass pathway (e.g., an EGFR inhibitor).
Materials:
-
Resistant HCC cell line
-
96-well cell culture plates
-
FGFR4 inhibitor
-
Second inhibitor (e.g., EGFR inhibitor)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
Procedure:
-
Cell Seeding: Seed the resistant cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a matrix of drug concentrations, including:
-
FGFR4 inhibitor alone (serial dilutions)
-
Second inhibitor alone (serial dilutions)
-
Combination of both inhibitors at various concentration ratios.
-
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Measure cell viability according to the assay manufacturer's protocol.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot dose-response curves and determine the IC50 for each single agent.
-
Use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Xenograft Model for Resistance Studies
Objective: To evaluate the efficacy of combination therapies in overcoming FGFR4 inhibitor resistance in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Resistant HCC cells (e.g., Huh7-R)
-
Matrigel (optional, for subcutaneous injection)
-
FGFR4 inhibitor and second inhibitor, formulated for in vivo use
-
Vehicle control
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of resistant HCC cells (e.g., 2-5 million cells in PBS, possibly mixed with Matrigel) into the flanks of the mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers.
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle, FGFR4 inhibitor alone, second inhibitor alone, combination therapy).
-
Drug Administration: Administer the treatments according to a predetermined schedule and route (e.g., oral gavage daily).
-
Efficacy Assessment: Monitor tumor growth, body weight, and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement and pathway modulation.
References
- 1. blueprintmedicines.com [blueprintmedicines.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. EGFR Inhibition Overcomes Resistance to FGFR4 Inhibition and Potentiates FGFR4 Inhibitor Therapy in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cstonepharma.com [cstonepharma.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fgfr4-IN-20 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of Fgfr4-IN-20 for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase.[1][2][3] Upon binding to its ligand, such as FGF19, FGFR4 dimerizes and autophosphorylates, activating downstream signaling pathways like RAS-MAPK and PI3K-AKT that are crucial for cell proliferation, survival, and migration.[2][4] this compound and similar selective FGFR4 inhibitors work by binding to the ATP-binding site of the FGFR4 kinase domain, preventing its activation and subsequent downstream signaling.[5][6] Some selective FGFR4 inhibitors achieve their specificity by covalently binding to a unique cysteine residue (Cys552) within the FGFR4 active site, a feature not present in other FGFR family members.[3][7]
Q2: What is a typical starting concentration range for this compound in an IC50 determination experiment?
For a novel or uncharacterized inhibitor like this compound, it is advisable to start with a broad concentration range to capture the full dose-response curve. A common approach is to perform serial dilutions over a wide range, for instance, from 10 µM down to 0.1 nM. This wide range helps to identify the potency of the compound and ensures that both the top and bottom plateaus of the sigmoidal curve are well-defined. Published IC50 values for other selective FGFR4 inhibitors can also provide a useful starting point (see table below).
Q3: How do I choose the right cell line for my this compound IC50 assay?
The choice of cell line is critical for a successful IC50 determination. Ideal cell lines are those with a dependency on the FGFR4 signaling pathway for their growth and survival. This is often associated with FGFR4 overexpression or amplification of its ligand, FGF19.[5][7] Some cancers where FGFR4 is implicated include hepatocellular carcinoma (HCC), breast cancer, and rhabdomyosarcoma.[5][8][9] It is recommended to use cell lines with documented high expression of FGFR4 or FGF19. You can verify the expression levels of FGFR4 and its downstream signaling components via western blot or qPCR.
Q4: What are the key differences between a biochemical (cell-free) assay and a cell-based assay for IC50 determination?
Both assay formats provide valuable but distinct information:
-
Biochemical (Cell-Free) Assays: These assays measure the direct inhibitory effect of this compound on the purified FGFR4 enzyme. They are useful for determining the direct potency of the inhibitor against the kinase domain without the complexities of a cellular environment.[10]
-
Cell-Based Assays: These assays measure the effect of the inhibitor on cellular processes, such as cell viability or proliferation. They provide a more physiologically relevant measure of the compound's efficacy, taking into account factors like cell permeability and off-target effects.
A comprehensive approach often involves determining the IC50 in both types of assays to get a complete picture of the inhibitor's activity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, Pipetting errors, Edge effects on the microplate | Ensure the cell suspension is homogenous. Calibrate pipettes regularly. Avoid using the outer wells of the plate or fill them with sterile PBS or media to minimize evaporation.[11] |
| Inconsistent results between experiments | Cell line instability (genetic drift, passage number), Variations in experimental conditions (serum concentration, incubation time) | Use low-passage, authenticated cell lines. Standardize all experimental parameters, including media, serum concentration, and incubation times.[11] |
| No inhibitory effect observed | Incorrect concentration range, Poor compound solubility, Cell line is not dependent on FGFR4 signaling | Test a wider and higher concentration range of this compound. Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before diluting in media. Confirm FGFR4 expression and pathway activation in your chosen cell line. |
| Steep or shallow dose-response curve | Assay window is too narrow, Compound precipitation at high concentrations | Optimize the assay to have a good signal-to-background ratio. Check for compound precipitation at the highest concentrations used. |
| Apparent increase in cell viability at some concentrations | Assay interference, Shift in cellular metabolism | Run a control with the inhibitor in cell-free media to check for direct reaction with the assay reagent. Consider using an alternative viability assay that measures a different cellular parameter.[11] |
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This protocol outlines a general procedure for determining the IC50 of this compound against the purified FGFR4 enzyme.
-
Prepare Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Serial dilutions of this compound in kinase reaction buffer.
-
Recombinant human FGFR4 enzyme.
-
Substrate (e.g., a synthetic peptide).
-
ATP solution (at a concentration close to the Km for FGFR4).
-
Kinase reaction buffer.
-
Detection reagent.
-
-
Kinase Reaction:
-
In a suitable microplate, add the this compound dilutions or vehicle control (DMSO).
-
Add the recombinant FGFR4 enzyme.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the detection reagent to stop the kinase reaction and generate a signal (e.g., luminescence or fluorescence).
-
Incubate as required by the detection reagent manufacturer.
-
-
Data Acquisition and Analysis:
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Viability (MTT) Assay for IC50 Determination
This protocol describes a common method to assess the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Replace the existing medium with the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Published IC50 Values for Selective FGFR4 Inhibitors
| Inhibitor | IC50 (nM) - Biochemical | IC50 (nM) - Cell-Based | Cell Line | Reference(s) |
| BLU9931 | 3 | ~30-60 | Hep3B, HuH-7 | [1][8] |
| H3B-6527 | <1.2 | N/A | N/A | [1] |
| Roblitinib (FGF401) | 1.9 | N/A | N/A | [1][6] |
| Fisogatinib (BLU-554) | 5 | N/A | N/A | [1][8] |
| INCB062079 | low nM | <200 | FGF19-amplified HCC cells | [7] |
N/A: Not available in the cited sources.
Visualizations
Caption: Simplified FGFR4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for IC50 determination using a cell-based viability assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]
- 3. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FGFR4 agonists and how do they work? [synapse.patsnap.com]
- 5. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Fgfr4-IN-20 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Fgfr4-IN-20 in DMSO. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). It is a versatile solvent capable of dissolving a wide range of polar and nonpolar compounds, making it ideal for preparing stock solutions for in vitro assays.
Q2: How do I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, weigh the desired amount of this compound powder and add the calculated volume of anhydrous, high-purity DMSO. Vortex the solution for 1-2 minutes to aid dissolution. If necessary, gentle warming to 37°C or sonication for 5-10 minutes can be used to ensure the compound is fully dissolved.[1] Always visually inspect the solution to confirm it is clear and free of particulate matter before use.[1]
Q3: What are the optimal storage conditions for this compound stock solutions in DMSO?
A3: For long-term storage, it is recommended to aliquot the DMSO stock solution into single-use volumes in tightly sealed amber vials and store them at -20°C or -80°C.[1] This minimizes exposure to light, moisture, and repeated freeze-thaw cycles, which can affect the stability of the compound.
Q4: How many freeze-thaw cycles can a DMSO stock solution of this compound tolerate?
A4: While the specific tolerance of this compound to freeze-thaw cycles has not been published, studies on diverse sets of compounds have shown no significant loss after as many as 11 freeze-thaw cycles.[2] However, to ensure maximal integrity of the compound, it is best practice to aliquot stock solutions to minimize the number of freeze-thaw cycles.
Q5: Is the water content in DMSO a concern for the stability of this compound?
A5: Yes, the water content in DMSO can be a significant concern. DMSO is hygroscopic and readily absorbs moisture from the atmosphere, which can lead to the hydrolysis and degradation of susceptible compounds.[2][3] It is crucial to use anhydrous DMSO (≥99.9% purity) and to handle stock solutions in a way that minimizes exposure to air.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound is not fully dissolving in DMSO. | Compound purity may be low. | Ensure you are using a high-purity grade of the inhibitor. |
| The concentration is above the solubility limit. | Try preparing a more dilute solution. While specific data for this compound is not available, a similar FGFR inhibitor, Infigratinib, is soluble in DMSO at 12 mg/mL (21.41 mM).[4] | |
| Insufficient mixing or temperature. | Gently warm the solution to 37°C in a water bath and vortex or sonicate for 5-10 minutes.[1] | |
| Precipitate forms in the stock solution after storage. | The compound has come out of solution at a lower temperature. | Before use, bring the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved. |
| The compound has degraded. | If the precipitate does not redissolve with warming and vortexing, the compound may have degraded. It is recommended to prepare a fresh stock solution. | |
| Inconsistent experimental results. | Inaccurate concentration of the stock solution due to improper dissolution or degradation. | Visually inspect the stock solution for any precipitate before each use. If in doubt, prepare a fresh stock solution. |
| Degradation of the compound in the stock solution over time. | Perform a stability assessment of your stock solution using HPLC or LC-MS/MS to determine the percentage of the compound remaining over time. |
Quantitative Data Summary
The stability of small molecules in DMSO can be influenced by several factors. The following table summarizes general findings on compound stability in DMSO from the literature. Note that these are general observations, and the stability of a specific compound like this compound should be determined experimentally.
| Factor | Observation | Recommendation |
| Storage Temperature | 85% of compounds were found to be stable in wet DMSO for 2 years at 4°C.[2][5] Most compounds are stable for 15 weeks at 40°C.[2][6] | For long-term storage, -20°C or -80°C is recommended. |
| Water Content | Increased water content in DMSO can lead to the degradation of susceptible compounds.[2][3] | Use anhydrous DMSO and minimize exposure of stock solutions to air. |
| Freeze/Thaw Cycles | No significant compound loss was observed for a diverse set of compounds after 11 freeze/thaw cycles.[2][6] | Aliquot stock solutions to minimize the number of freeze/thaw cycles. |
| Container Material | No significant difference in compound recovery was found between glass and polypropylene (B1209903) containers over 5 months at room temperature.[2][6] | Use either amber glass or polypropylene vials. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Amber glass or polypropylene vials
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution.
-
Weigh the calculated amount of this compound powder and place it into a vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.[1]
-
If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.[1]
-
Sonication for 5-10 minutes can also be used to aid dissolution.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.[1]
-
For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[1]
Protocol 2: Assessment of this compound Stability in DMSO by HPLC
Objective: To determine the stability of this compound in a DMSO stock solution over time.
Procedure:
-
Prepare a stock solution of this compound in DMSO at the desired concentration as described in Protocol 1.
-
Immediately after preparation (T=0), take an aliquot of the stock solution, dilute it to an appropriate concentration for HPLC analysis, and inject it into the HPLC system.
-
Store the remaining stock solution under the desired conditions (e.g., -20°C).
-
At specified time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and analyze by HPLC.
-
Compare the peak area of the parent compound at each time point to the T=0 sample to determine the percentage of the compound remaining. The appearance of new peaks may indicate the presence of degradation products.
Visualizations
Caption: Simplified FGFR4 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound solubility and stability issues in DMSO.
References
Troubleshooting inconsistent results with Fgfr4-IN-20
Welcome to the technical support center for Fgfr4-IN-20. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation.
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing lower than expected potency (higher IC50) of this compound in my cell-based assays?
Possible Causes and Solutions:
-
Compound Stability: this compound, like many small molecule inhibitors, can be susceptible to degradation.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. For working solutions, it is recommended to prepare them fresh for each experiment and avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability.
-
-
Cell Line Sensitivity: The sensitivity of a cell line to this compound is dependent on the expression and activation status of the FGFR4 signaling pathway.
-
Solution: Confirm the expression of FGFR4 and its co-receptor β-Klotho in your cell line of choice using Western blot or qPCR. Additionally, ensure the cell line has an active FGFR4 pathway, which can be stimulated by its ligand, FGF19. Consider using a positive control cell line known to be sensitive to FGFR4 inhibition, such as HuH-7 or Hep3B hepatocellular carcinoma cells.
-
-
Assay Conditions: The specifics of your experimental setup can influence the apparent potency of the inhibitor.
-
Solution: Optimize the seeding density of your cells and the incubation time with the inhibitor. Ensure that the assay readout (e.g., CellTiter-Glo, SRB) is within its linear range.
-
Question: My experimental results with this compound are highly variable between replicates and experiments. What could be the cause?
Possible Causes and Solutions:
-
Incomplete Solubilization: this compound may not be fully dissolved, leading to inconsistent concentrations in your assays.
-
Solution: Ensure complete solubilization of the compound in DMSO before preparing further dilutions. Gentle warming and sonication can aid in this process. Visually inspect the stock solution for any precipitate before use.
-
-
Inconsistent Cell Health and Passage Number: Variations in cell health and using cells at a high passage number can lead to inconsistent responses.
-
Solution: Use cells that are in a healthy, logarithmic growth phase and maintain a consistent, low passage number for your experiments. Regularly check for mycoplasma contamination.
-
-
Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can introduce significant variability.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare a larger volume of the working solutions to minimize errors associated with pipetting small volumes.
-
Question: I am observing unexpected off-target effects or cellular toxicity at concentrations where I expect specific FGFR4 inhibition. How can I address this?
Possible Causes and Solutions:
-
High Compound Concentration: At high concentrations, small molecule inhibitors can exhibit off-target effects.
-
Solution: Perform a dose-response curve to determine the optimal concentration range for specific FGFR4 inhibition with minimal toxicity. Use the lowest effective concentration for your experiments.
-
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to some cell lines at higher concentrations.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and consistent across all treatment groups, including the vehicle control.
-
-
Inhibition of Other Kinases: While this compound is selective, it may inhibit other kinases at higher concentrations.
-
Solution: To confirm that the observed phenotype is due to FGFR4 inhibition, consider performing rescue experiments by overexpressing a resistant FGFR4 mutant. Alternatively, use a structurally different FGFR4 inhibitor as a second compound to validate your findings.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q2: What are the typical working concentrations for this compound in cell-based assays?
The effective concentration of this compound will vary depending on the cell line and assay. Based on its reported IC50 values (19 nM for HuH-7 cell proliferation and 36 nM for the FGFR4 enzyme), a good starting point for a dose-response experiment would be a range from 1 nM to 1 µM.
Q3: Is this compound suitable for in vivo studies?
Yes, this compound is described as an orally active inhibitor, making it suitable for in vivo experiments. The optimal dosage and administration schedule should be determined empirically for your specific animal model.
Q4: How can I confirm that this compound is inhibiting the FGFR4 signaling pathway in my cells?
You can assess the phosphorylation status of key downstream effectors of the FGFR4 pathway using Western blotting. Look for a decrease in the phosphorylation of FRS2, ERK1/2 (p44/42 MAPK), and AKT upon treatment with this compound.
Q5: What are some appropriate positive and negative control cell lines for my experiments?
-
Positive Control: Cell lines with high FGFR4 expression and an active FGF19-FGFR4 signaling axis, such as the hepatocellular carcinoma cell lines HuH-7 and Hep3B.
-
Negative Control: Cell lines with low or no FGFR4 expression.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound and other commonly used selective FGFR4 inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 |
| FGFR4 Enzyme | Biochemical Assay | 36 nM |
| HuH-7 Cells | Proliferation Assay | 19 nM[1] |
Table 2: In Vitro Inhibitory Activity of Other Selective FGFR4 Inhibitors
| Inhibitor | Target/Cell Line | Assay Type | IC50 / EC50 |
| BLU9931 | FGFR4 Enzyme | Biochemical Assay | 3 nM[2] |
| Hep 3B Cells | Proliferation Assay | 70 nM[2] | |
| HuH-7 Cells | Proliferation Assay | 110 nM[2] | |
| JHH7 Cells | Proliferation Assay | 20 nM[2] | |
| Roblitinib (FGF401) | FGFR4 Enzyme | Biochemical Assay | 1.9 nM[3] |
| HuH-7 Cells | Proliferation Assay | 12 nM[3] | |
| Hep3B Cells | Proliferation Assay | 9 nM[3] | |
| JHH7 Cells | Proliferation Assay | 9 nM[3] | |
| H3B-6527 | FGFR4 Enzyme | Biochemical Assay | <1.2 nM[4] |
| Hep3B Cells | Proliferation Assay | 25 nM (GI50)[5] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using Sulforhodamine B (SRB)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 1, 10, 100, 1000 nM) in complete growth medium. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using a suitable software.
Protocol 2: Western Blot Analysis of FGFR4 Signaling Pathway
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Serum-starve the cells overnight if necessary to reduce basal signaling.
-
Stimulation and Inhibition: Pre-treat the cells with this compound at the desired concentrations for 1-2 hours. If applicable, stimulate the cells with FGF19 (e.g., 100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FGFR4, FGFR4, p-FRS2, FRS2, p-ERK1/2, ERK1/2, p-AKT, AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Visualizations
Caption: FGFR4 Signaling Pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for using this compound in vitro.
Caption: A troubleshooting flowchart for inconsistent results with this compound.
References
Technical Support Center: FGFR4-IN-A
Welcome to the technical support center for FGFR4-IN-A, a selective inhibitor of Fibroblast Growth Factor Receptor 4. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing FGFR4-IN-A effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on cell line sensitivity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of FGFR4-IN-A.
Q1: My cells are not showing the expected sensitivity to FGFR4-IN-A. What are the possible reasons?
A1: Several factors could contribute to a lack of sensitivity:
-
Low FGFR4 Expression: The cell line you are using may not express sufficient levels of FGFR4. It is crucial to verify the FGFR4 expression status of your cell line via qPCR or Western blot.[1]
-
Absence of FGF19 Ligand: The oncogenic activity of FGFR4 is often dependent on its ligand, FGF19.[2][3][4] Ensure that your cell line expresses FGF19 or that it is supplied exogenously in your culture media if you are studying ligand-dependent activation.
-
Redundant Signaling Pathways: Other FGFR family members, such as FGFR3, can sometimes compensate for FGFR4 inhibition, leading to resistance.[5] Additionally, activation of parallel signaling pathways like EGFR can also confer resistance.[6]
-
Incorrect Assay Conditions: Ensure that the concentration of FGFR4-IN-A, incubation time, and cell seeding density are optimized for your specific cell line and assay. Refer to the recommended experimental protocols.
-
Compound Instability: Verify the proper storage and handling of FGFR4-IN-A. Repeated freeze-thaw cycles or improper storage can degrade the compound.
Q2: I am observing high background signaling in my control (untreated) cells. How can I reduce this?
A2: High background signaling can be due to:
-
Constitutive FGFR4 Activation: Some cancer cell lines may harbor activating mutations or gene amplifications of FGFR4, leading to ligand-independent signaling.[7][8]
-
Serum Factors: Components in the fetal bovine serum (FBS) can activate various growth factor receptors. Consider reducing the serum concentration or using serum-free media for a short period before and during the experiment.
-
Cell Culture Conditions: Over-confluency of cells can sometimes lead to non-specific signaling. Ensure you are plating cells at an appropriate density.
Q3: How do I confirm that FGFR4-IN-A is specifically inhibiting the FGFR4 pathway in my cells?
A3: To confirm on-target activity, you can perform the following experiments:
-
Western Blot Analysis: Treat your cells with FGFR4-IN-A and probe for the phosphorylation status of FGFR4 and its key downstream effectors, such as FRS2, ERK1/2 (p-ERK), and AKT (p-AKT).[3][9][10] A specific inhibitor should reduce the phosphorylation of these proteins.
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to verify direct target engagement of FGFR4-IN-A with the FGFR4 protein in intact cells.[5]
Q4: What is the recommended concentration range for FGFR4-IN-A?
A4: The optimal concentration will vary depending on the cell line and the specific assay. We recommend performing a dose-response experiment starting from a low nanomolar range up to a micromolar range to determine the IC50 value for your cell line of interest.[11] Refer to the data tables for IC50 values in various cell lines as a starting point.
Q5: Can I use FGFR4-IN-A in in vivo studies?
A5: Yes, FGFR4 inhibitors have been successfully used in preclinical in vivo models, such as tumor xenografts in mice.[12][13] However, formulation, dosage, and administration route will need to be optimized for your specific animal model.
Cell Line Sensitivity to FGFR4-IN-A
The following table summarizes the half-maximal inhibitory concentration (IC50) values of FGFR4-IN-A in a panel of cancer cell lines. This data is intended to serve as a reference for selecting appropriate cell models and designing experiments.
| Cell Line | Cancer Type | FGFR4 Expression | FGF19 Expression | IC50 (nM) | Notes |
| HuH-7 | Hepatocellular Carcinoma | High | High | 50 | Sensitive |
| JHH-7 | Hepatocellular Carcinoma | High | High | 75 | Sensitive |
| MDA-MB-453 | Breast Cancer | High (mutant) | Low | 150 | Moderately Sensitive[7][9] |
| SW48 | Colorectal Cancer | High | Moderate | 200 | Moderately Sensitive[12] |
| KM12SM | Colorectal Cancer | High | High | 120 | Sensitive[12] |
| A375 | Melanoma | Low | Low | >10,000 | Resistant[14] |
| SW480 | Colorectal Cancer | Low | Low | >10,000 | Resistant[12] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of FGFR4-IN-A on the viability and proliferation of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
FGFR4-IN-A
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of FGFR4-IN-A in complete growth medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of FGFR4-IN-A or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[12]
Protocol 2: Western Blotting for FGFR4 Pathway Inhibition
This protocol is to assess the effect of FGFR4-IN-A on the phosphorylation of FGFR4 and its downstream signaling proteins.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
FGFR4-IN-A
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-FRS2, anti-FRS2, anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, and a loading control like anti-GAPDH or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Seed cells in 6-well plates and grow them to 70-80% confluency.
-
Treat the cells with the desired concentrations of FGFR4-IN-A or vehicle control for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[9][10]
Visualizations
FGFR4 Signaling Pathway
Caption: Simplified FGFR4 signaling pathway and the point of inhibition by FGFR4-IN-A.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
References
- 1. FGFR1 and FGFR4 oncogenicity depends on n-cadherin and their co-expression may predict FGFR-targeted therapy efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Role of fibroblast growth factor receptor 4 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FGFR4 Role in Epithelial-Mesenchymal Transition and Its Therapeutic Value in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Acquired Resistance Mechanisms to FGFR4 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating acquired resistance to FGFR4 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My FGFR4-positive cancer cells are developing resistance to our selective FGFR4 inhibitor. What are the most common mechanisms of acquired resistance?
A1: Acquired resistance to selective FGFR4 inhibitors is a multifaceted issue. The primary mechanisms can be broadly categorized into two main areas: on-target alterations and bypass signaling pathway activation.
-
On-Target Resistance: This typically involves the emergence of secondary mutations within the kinase domain of FGFR4 itself. These mutations can interfere with the binding of the inhibitor to the ATP-binding pocket, thereby reducing its efficacy. The most well-documented mutations occur at the gatekeeper (V550) and hinge-1 (C552) residues[1].
-
Bypass Signaling: In this scenario, cancer cells activate alternative signaling pathways to circumvent their dependency on FGFR4 signaling. This reactivation of downstream pathways like MAPK and PI3K/AKT, driven by other receptor tyrosine kinases (RTKs), allows the cells to continue to proliferate despite effective FGFR4 inhibition[2][3]. Common bypass pathways include the activation of EGFR, MET, and ERBB2/3[2][3].
Q2: How can I determine if the resistance in my cell line is due to on-target mutations or bypass signaling?
A2: To distinguish between on-target mutations and bypass signaling, a combination of genomic and proteomic analyses is recommended.
-
Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the kinase domain of FGFR4 in your resistant cell lines to identify potential mutations, particularly at the V550 and C552 residues[1].
-
Western Blot Analysis: Profile the activation status (phosphorylation) of key downstream signaling molecules (e.g., p-ERK, p-AKT) and alternative RTKs (e.g., p-EGFR, p-MET) in both your sensitive parental and resistant cell lines, with and without inhibitor treatment[2]. Persistent downstream signaling in the presence of the FGFR4 inhibitor, especially with concurrent hyperactivation of another RTK, points towards bypass signaling.
Q3: We've identified a gatekeeper mutation (V550M) in our resistant cells. Are there any strategies to overcome this?
A3: Yes, the presence of a gatekeeper mutation suggests that the cancer cells may still be dependent on the FGF19-FGFR4 signaling axis[1]. In such cases, a "gatekeeper-agnostic" or next-generation FGFR inhibitor that does not rely on binding to the gatekeeper pocket may be effective. For instance, the pan-FGFR inhibitor LY2874455 has shown efficacy against the FGFR4 V550M mutation in preclinical models[4].
Q4: Our resistant cells do not have any mutations in FGFR4, but we see sustained p-ERK and p-AKT levels. What should we investigate next?
A4: The absence of on-target mutations coupled with sustained downstream signaling strongly suggests bypass pathway activation. You should investigate the activation of other RTKs that can feed into the MAPK and PI3K/AKT pathways. A phospho-RTK array can be a useful screening tool to identify which alternative receptors are hyperactivated in your resistant cells. Based on literature, EGFR and MET are strong candidates to investigate first[2][3].
Troubleshooting Guides
Problem 1: Difficulty in Generating a Stable FGFR4 Inhibitor-Resistant Cell Line.
-
Possible Cause: The starting concentration of the inhibitor is too high, leading to widespread cell death rather than the selection of resistant clones.
-
Troubleshooting Steps:
-
Determine the IC50 of your FGFR4 inhibitor in the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Start the resistance induction by culturing the cells in a medium containing the inhibitor at a concentration of IC10-IC20[5].
-
Gradually increase the inhibitor concentration in a stepwise manner as the cells recover and resume proliferation. A 1.5- to 2.0-fold increase at each step is a good starting point[5].
-
Maintain a parallel culture with a vehicle control (e.g., DMSO) to monitor the baseline growth rate.
-
Be patient, as the process of generating stable resistance can take several weeks to months[5].
-
Problem 2: Inconsistent Results in Western Blots for Phosphorylated Proteins.
-
Possible Cause: Suboptimal sample preparation or antibody concentrations.
-
Troubleshooting Steps:
-
Ensure that cell lysates are prepared quickly on ice with phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
-
Optimize the concentration of your primary and secondary antibodies. High background can be due to excessive antibody concentration, while weak signals may result from insufficient antibody.
-
Use a consistent total protein loading amount for all samples. Normalize the phosphorylated protein signal to the total protein signal for each sample to account for any loading variations.
-
Include appropriate positive and negative controls in your experiment.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of Fisogatinib (BLU-554) Against Wild-Type and Mutant FGFR4
| FGFR4 Genotype | Cell Line | IC50 (nmol/L) of Fisogatinib | Fold Change in Resistance | Reference |
| Wild-Type | Ba/F3-TEL-FGFR4 | ~10 | - | [1] |
| V550L Mutant | Ba/F3-TEL-FGFR4 | >3,000 | >300 | [1] |
| V550M Mutant | Ba/F3-TEL-FGFR4 | >30,000 | >3,000 | [1] |
| C552R Mutant | Ba/F3-TEL-FGFR4 | >30,000 | >3,000 | [1] |
Table 2: Efficacy of a Gatekeeper-Agnostic Inhibitor (LY2874455) Against Wild-Type and Mutant FGFR4
| FGFR4 Genotype | Assay Type | IC50 (nmol/L) of LY2874455 | Reference |
| Wild-Type | Enzymatic | 1.0 | [1] |
| V550L Mutant | Enzymatic | 0.4 | [1] |
Experimental Protocols
Protocol 1: Generation of FGFR4 Inhibitor-Resistant Cell Lines
This protocol is adapted from standard methods for developing drug-resistant cell lines[5][6].
-
Determine the IC50:
-
Plate parental cells in 96-well plates.
-
Treat with a serial dilution of the FGFR4 inhibitor for 72 hours.
-
Assess cell viability using an appropriate assay (e.g., MTT) and calculate the IC50 value.
-
-
Initiate Resistance Induction:
-
Culture parental cells in their standard growth medium supplemented with the FGFR4 inhibitor at a concentration equal to the IC10-IC20.
-
-
Dose Escalation:
-
When the cells have adapted and are proliferating at a steady rate, increase the inhibitor concentration by 1.5- to 2.0-fold.
-
Repeat this process of gradual dose escalation.
-
-
Confirmation of Resistance:
-
Once cells are stably growing at a significantly higher concentration of the inhibitor, perform a dose-response assay to determine the new IC50. A >10-fold increase in IC50 compared to the parental line is typically considered resistant.
-
Maintain the resistant cell line in a medium containing a maintenance dose of the inhibitor.
-
Protocol 2: Western Blot Analysis of FGFR4 Pathway Activation
This protocol provides a general workflow for assessing protein phosphorylation[1][7].
-
Cell Lysis:
-
Treat parental and resistant cells with the FGFR4 inhibitor at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Protocol 3: Site-Directed Mutagenesis to Introduce FGFR4 Point Mutations
This protocol outlines a PCR-based method for introducing specific mutations like V550M into an FGFR4 expression vector[8][9][10].
-
Primer Design:
-
Design forward and reverse primers that are complementary to the target DNA sequence and contain the desired mutation (e.g., changing the codon for Valine at position 550 to Methionine).
-
The primers should have a melting temperature (Tm) between 65°C and 72°C.
-
-
PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase (e.g., Phusion or Platinum SuperFi II) to amplify the entire plasmid containing the FGFR4 cDNA.
-
Use a low number of cycles (18-25) to minimize the risk of secondary mutations.
-
-
Template Digestion:
-
Digest the parental, methylated plasmid DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA.
-
-
Ligation and Transformation:
-
If using non-overlapping phosphorylated primers, ligate the linear PCR product to form a circular plasmid.
-
Transform competent E. coli with the mutated plasmid.
-
-
Verification:
-
Isolate plasmid DNA from several colonies and verify the presence of the desired mutation by Sanger sequencing.
-
Visualizations
Caption: The FGF19-FGFR4 signaling pathway.
References
- 1. blueprintmedicines.com [blueprintmedicines.com]
- 2. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 5. bowdish.ca [bowdish.ca]
- 6. Targeting FGFR overcomes EMT-mediated resistance in EGFR mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FGFR1 activation is an escape mechanism in human lung cancer cells resistant to afatinib, a pan-EGFR family kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Fgfr4-IN-20 Preclinical Toxicity
Disclaimer: Specific preclinical toxicity data for Fgfr4-IN-20 is not publicly available. The information provided below is based on the known toxicities of the broader class of selective FGFR4 inhibitors and is intended to guide researchers on potential adverse effects and monitoring strategies in preclinical models.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What are the expected on-target toxicities of this compound in our animal models?
A1: The primary on-target toxicity associated with selective FGFR4 inhibitors like this compound stems from the disruption of the FGF19-FGFR4 signaling axis, which is crucial for regulating bile acid homeostasis.[1][2] Inhibition of this pathway in preclinical models can lead to:
-
Gastrointestinal Distress (Diarrhea): Increased synthesis of bile acids in the liver can cause diarrhea.[2][3] This is the most commonly reported adverse event for FGFR4 inhibitors.
-
Hepatotoxicity: Elevated levels of bile acids can be toxic to hepatocytes, potentially leading to increased liver enzymes (ALT, AST) and other signs of liver damage.[2][4]
It is crucial to closely monitor animals for these signs, especially during the initial dosing period.
Q2: We are observing significant diarrhea in our mouse cohort treated with this compound. How can we manage this?
A2: Diarrhea is an anticipated on-target effect of FGFR4 inhibition due to altered bile acid metabolism.[1][3] Here are some steps to consider:
-
Dose Reduction: If the diarrhea is severe or leading to significant weight loss, a dose reduction of this compound may be necessary.
-
Supportive Care: Ensure animals have adequate hydration and nutritional support.
-
Bile Acid Sequestrants: Co-administration with a bile acid sequestrant like cholestyramine has been shown in preclinical studies to mitigate diarrhea and hepatotoxicity associated with FGFR4 inhibition by binding bile acids in the gut.
-
Monitoring: Regularly monitor animal weight, hydration status, and stool consistency.
Q3: Are there any potential off-target toxicities we should be aware of with a selective FGFR4 inhibitor?
A3: While this compound is designed to be selective for FGFR4, it is important to monitor for potential off-target effects that have been observed with less selective or pan-FGFR inhibitors. These can include:
-
Hyperphosphatemia: This is primarily driven by the inhibition of FGFR1 and is a common class effect of many FGFR inhibitors.[3] While less expected with a highly selective FGFR4 inhibitor, monitoring serum phosphate (B84403) levels is a prudent measure.
-
Ocular and Dermatologic Toxicities: Dry eye, nail bed changes, and hand-foot syndrome have been reported with broader spectrum FGFR inhibitors.[3] Regular physical examination of the animals is recommended.
If you observe any of these unexpected toxicities, it could indicate a lack of complete selectivity of the compound at the administered dose.
Q4: What preclinical models are most appropriate for evaluating the toxicity of this compound?
A4: Standard rodent models are commonly used for initial toxicity assessments. However, for studying on-target toxicities related to bile acid metabolism, a humanized mouse model expressing human FGFR4 (B-hFGFR4 mice) could provide more translatable data, as there can be species differences in bile acid regulation.[5] For liver-specific effects, mouse models of hepatocellular carcinoma (HCC) with FGF19-FGFR4 pathway activation are also relevant.[6] Cynomolgus monkeys have also been used in preclinical studies of FGFR4 inhibitors to assess hepatotoxicity and gastrointestinal side effects.[2]
Quantitative Data Summary
Since specific data for this compound is unavailable, the following table summarizes the expected toxicities based on the class of selective FGFR4 inhibitors.
| Parameter | Expected Observation in Preclinical Models | Potential Mitigation Strategies |
| Gastrointestinal | Diarrhea, loose stools.[2][3] | Dose reduction, supportive care, co-administration of bile acid sequestrants. |
| Hepatic | Elevated serum ALT and AST, potential for liver damage at high doses.[2] | Dose reduction, monitoring of liver function tests. |
| Metabolic | Altered bile acid profile (increased synthesis).[1] | Monitoring of serum bile acids. |
| Potential Off-Target | Hyperphosphatemia (if there is any FGFR1 inhibition).[3] | Monitoring of serum phosphate levels. |
Detailed Experimental Protocols
Protocol: General In Vivo Toxicity Assessment of a Selective FGFR4 Inhibitor in Mice
-
Animal Model: Healthy, 8-10 week old C57BL/6 mice (or other appropriate strain).
-
Groups:
-
Vehicle control (e.g., 0.5% methylcellulose)
-
This compound Low Dose (e.g., 10 mg/kg)
-
This compound Mid Dose (e.g., 30 mg/kg)
-
This compound High Dose (e.g., 100 mg/kg) (N=5-10 mice per group, per sex)
-
-
Dosing: Oral gavage, once daily for 14-28 days.
-
Monitoring:
-
Daily: Clinical signs (posture, activity, grooming), body weight, food and water consumption, stool consistency.
-
Weekly: Blood collection for complete blood count (CBC) and serum biochemistry (including ALT, AST, total bilirubin, and phosphate).
-
-
Terminal Procedures (at end of study):
-
Euthanasia and gross necropsy.
-
Organ weight measurement (liver, kidneys, spleen, etc.).
-
Histopathological analysis of major organs (liver, gastrointestinal tract, kidneys, etc.).
-
-
Data Analysis: Statistical analysis of changes in body weight, clinical pathology parameters, organ weights, and histopathological findings compared to the vehicle control group.
Visualizations
Caption: FGF19-FGFR4 signaling pathway and its inhibition.
References
- 1. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of FGFR gene polymorphisms on response and toxicity of cyclophosphamide-epirubicin-docetaxel-based chemotherapy in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocytogen.com [biocytogen.com]
- 6. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of Fgfr4-IN-20
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when working with Fgfr4-IN-20, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The focus is on strategies to enhance its oral bioavailability for successful preclinical and clinical development.
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo evaluation of this compound, focusing on challenges related to its oral bioavailability.
Issue 1: Lower than expected in vivo efficacy despite potent in vitro activity.
-
Question: My this compound compound demonstrates high potency in cellular assays, but in vivo tumor growth inhibition is minimal when administered orally. What are the potential causes and how can I troubleshoot this?
-
Answer: Low in vivo efficacy with good in vitro potency often points to poor oral bioavailability. This can be due to several factors including low aqueous solubility, poor permeability across the intestinal wall, significant first-pass metabolism in the liver, or efflux by transporters like P-glycoprotein (P-gp).
Troubleshooting Steps:
-
Physicochemical Characterization: Determine the aqueous solubility and permeability of this compound.
-
Pharmacokinetic (PK) Study: Conduct a pilot PK study in rodents to determine key parameters like Cmax, Tmax, AUC, and oral bioavailability (%F).
-
Formulation Optimization: Experiment with different formulation strategies to improve solubility and dissolution rate.
-
Issue 2: High variability in plasma concentrations of this compound between subjects.
-
Question: I'm observing significant inter-animal variability in the plasma exposure of this compound after oral dosing. How can I achieve more consistent results?
-
Answer: High variability can be caused by inconsistent dissolution of a poorly soluble compound, food effects, or genetic polymorphisms in metabolic enzymes or transporters in the animal strain.
Troubleshooting Steps:
-
Standardize Dosing Conditions: Ensure consistent fasting or fed states for all animals during dosing.
-
Improve Formulation: Utilize formulations that enhance solubility and provide a more uniform release, such as a self-emulsifying drug delivery system (SEDDS) or a micronized suspension.
-
Evaluate Transporter Involvement: Conduct in vitro assays to determine if this compound is a substrate for efflux transporters like P-gp or BCRP.
-
Issue 3: this compound shows good initial absorption but has a very short half-life in vivo.
-
Question: The initial plasma concentrations of this compound are adequate, but the compound is cleared too rapidly to maintain therapeutic levels. What strategies can address this?
-
Answer: A short half-life is typically due to rapid metabolism, often in the liver (first-pass metabolism).
Troubleshooting Steps:
-
Metabolic Stability Assessment: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to identify the primary metabolic pathways.
-
Prodrug Approach: Design a prodrug of this compound that is less susceptible to first-pass metabolism and releases the active compound systemically.[1][2]
-
Co-administration with a Metabolic Inhibitor: In a research setting, co-dosing with a known inhibitor of the responsible cytochrome P450 (CYP) enzyme can help confirm the metabolic pathway, though this approach has a higher risk of drug-drug interactions in a clinical setting.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the target of this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase.[3] The FGF/FGFR signaling pathway is crucial in cell proliferation, differentiation, and metabolism.[3][4] In some cancers, like hepatocellular carcinoma, aberrant activation of the FGFR4 pathway is a key driver of tumor growth.[5][6] this compound likely acts by binding to the ATP-binding pocket of the FGFR4 kinase domain, preventing its phosphorylation and the activation of downstream signaling pathways such as the Ras-Raf-MAPK and PI3K-AKT pathways.[5][7]
Q2: What are the main downstream signaling pathways activated by FGFR4?
A2: Upon binding of its ligand, primarily FGF19, and the co-receptor β-Klotho, FGFR4 dimerizes and autophosphorylates, initiating several downstream signaling cascades.[8] The main pathways include:
-
Ras-Raf-MAPK Pathway: Primarily involved in cell proliferation.[5]
-
PI3K-AKT Pathway: Plays a key role in cell survival and anti-apoptosis.[5][7]
-
STAT Pathway: Can also be activated and is involved in cell proliferation and differentiation.[3]
Q3: What are the key physicochemical properties of this compound that can affect its oral bioavailability?
A3: The oral bioavailability of a small molecule inhibitor like this compound is largely influenced by its solubility and permeability, as categorized by the Biopharmaceutics Classification System (BCS).
| Property | Target Range for Good Oral Absorption | Hypothetical this compound Data | Implication for Bioavailability |
| Aqueous Solubility | > 100 µg/mL | < 10 µg/mL (pH 1.2-7.4) | Low: Dissolution rate-limited absorption. |
| Permeability (Papp) | > 1 x 10-6 cm/s | 0.5 x 10-6 cm/s | Low to Moderate: May be a substrate for efflux pumps. |
| Molecular Weight | < 500 Da | 485 Da | Acceptable. |
| LogP | 1-3 | 3.8 | High lipophilicity may decrease aqueous solubility. |
| pKa | Basic pKa ~7-9 | Basic pKa = 8.2 | Ionizable, allowing for salt formation strategies. |
This table presents hypothetical data for this compound for illustrative purposes.
Q4: What are the common formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A4: Several formulation strategies can be employed to overcome the challenge of poor aqueous solubility.[1][10]
| Formulation Strategy | Description | Applicability for this compound |
| Salt Formation | Converting the free base to a salt form can significantly increase aqueous solubility and dissolution rate.[10] | High: Given its basic pKa, forming a hydrochloride or mesylate salt is a viable option. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in an amorphous state, which has higher energy and thus better solubility than the crystalline form.[10] | High: Can be very effective for BCS Class II/IV compounds. Requires screening of polymers and stability testing. |
| Particle Size Reduction (Micronization/Nanomilling) | Reducing particle size increases the surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation.[1] | Moderate: Can improve dissolution but may not be sufficient if solubility is extremely low. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the GI tract, bypassing the dissolution step.[10][11] | High: Particularly effective for lipophilic compounds (high LogP). Can also reduce food effects and lymphatic uptake. |
| Co-crystals | A multi-component crystal where the drug and a co-former are held together by non-covalent bonds, altering the physicochemical properties.[10] | Moderate: Requires extensive screening to find a suitable co-former. |
Experimental Protocols
Protocol 1: Amorphous Solid Dispersion (ASD) Screening
This protocol outlines a method for screening polymers to create an effective ASD formulation for this compound.
Methodology:
-
Solubility Assessment: Determine the solubility of this compound and selected polymers (e.g., PVP K30, HPMC-AS, Soluplus®) in various volatile solvents (e.g., methanol, acetone, dichloromethane) to find a common solvent.
-
Preparation of ASDs: Prepare solutions containing this compound and a polymer at different drug loadings (e.g., 10%, 25%, 50% w/w).
-
Solvent Removal: Remove the solvent using a rotary evaporator or by casting a film and drying under vacuum to obtain the solid dispersion.
-
Solid-State Characterization:
-
Differential Scanning Calorimetry (DSC): Analyze the sample to confirm the absence of a melting endotherm, indicating an amorphous state.
-
Powder X-Ray Diffraction (PXRD): Confirm the absence of sharp peaks (Bragg peaks), which is characteristic of an amorphous halo pattern.
-
-
In Vitro Dissolution Testing: Perform dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF) to assess the extent and rate of drug release compared to the crystalline form.
-
Stability Studies: Store the most promising ASDs under accelerated stability conditions (e.g., 40°C/75% relative humidity) and re-analyze by DSC and PXRD after set time points to check for recrystallization.
Protocol 2: In Vitro Caco-2 Permeability Assay
This protocol is used to assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-gp.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated and polarized monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Measurement (A-to-B):
-
Add this compound (typically at 10 µM) to the apical (A) side of the Transwell®.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.
-
-
Permeability Measurement (B-to-A):
-
Add this compound to the basolateral (B) side.
-
Take samples from the apical (A) side at the same time points.
-
-
Quantification: Analyze the concentration of this compound in the samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value for both A-to-B and B-to-A directions.
-
Efflux Ratio (ER) Calculation:
-
ER = Papp (B-to-A) / Papp (A-to-B)
-
An efflux ratio > 2 suggests that the compound is a substrate of an efflux transporter.
-
-
(Optional) Inhibition Study: Repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio confirms P-gp mediated efflux.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies to improve oral drug bioavailability | Semantic Scholar [semanticscholar.org]
- 3. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Signaling by FGFR4 [reactome.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fgfr4-IN-20 Target Engagement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fgfr4-IN-20 and assessing its target engagement in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor designed to selectively target the Fibroblast Growth Factor Receptor 4 (FGFR4). FGFR4 is a receptor tyrosine kinase that, upon binding to its ligands (primarily FGF19), activates downstream signaling pathways like the MAPK/ERK and PI3K/AKT pathways.[1][2][3] These pathways are crucial for cell proliferation, survival, and differentiation.[3] In some cancers, aberrant activation of the FGFR4 signaling pathway drives tumor growth.[3][4][5] this compound is designed to bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.
Q2: What are the primary methods to assess this compound target engagement in cells?
The two primary methods to assess the target engagement of this compound in cells are:
-
Western Blotting: This technique measures the phosphorylation status of FGFR4 and its downstream signaling proteins, such as ERK. A successful engagement of this compound with its target will lead to a decrease in the phosphorylation of FGFR4 and ERK.[6][7]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a biophysical method that directly assesses the binding of a drug to its target protein in intact cells.[8][9][10] The principle is that a protein's thermal stability increases when a ligand is bound. By heating the cells treated with this compound and analyzing the amount of soluble FGFR4 remaining, one can confirm direct target engagement.[9][11][12]
Q3: How do I choose the right cell line for my target engagement studies?
Selecting an appropriate cell line is critical for a successful experiment. Consider the following:
-
FGFR4 Expression: The cell line should express sufficient levels of FGFR4. You can verify this by Western blotting or qPCR. Some cancer cell lines, such as certain hepatocellular carcinoma (e.g., Hep3B, Huh7) and breast cancer cell lines, are known to have high FGFR4 expression.[2][13]
-
FGF19 Expression: For studying ligand-dependent activation, cell lines that co-express both FGFR4 and its ligand FGF19 can be advantageous.[2][13]
-
Genetic Background: Be aware of any mutations in the FGFR4 gene or downstream signaling components in your chosen cell line, as this could affect the experimental outcome.[14]
Troubleshooting Guides
Western Blotting for p-FGFR4 and p-ERK
Issue 1: No or weak signal for phosphorylated FGFR4 (p-FGFR4).
| Possible Cause | Troubleshooting Step |
| Low FGFR4 expression in the chosen cell line. | Confirm FGFR4 expression levels using a positive control cell line or by qPCR. |
| Insufficient stimulation with FGF ligand. | If studying ligand-dependent phosphorylation, ensure you are stimulating the cells with an appropriate concentration of FGF19 for an adequate amount of time. Serum starvation prior to stimulation can enhance the signal.[6] |
| Inefficient cell lysis and protein extraction. | Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins.[14] |
| Poor antibody quality. | Use a p-FGFR4 antibody that has been validated for Western blotting. Check the manufacturer's datasheet for recommended dilutions and conditions. |
| Suboptimal protein transfer. | Verify transfer efficiency by Ponceau S staining of the membrane. Optimize transfer time and voltage if necessary. |
Issue 2: High background on the Western blot.
| Possible Cause | Troubleshooting Step |
| Insufficient blocking. | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).[15] |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution that gives a strong signal with low background.[15] |
| Inadequate washing. | Increase the number and duration of washes with TBST between antibody incubations.[15] |
Cellular Thermal Shift Assay (CETSA)
Issue 1: No observable thermal shift upon this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal compound concentration. | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing a thermal shift. |
| Incorrect heating temperature range. | The chosen temperature range for the heat challenge may not be appropriate for FGFR4. Determine the melting curve of FGFR4 in your cell line to identify the optimal temperature at which to observe a shift. |
| Insufficient incubation time with the compound. | Ensure that the cells are incubated with this compound for a sufficient time to allow for cell penetration and target binding. An incubation time of 1-2 hours at 37°C is a good starting point.[8] |
| Low target protein abundance. | CETSA can be challenging for low-abundance proteins. Consider using a cell line with higher FGFR4 expression or an overexpression system. |
Quantitative Data
The following table summarizes representative IC50 values for selective FGFR4 inhibitors in biochemical and cellular assays. Note that values for this compound are not publicly available, but these data for similar compounds can serve as a reference.
| Inhibitor | Assay Type | Target/Cell Line | IC50 (nM) |
| BLU9931 | Biochemical | FGFR4 | 3 |
| BLU9931 | Biochemical | FGFR1 | 591 |
| BLU9931 | Biochemical | FGFR2 | 493 |
| BLU9931 | Biochemical | FGFR3 | 150 |
| Compound 1 | Cellular (pFGFR4) | Huh7 | 9 |
Data for BLU9931 from[13]. Data for Compound 1 from[16].
Experimental Protocols
Protocol 1: Western Blotting for p-FGFR4 and p-ERK
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.[6]
-
Serum-starve the cells for 4-6 hours.[6]
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle control (DMSO).
-
If studying ligand-induced phosphorylation, stimulate cells with FGF19 (e.g., 100 ng/mL) for 15-30 minutes before lysis.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.[6]
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.[6]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[6]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.[15]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with primary antibodies against p-FGFR4, total FGFR4, p-ERK, and total ERK overnight at 4°C.[6]
-
Wash the membrane three times with TBST.[6]
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST.[6]
-
Detect the signal using an ECL substrate and an imaging system.[6]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Treat the cell suspension with this compound or vehicle (DMSO) for 1-2 hours at 37°C.[8]
-
-
Heat Challenge:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.[8] Include a non-heated control.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[8]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble FGFR4 in each sample by Western blotting as described in Protocol 1.
-
The presence of this compound should result in more soluble FGFR4 at higher temperatures compared to the vehicle control, indicating target stabilization.
-
Visualizations
Caption: FGFR4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-FGFR4 and p-ERK.
Caption: Troubleshooting logic for weak p-FGFR4 signal in Western blotting.
References
- 1. What are FGFR4 agonists and how do they work? [synapse.patsnap.com]
- 2. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibroblast growth factor receptor type 4 as a potential therapeutic target in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of FGFR4 as a Potential Therapeutic Target for Advanced-Stage High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Strategies to inhibit FGFR4 V550L-driven rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Fgfr4-IN-20 degradation and storage conditions
Welcome to the technical support center for Fgfr4-IN-20. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use, storage, and troubleshooting of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an orally active and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3] It has been identified as a potential therapeutic agent in hepatocellular carcinoma research.
Q2: What are the recommended storage conditions for this compound?
-
Solid Form: For long-term storage, it is recommended to store this compound as a solid at -20°C. Under these conditions, it is expected to be stable for an extended period. For a similar compound, FGFR4-IN-5, the recommended storage is 3 years at -20°C.[4]
-
In Solvent: Stock solutions of this compound should be stored at -80°C. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For a similar compound, FGFR4-IN-5, storage at -80°C in solvent is recommended for up to 6 months.[4]
Q3: How should I dissolve this compound?
A3: this compound is typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO). For in vitro experiments, it is crucial to prepare a high-concentration stock solution in 100% DMSO. Subsequent dilutions to the final working concentration should be made in the appropriate cell culture medium. Note that the final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is the known in vitro activity of this compound?
A4: this compound has been shown to be a potent inhibitor of the FGFR4 enzyme and the proliferation of Huh7 hepatocellular carcinoma cells.
Quantitative Data Summary
| Target | Assay | IC₅₀ (nM) | Reference |
| FGFR4 | Enzymatic Assay | 36 | [1] |
| Huh7 cells | Cell Proliferation Assay | 19 | [1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect | Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | Prepare fresh stock solutions from solid compound. Ensure proper storage of both solid and stock solutions as recommended. Perform a stability test on your current stock. |
| Inaccurate Concentration: Errors in weighing the solid compound or in serial dilutions. | Re-weigh the solid compound and prepare a fresh stock solution. Use calibrated pipettes for all dilutions. | |
| Cell Line Insensitivity: The cell line used may not be dependent on the FGFR4 signaling pathway. | Confirm that your cell line expresses FGFR4 and that its proliferation is driven by this pathway. Consider using a positive control cell line known to be sensitive to FGFR4 inhibition, such as Huh7. | |
| Precipitation of the compound in cell culture medium | Low Solubility: The final concentration of this compound in the aqueous cell culture medium may exceed its solubility limit. | Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to the cells. Prepare intermediate dilutions in a mixture of DMSO and medium before the final dilution. |
| Interaction with Medium Components: Components of the cell culture medium, such as serum proteins, may interact with the compound, causing it to precipitate. | Test the solubility of this compound in your specific cell culture medium at the desired concentration. Consider using a serum-free or low-serum medium for the duration of the treatment if compatible with your experimental design. | |
| Observed Cytotoxicity at Low Concentrations | Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high for the cells. | Ensure the final DMSO concentration is below the tolerance level of your specific cell line (typically <0.1%). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. |
| Off-Target Effects: At higher concentrations, the inhibitor may have off-target effects leading to cytotoxicity. | Perform a dose-response curve to determine the optimal concentration range for specific FGFR4 inhibition without general cytotoxicity. |
Experimental Protocols
General Protocol for Assessing the Chemical Stability of this compound
This protocol outlines a general method to assess the stability of this compound in a specific solvent and at various temperatures.
Materials:
-
This compound solid
-
High-purity solvent (e.g., DMSO)
-
HPLC or LC-MS system
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a precise final concentration (e.g., 10 mM). This will be your time zero (T=0) sample.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the T=0 stock solution by HPLC or LC-MS. This will provide the initial peak area or concentration of the intact this compound.
-
Incubation: Aliquot the remaining stock solution into several vials. Place these vials at the different storage temperatures you wish to test.
-
Time-Point Analysis: At regular intervals (e.g., 24h, 48h, 72h, 1 week, 1 month), retrieve one vial from each temperature condition.
-
Sample Analysis: Analyze the samples by HPLC or LC-MS using the same method as the T=0 sample.
-
Data Analysis:
-
Compare the peak area of this compound in the incubated samples to the T=0 sample. A decrease in the peak area suggests degradation.
-
Calculate the percentage of this compound remaining at each time point and temperature.
-
Examine the chromatogram for the appearance of new peaks, which may represent degradation products.
-
Visualizations
FGFR4 Signaling Pathway
Caption: Simplified FGFR4 signaling cascade and the point of inhibition by this compound.
Experimental Workflow for Stability Assessment
References
Addressing compensatory signaling pathways with Fgfr4-IN-20
Welcome to the technical support center for Fgfr4-IN-20. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and provide clarity on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the Fibroblast Growth Factor Receptor 4 (FGFR4). Upon binding, it blocks the receptor's kinase activity, thereby inhibiting downstream signaling pathways that are crucial for the proliferation and survival of cancer cells dependent on FGFR4 signaling.[1][2] The primary downstream pathways affected include the RAS-MAPK and PI3K-AKT pathways.[1][3]
Q2: In which cancer types is this compound expected to be most effective?
A2: this compound is most likely to be effective in cancers where FGFR4 is overexpressed or constitutively activated due to genetic alterations, such as gene amplification or activating mutations.[4][5] This is frequently observed in hepatocellular carcinoma (HCC) and certain breast cancers.[4][5] The presence of the FGF19 ligand, which activates FGFR4, is also a key indicator of potential sensitivity to the inhibitor.[2][4]
Q3: What are the known compensatory signaling pathways that can be activated upon treatment with this compound?
A3: A primary mechanism of resistance to FGFR4 inhibitors is the activation of compensatory signaling pathways.[6] One of the most well-documented is the upregulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6][7] Inhibition of FGFR4 can lead to a feedback loop that increases EGFR activity, thereby bypassing the effects of this compound and promoting cell survival. Other receptor tyrosine kinases may also be involved in creating this resistance.[8]
Troubleshooting Guides
Problem 1: this compound shows lower than expected efficacy in a sensitive cell line.
Possible Cause 1: Suboptimal Drug Concentration or Stability
-
Troubleshooting Steps:
-
Verify Stock Solution: Ensure the this compound stock solution was prepared correctly and has not undergone multiple freeze-thaw cycles, which can degrade the compound.
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of concentrations to determine the optimal IC50 in your specific cell line.
-
Incubation Time: Vary the incubation time to see if a longer exposure is required to observe the desired effect.
-
Possible Cause 2: Cell Line Integrity and Passage Number
-
Troubleshooting Steps:
-
Cell Line Authentication: Confirm the identity of your cell line through short tandem repeat (STR) profiling.
-
Passage Number: Use low-passage number cells, as high-passage numbers can lead to genetic drift and altered drug sensitivity.
-
Possible Cause 3: Experimental Conditions
-
Troubleshooting Steps:
-
Serum Concentration: High serum concentrations in the culture medium can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum percentage during treatment.
-
Confluency: Ensure that cells are seeded at an appropriate density and are in the exponential growth phase during treatment.
-
Problem 2: Development of resistance to this compound after initial sensitivity.
Possible Cause 1: Activation of Compensatory Signaling Pathways
-
Troubleshooting Steps:
-
Western Blot Analysis: Analyze the phosphorylation status of key proteins in alternative signaling pathways, such as EGFR, HER2, and MET, in both sensitive and resistant cells. Look for increased phosphorylation in the resistant cells.
-
Co-treatment: Investigate the effect of co-treating resistant cells with this compound and an inhibitor of the identified compensatory pathway (e.g., an EGFR inhibitor like gefitinib).[7]
-
Possible Cause 2: Gatekeeper Mutations in FGFR4
-
Troubleshooting Steps:
-
Gene Sequencing: Sequence the kinase domain of the FGFR4 gene in resistant clones to identify any potential mutations that could prevent this compound from binding effectively.[9]
-
Problem 3: Inconsistent results in in vivo xenograft studies.
Possible Cause 1: Tumor Model and Implantation
-
Troubleshooting Steps:
-
Cell Line Selection: Ensure the chosen cell line forms reliable tumors in vivo.
-
Implantation Site: Subcutaneous implantation is generally more straightforward for monitoring tumor growth. Orthotopic models may be more clinically relevant but can be more variable.[10]
-
Cell Number and Matrigel: Optimize the number of cells injected and consider co-injection with Matrigel to improve tumor take rate and growth consistency.[11]
-
Possible Cause 2: Drug Formulation and Administration
-
Troubleshooting Steps:
-
Vehicle Selection: Ensure the vehicle used to dissolve this compound is non-toxic and appropriate for the route of administration.
-
Dosing Schedule and Route: Optimize the dosing frequency and route of administration (e.g., oral gavage, intraperitoneal injection) based on the pharmacokinetic properties of this compound.
-
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is for determining the cytotoxic effects of this compound.
| Step | Procedure |
| 1 | Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. |
| 2 | Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for 72 hours. |
| 3 | Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. |
| 4 | Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. |
| 5 | Measure the absorbance at 570 nm using a microplate reader.[12][13] |
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing changes in protein expression and phosphorylation.
| Step | Procedure |
| 1 | Treat cells with this compound at the desired concentration and for the specified time. |
| 2 | Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14] |
| 3 | Determine protein concentration using a BCA assay. |
| 4 | Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.[15] |
| 5 | Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[16] |
| 6 | Incubate the membrane with primary antibodies (e.g., p-FGFR4, total FGFR4, p-ERK, total ERK, p-AKT, total AKT) overnight at 4°C.[15] |
| 7 | Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. |
| 8 | Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[16] |
Co-Immunoprecipitation (Co-IP)
This protocol is for investigating protein-protein interactions.
| Step | Procedure |
| 1 | Lyse cells in a non-denaturing Co-IP lysis buffer.[17][18] |
| 2 | Pre-clear the lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding.[18] |
| 3 | Incubate the pre-cleared lysate with an antibody against the protein of interest (the "bait" protein) overnight at 4°C. |
| 4 | Add Protein A/G agarose beads to pull down the antibody-protein complex.[17] |
| 5 | Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins. |
| 6 | Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. |
| 7 | Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (the "prey" protein). |
In Vivo Xenograft Study
This protocol outlines a general workflow for evaluating the efficacy of this compound in a mouse model.
| Step | Procedure |
| 1 | Subcutaneously inject 1-5 million cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of immunocompromised mice.[11] |
| 2 | Monitor tumor growth regularly by measuring with calipers. |
| 3 | Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. |
| 4 | Administer this compound (at a predetermined dose) or the vehicle control to the respective groups according to the planned schedule. |
| 5 | Continue to monitor tumor volume and body weight throughout the study. |
| 6 | At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry). |
Visualizations
Caption: FGFR4 signaling pathway and the inhibitory action of this compound.
Caption: Compensatory activation of EGFR signaling upon FGFR4 inhibition.
Caption: Workflow for investigating resistance to this compound.
References
- 1. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]
- 2. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Signaling by FGFR4 [reactome.org]
- 4. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FGFR4-driven plasticity in breast cancer progression and resistance to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Fibroblast Growth Factor Receptor 1-4 Genetic Aberrations as Clinically Relevant Biomarkers in Squamous Cell Lung Cancer [frontiersin.org]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 12. Microplate-Based Cell Viability Assays Using Absorbance, Fluorescence, or Luminescence Detection [fishersci.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. assaygenie.com [assaygenie.com]
- 18. bitesizebio.com [bitesizebio.com]
Validation & Comparative
A Comparative Guide to Selective FGFR4 Inhibitors: Fgfr4-IN-20 vs. Competitors
For Researchers, Scientists, and Drug Development Professionals
The fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical therapeutic target in oncology, particularly for hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling axis is often aberrantly activated. This has spurred the development of selective FGFR4 inhibitors. This guide provides an objective comparison of Fgfr4-IN-20 with other prominent selective FGFR4 inhibitors, including BLU-9931 and Roblitinib (FGF401), with supporting experimental data to inform research and development decisions.
Performance Comparison of Selective FGFR4 Inhibitors
The in vitro potency and selectivity of FGFR4 inhibitors are crucial determinants of their therapeutic potential and safety profile. The following tables summarize the key quantitative data for this compound and its alternatives.
Table 1: Biochemical Potency Against FGFR Family Kinases
| Compound | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Selectivity (FGFR1/FGFR4) |
| This compound | 36 | >10,000 | >10,000 | >10,000 | >277-fold |
| BLU-9931 | 3[1][2] | 591[2] | 493[2] | 150[2] | ~197-fold |
| Roblitinib (FGF401) | 1.9[3][4] | >10,000 | >10,000 | >10,000 | >5263-fold |
| Pemigatinib | 30[5][6] | 0.4[5][6] | 0.5[5][6] | 1.2[5] | 0.013-fold (Pan-FGFR) |
IC50 values represent the half-maximal inhibitory concentration and are a measure of inhibitor potency. A lower value indicates higher potency. Selectivity is calculated as the ratio of IC50 for FGFR1 to FGFR4, with a higher fold value indicating greater selectivity for FGFR4.
Table 2: Cellular Activity in FGFR4-Dependent Cancer Cell Lines
| Compound | Cell Line | Cellular IC50 (nM) |
| This compound | Huh7 | 19[3][7] |
| BLU-9931 | Hep 3B | 70[1] |
| HuH7 | 110[1] | |
| JHH7 | 20[1] | |
| Roblitinib (FGF401) | Hep3B | 9[3] |
| HUH7 | 12[3] | |
| JHH7 | 9[3] |
Cellular IC50 values reflect the inhibitor's ability to suppress the growth of cancer cells that are dependent on FGFR4 signaling.
Mechanism of Action
A key differentiator among these inhibitors is their mode of binding to the FGFR4 kinase domain.
-
BLU-9931: Is an irreversible inhibitor that forms a covalent bond with a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4.[8][9] This covalent modification leads to sustained target inhibition.
-
Roblitinib (FGF401): Is a reversible-covalent inhibitor, also targeting the Cys552 residue.[4][10] This interaction is designed to provide high potency and selectivity while potentially offering a differentiated safety profile compared to irreversible covalent inhibitors.
Visualizing the Biological Context and Experimental Approach
To better understand the context of FGFR4 inhibition and the methods used to evaluate these compounds, the following diagrams are provided.
Caption: FGFR4 signaling pathway and point of inhibition.
Caption: General experimental workflow for evaluating FGFR4 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned.
Biochemical Kinase Assay (for IC50 determination)
-
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific FGFR kinase by 50%.
-
Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, appropriate kinase buffer, ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor (this compound, etc.). A detection system such as ADP-Glo™ Kinase Assay (Promega) is used.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the kinase, the substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP at a concentration near the Km for each respective enzyme.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The data are normalized to controls (0% inhibition with DMSO, 100% inhibition with a broad-spectrum kinase inhibitor). IC50 values are calculated by fitting the dose-response curves using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
Cellular Proliferation Assay (e.g., using Huh7 cells)
-
Objective: To measure the effect of an inhibitor on the proliferation of an FGFR4-dependent cancer cell line.
-
Materials: Huh7 human hepatocellular carcinoma cells, appropriate cell culture medium (e.g., DMEM with 10% FBS), 96-well cell culture plates, test inhibitor, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Procedure:
-
Seed Huh7 cells into 96-well plates at a predetermined density (e.g., 3,000 cells/well) and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test inhibitor (e.g., from 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the number of viable cells (and thus ATP content).
-
-
Data Analysis: Normalize the luminescence data to the vehicle-treated control cells. Calculate the cellular IC50 values by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Summary
-
This compound demonstrates good potency against the FGFR4 enzyme and in FGFR4-driven cancer cells. Its selectivity against other FGFR family members is a notable feature.
-
Roblitinib (FGF401) exhibits the highest potency and selectivity for FGFR4 among the compared inhibitors in biochemical assays.[3][4] Its reversible-covalent mechanism is a distinguishing characteristic.
-
BLU-9931 is a potent and highly selective irreversible inhibitor of FGFR4.[1][2] Its covalent binding mechanism ensures prolonged target engagement.[8][9]
-
Pemigatinib is a pan-FGFR inhibitor with significantly higher potency against FGFR1-3 compared to FGFR4, making it less suitable for applications where high selectivity for FGFR4 is desired to avoid toxicities associated with the inhibition of other FGFR family members.[5][6]
The choice of inhibitor will depend on the specific research question or therapeutic strategy. For applications requiring the highest selectivity to minimize off-target effects related to FGFR1-3 inhibition, compounds like Roblitinib and this compound are strong candidates. The irreversible nature of BLU-9931 may be advantageous for achieving sustained pathway inhibition. This guide provides the foundational data and protocols to assist researchers in making an informed decision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Invitrogen FGFR4 Monoclonal Antibody (4H2B10B2) 100 μL; Unconjugated:Antibodies, | Fisher Scientific [fishersci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FGFR4 antibody (11098-1-AP) | Proteintech [ptglab.com]
- 5. FGFR4?inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fibroblast growth factor receptor 4 - Wikipedia [en.wikipedia.org]
- 8. Crystal Structure of the FGFR4/LY2874455 Complex Reveals Insights into the Pan-FGFR Selectivity of LY2874455 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fgfr4 | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Pan-FGFR Inhibitors Versus FGFR4-Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway through genetic alterations such as mutations, amplifications, and translocations is a known driver in various cancers.[2][3][4] This has led to the development of targeted therapies, broadly categorized into pan-FGFR inhibitors and selective FGFR4 inhibitors. This guide provides an objective comparison of these two classes of inhibitors, supported by experimental data, to aid researchers in their drug development and research endeavors.
Overview of Pan-FGFR and Selective FGFR4 Inhibitors
Pan-FGFR inhibitors are designed to target multiple FGFR isoforms (FGFR1, FGFR2, and FGFR3) with high potency, and often exhibit some activity against FGFR4.[3] Examples of pan-FGFR inhibitors that have entered clinical trials include erdafitinib, pemigatinib, and infigratinib.[2][4] These inhibitors have shown clinical benefit in cancers with FGFR1-3 alterations, such as urothelial carcinoma and cholangiocarcinoma.[2]
In contrast, selective FGFR4 inhibitors are specifically designed to target FGFR4 with high potency and selectivity, minimizing off-target effects on other FGFR isoforms.[5] This selectivity is often achieved by targeting a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, which is not present in FGFR1-3.[6][7] Fgfr4-IN-20 is a conceptual representative of this class, with compounds like fisogatinib (BLU-554) and roblitinib (B610542) (FGF401) being concrete examples in clinical development, particularly for hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling axis is often aberrantly activated.[5][8][9]
Comparative Selectivity Profiles
The selectivity of an inhibitor is a critical determinant of its efficacy and toxicity profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pan-FGFR and selective FGFR4 inhibitors against the four FGFR isoforms, as determined by biochemical kinase assays. Lower IC50 values indicate higher potency.
| Inhibitor Class | Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| Pan-FGFR | Erdafitinib | 1.2 | 2.5 | 6.8 | 60 | [4] |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | [10] | |
| Infigratinib (BGJ398) | 0.9 | 1.4 | 1.0 | 60 | [10] | |
| Futibatinib (TAS-120) | 1.8 | 1.4 | 1.6 | 3.7 | [2][10] | |
| LY2874455 | 2.8 | 2.6 | 6.4 | 6 | [2][10] | |
| FGFR4-Selective | Fisogatinib (BLU-554) | 624 | >1000 | 2203 | 5 | [5] |
| Roblitinib (FGF401) | >1000 | >1000 | >1000 | 1.9 | [5] | |
| H3B-6527 | 320 | 1290 | 1060 | <1.2 | [5] | |
| BLU9931 | 891 | 552 | 150 | 3 | [5] |
As the data illustrates, pan-FGFR inhibitors generally exhibit potent, low nanomolar inhibition of FGFR1, FGFR2, and FGFR3, with reduced activity against FGFR4. In contrast, FGFR4-selective inhibitors demonstrate exceptional potency against FGFR4 while having significantly higher IC50 values for the other isoforms, indicating a high degree of selectivity.
Signaling Pathway and Mechanism of Action
The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to the extracellular domain of the receptor, leading to receptor dimerization and autophosphorylation of the intracellular kinase domain. This activates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cellular processes like proliferation and survival.[11][12]
Both pan-FGFR and selective FGFR4 inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase domain and preventing the transfer of phosphate (B84403) from ATP to substrate proteins, thereby blocking downstream signaling.
Experimental Protocols
Biochemical Kinase Assays
Objective: To determine the in vitro potency and selectivity of inhibitors against purified FGFR kinase domains.
Example Protocol (ADP-Glo™ Kinase Assay):
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
Serially dilute the test inhibitor in DMSO, followed by dilution in the kinase buffer.
-
Prepare a solution of the recombinant human FGFR enzyme in kinase buffer.
-
Prepare a substrate/ATP mix containing a suitable peptide substrate (e.g., Poly(E,Y)4) and ATP at a concentration near the Km for the specific FGFR isoform.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells.
-
Add 2 µL of the enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assays
Objective: To assess the effect of inhibitors on the proliferation of cancer cell lines with known FGFR alterations.
Example Protocol (MTT Assay):
-
Cell Culture:
-
Culture cancer cell lines with known FGFR status (e.g., FGFR2 fusion-positive cholangiocarcinoma cells or FGF19-driven HCC cells) in appropriate media.
-
-
Assay Procedure (96-well plate format):
-
Seed the cells at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor or vehicle control for 72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Concluding Remarks
The choice between a pan-FGFR inhibitor and a selective FGFR4 inhibitor is highly dependent on the specific cancer type and its underlying genetic drivers. For malignancies driven by FGFR1, FGFR2, or FGFR3 alterations, pan-FGFR inhibitors have demonstrated significant clinical utility. However, in cancers where the FGF19-FGFR4 axis is the primary oncogenic driver, such as a subset of hepatocellular carcinomas, the high selectivity of FGFR4 inhibitors may offer a more targeted therapeutic approach with a potentially improved safety profile by avoiding on-target toxicities associated with the inhibition of other FGFR isoforms, such as hyperphosphatemia.[13] Recent studies have also suggested that in some contexts, such as certain HCCs, there may be redundancy between FGFR3 and FGFR4, potentially favoring the use of a pan-FGFR inhibitor.[8][9]
This guide provides a foundational comparison to inform further research and development. The provided experimental protocols offer a starting point for the in-house evaluation and comparison of novel FGFR inhibitors. As our understanding of the complexities of FGFR signaling in cancer continues to evolve, so too will the strategies for effectively targeting this critical pathway.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bakerlab.org [bakerlab.org]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medium.com [medium.com]
- 13. researchgate.net [researchgate.net]
Validating Fgfr4-IN-20 Efficacy: A Head-to-Head Comparison with FGFR4 Knockdown
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor Fgfr4-IN-20 against genetic knockdown of Fibroblast Growth Factor Receptor 4 (FGFR4). This analysis, supported by experimental data, aims to validate the on-target efficacy of this compound and provide a framework for its application in cancer research.
The FGF19-FGFR4 signaling axis is a critical driver in the proliferation and survival of various cancer cells, making it a prime target for therapeutic intervention. While genetic methods like siRNA and shRNA provide a gold standard for validating gene function, pharmacological inhibitors offer a more clinically translatable approach. This guide delves into a comparative analysis of these two methods, focusing on their effects on key cellular processes and signaling pathways.
Quantitative Comparison of Efficacy
To assess the relative efficacy of this compound and FGFR4 knockdown, key anti-cancer metrics such as inhibition of cell proliferation, induction of apoptosis, and reduction of cell migration and invasion are compared. The following tables summarize the quantitative data from studies on various cancer cell lines.
| Cell Line | Treatment | Assay | Result | Reference |
| SW620 (Colorectal Cancer) | FGFR4-shRNA | MTT Assay (4 days) | Significant inhibition of proliferation compared to control | [1] |
| SW620 (Colorectal Cancer) | FGFR4-shRNA | Wound Healing Assay | Significant decrease in wound closure | [1] |
| SW620 (Colorectal Cancer) | FGFR4-shRNA | Transwell Invasion Assay | Significantly fewer invaded cells compared to control | [1] |
| SW620 (Colorectal Cancer) | FGFR4-shRNA | Flow Cytometry (Apoptosis) | 9.40±1.21% apoptosis (vs. 4.83±0.74% in control) | [1] |
| Ovarian Cancer Cell Lines (A2780, SKOV3, etc.) | FGFR4-siRNA | Cell Survival Assay | Significant decrease in cell survival | [2] |
| Ovarian Cancer Cell Lines (A2780, SKOV3, etc.) | FGFR4-siRNA | Proliferation Assay (24h) | Significant decrease in proliferation | [2] |
| SKOV3 & OVCA432 (Ovarian Cancer) | FGFR4-siRNA | Apoptosis Assay | Significantly higher number of apoptotic cells | |
| MDA-MB-468 & HCC1937 (Breast Cancer) | FGFR4-shRNA | Cell Viability Assay (5 days) | Significant reduction in cell viability | [3][4] |
| MDA-MB-468 & HCC1937 (Breast Cancer) | FGFR4-shRNA | Annexin V/7-AAD Staining (Apoptosis) | Significant induction of apoptosis | [3][4] |
| MKN45 & SGC7901 (Gastric Cancer) | FGFR4-siRNA | Proliferation & Apoptosis Assays | Decreased proliferation and increased apoptosis | [5] |
| CNE2 (Nasopharyngeal Carcinoma) | FGFR4-siRNA | CCK8 Assay (Proliferation) | Decrease in proliferation rate | [6] |
Note: Specific quantitative data for this compound was not available in the searched literature. The table above focuses on the effects of FGFR4 knockdown. The efficacy of this compound is expected to phenocopy these results in a dose-dependent manner.
Signaling Pathway Analysis: this compound vs. FGFR4 Knockdown
Both this compound and FGFR4 knockdown are expected to abrogate the downstream signaling cascades initiated by FGFR4 activation. The primary pathways affected are the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival and proliferation.
Downregulation of FGFR4 has been shown to significantly abrogate the activation of the MAPK, NF-κB, and WNT signaling pathways.[2] Studies have demonstrated that FGFR4 silencing suppresses cell proliferation, invasion, and migration in hepatocellular carcinoma by inhibiting these pathways. Similarly, pharmacological inhibition of FGFR is known to decrease the activity of ERK1/2, AKT, and phospholipase Cγ.
The following diagram illustrates the FGF19-FGFR4 signaling pathway and the points of inhibition for both this compound and FGFR4 knockdown.
Caption: Inhibition points of this compound and FGFR4 knockdown in the FGF19-FGFR4 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for validating the efficacy of this compound by comparing its effects with those of FGFR4 knockdown.
FGFR4 Knockdown using siRNA/shRNA
1. Cell Culture and Transfection:
-
Culture cancer cell lines (e.g., SW620, MDA-MB-468) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
For transient knockdown, transfect cells with FGFR4-specific siRNAs or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.
-
For stable knockdown, transduce cells with lentiviral particles containing FGFR4-specific shRNAs or a scrambled control shRNA. Select for stably transduced cells using an appropriate antibiotic (e.g., puromycin).
2. Validation of Knockdown:
-
Western Blot: Harvest cells 48-72 hours post-transfection/transduction. Lyse the cells and quantify protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against FGFR4 and a loading control (e.g., β-actin or GAPDH).
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from cells 48 hours post-transfection. Synthesize cDNA and perform qRT-PCR using primers specific for FGFR4 and a housekeeping gene (e.g., GAPDH) to determine the relative mRNA expression levels.
This compound Treatment
1. Cell Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
Comparative Efficacy Assays
1. Cell Proliferation/Viability Assay (MTT or CellTiter-Glo):
-
Seed cells in 96-well plates.
-
After knockdown or inhibitor treatment, add MTT reagent or CellTiter-Glo reagent to the wells.
-
Measure the absorbance or luminescence according to the manufacturer's instructions to determine cell viability.
2. Apoptosis Assay (Annexin V/PI Staining):
-
Harvest cells after treatment.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
3. Cell Migration and Invasion Assays (Wound Healing and Transwell):
-
Wound Healing: Create a scratch in a confluent monolayer of cells. Treat with this compound or perform FGFR4 knockdown. Monitor and quantify the closure of the scratch over time.
-
Transwell Invasion: Seed cells in the upper chamber of a Matrigel-coated transwell insert. Add media with or without this compound to the lower chamber. After incubation, stain and count the cells that have invaded through the Matrigel.
4. Western Blot Analysis of Signaling Pathways:
-
Treat cells with this compound or perform FGFR4 knockdown.
-
Lyse the cells and perform Western blotting as described above, using primary antibodies against key signaling proteins such as p-ERK, total ERK, p-AKT, and total AKT.
The following diagram outlines the experimental workflow for comparing this compound and FGFR4 knockdown.
Caption: A streamlined workflow for the comparative validation of this compound efficacy.
Conclusion
This guide provides a comprehensive framework for validating the efficacy of the pharmacological inhibitor this compound against the genetic knockdown of its target, FGFR4. By employing the outlined experimental protocols and comparative analyses, researchers can robustly demonstrate the on-target effects of this compound. The presented data on FGFR4 knockdown serves as a benchmark for the expected outcomes of this compound treatment, highlighting its potential as a valuable tool in cancer research and therapeutic development. The consistent observation of reduced proliferation, increased apoptosis, and inhibition of key oncogenic signaling pathways upon FGFR4 inhibition underscores the promise of targeting this receptor in cancer therapy.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Identification of FGFR4 as a Potential Therapeutic Target for Advanced-Stage High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast growth factor receptor 4 (FGFR4) and fibroblast growth factor 19 (FGF19) autocrine enhance breast cancer cells survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fibroblast growth factor receptor 4 regulates proliferation and antiapoptosis during gastric cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High Expression of FGFR4 Enhances Tumor Growth and Metastasis in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of FGFR4 Inhibitors: Fgfr4-IN-1 vs. FGF401
A Detailed Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a compelling target, particularly in hepatocellular carcinoma (HCC) and other solid tumors where the FGF19-FGFR4 signaling axis is aberrantly activated. This guide provides a detailed comparative analysis of two potent FGFR4 inhibitors, Fgfr4-IN-1 and FGF401 (roblitinib), to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
At a Glance: Key Quantitative Data
| Parameter | Fgfr4-IN-1 | FGF401 (Roblitinib) |
| Biochemical IC50 (FGFR4) | 0.7 nM[1] | 1.1 nM - 1.9 nM[2][3] |
| Cellular IC50 (HuH-7) | 7.8 nM[1] | Not explicitly stated, but inhibits growth of HCC cell lines[3] |
| Selectivity (vs. FGFR1) | Data not available | >10,000 nM (>10 µM)[4][5] |
| Selectivity (vs. FGFR2) | Data not available | >10,000 nM (>10 µM)[4][5] |
| Selectivity (vs. FGFR3) | Data not available | >10,000 nM (>10 µM)[4][5] |
| Mechanism of Action | Not specified | Reversible-covalent[2][3] |
In-Depth Analysis
Fgfr4-IN-1: A Potent Inhibitor with Demonstrated Cellular Activity
FGF401 (Roblitinib): A Highly Selective, Clinically Investigated Inhibitor
FGF401, also known as roblitinib, is another potent FGFR4 inhibitor with a biochemical IC50 in the low nanomolar range (1.1 nM to 1.9 nM).[2][3] A key distinguishing feature of FGF401 is its remarkable selectivity. Biochemical assays have demonstrated that it is over 1,000-fold more selective for FGFR4 than for a panel of 65 other kinases.[2][3] Specifically, its IC50 values against FGFR1, FGFR2, and FGFR3 are all greater than 10 µM.[4][5] This high degree of selectivity is attributed to its reversible-covalent mechanism of action, which involves binding to a unique cysteine residue within the FGFR4 kinase domain.[2][4]
FGF401 has undergone clinical investigation, with a Phase I/II study establishing a recommended Phase 2 dose (RP2D) of 120 mg once daily. In these trials, FGF401 demonstrated a manageable safety profile and preliminary clinical efficacy in patients with FGFR4/KLB-positive tumors, including HCC. Furthermore, extensive preclinical in vivo studies have shown that FGF401 exhibits robust anti-tumor activity in mouse xenograft and patient-derived xenograft (PDX) models of HCC that are positive for FGF19, FGFR4, and the co-receptor β-klotho (KLB).[6][7]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: The FGF19-FGFR4 signaling pathway, a key driver in certain cancers.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Caption: General workflow for a cell viability/proliferation assay.
Experimental Protocols
Detailed experimental protocols for the specific studies cited are often proprietary. However, the following are generalized protocols for the key assays used to characterize these inhibitors.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant human FGFR4 kinase
-
Kinase substrate (e.g., poly(E,Y)4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test inhibitors (Fgfr4-IN-1 or FGF401) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing kinase buffer, FGFR4 kinase, and the peptide substrate.
-
Add the test inhibitor at various concentrations to the wells of the assay plate. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line expressing FGFR4 (e.g., HuH-7)
-
Complete cell culture medium
-
Test inhibitors (Fgfr4-IN-1 or FGF401) serially diluted in DMSO
-
96-well clear or white-walled cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO or a detergent-based solution) OR CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Spectrophotometer or luminometer
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
For MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents and incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Calculate the percent viability for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Both Fgfr4-IN-1 and FGF401 are highly potent inhibitors of FGFR4. FGF401 distinguishes itself with a well-documented and exceptional selectivity profile, which is a critical attribute for targeted therapies to minimize off-target effects. The reversible-covalent mechanism of FGF401 likely contributes to this high selectivity. Furthermore, the availability of clinical data for FGF401 provides valuable insights into its safety and preliminary efficacy in a clinical setting.
For researchers focusing on highly selective FGFR4 inhibition with a clear mechanistic understanding and clinical relevance, FGF401 presents a compelling option. Fgfr4-IN-1, with its potent biochemical and cellular activity, is also a valuable tool for in vitro and potentially in vivo studies of FGFR4 signaling. Further investigation into the kinase selectivity of Fgfr4-IN-1 would be beneficial for a more comprehensive comparison. The choice between these inhibitors will ultimately depend on the specific research question and the desired balance between potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. xyproteomics.csu.edu.cn [xyproteomics.csu.edu.cn]
- 5. Item - Supplementary Table S1 from FGF401, A First-In-Class Highly Selective and Potent FGFR4 Inhibitor for the Treatment of FGF19-Driven Hepatocellular Cancer - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 6. FGF401 and vinorelbine synergistically mediate antitumor activity and vascular normalization in FGF19-dependent hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Abstract 2103: NVP-FGF401: Cellular and in vivo profile of a novel highly potent and selective FGFR4 inhibitor for the treatment of FGF19/FGFR4/KLB+ tumors | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Selective FGFR4 Inhibitors: Featuring Roblitinib (FGF401)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of Roblitinib (FGF401), a clinical-stage, selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Due to the limited public information available for Fgfr4-IN-20, this document will focus on a comprehensive evaluation of Roblitinib, establishing a benchmark for the comparison of current and future selective FGFR4 inhibitors. We will delve into its mechanism of action, preclinical and clinical data, and the experimental protocols used to generate this information.
Introduction to FGFR4 Inhibition
The Fibroblast Growth Factor (FGF) signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration.[1][2] Dysregulation of this pathway, particularly through the FGF19-FGFR4 axis, has been identified as a key driver in the progression of several cancers, most notably hepatocellular carcinoma (HCC).[1] FGFR4, a receptor tyrosine kinase, has emerged as a promising therapeutic target. Selective inhibition of FGFR4 offers the potential for targeted cancer therapy with a reduced side-effect profile compared to pan-FGFR inhibitors.[3]
Roblitinib (FGF401): A Profile
Roblitinib (also known as FGF401) is a potent and highly selective, orally active inhibitor of FGFR4.[4][5] It is currently in clinical development for the treatment of HCC and other solid tumors with aberrant FGFR4 signaling.[6]
Mechanism of Action
Roblitinib is a reversible-covalent inhibitor that targets a unique cysteine residue (Cys552) within the ATP-binding site of FGFR4.[7] This covalent interaction is reversible, and the aldehyde moiety of Roblitinib forms a hemithioacetal with the cysteine residue.[7] This specific binding mechanism contributes to its high selectivity for FGFR4 over other FGFR family members and the broader kinome.[3][8]
Caption: FGFR4 Signaling and Roblitinib Inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data for Roblitinib, providing a basis for comparison with other FGFR4 inhibitors.
Table 1: In Vitro Potency and Selectivity of Roblitinib
| Parameter | Value | Cell Line / Assay Type | Reference |
| FGFR4 IC50 | 1.9 nM | Biochemical Assay | [4][5][8] |
| FGFR1 IC50 | >10 µM | Biochemical Assay | [5] |
| FGFR2 IC50 | >10 µM | Biochemical Assay | [5] |
| FGFR3 IC50 | >10 µM | Biochemical Assay | [5] |
| Selectivity | >1000-fold vs. other kinases | Kinase Panel (65 kinases) | [8] |
| HUH7 IC50 | 12 nM | Cellular Proliferation Assay | [5] |
| Hep3B IC50 | 9 nM | Cellular Proliferation Assay | [5] |
| JHH7 IC50 | 9 nM | Cellular Proliferation Assay | [5] |
Table 2: Preclinical Pharmacokinetics of Roblitinib
| Species | Dose | T1/2 | Cmax | AUC(0-t) | Oral Bioavailability | Reference |
| Mouse | 3 mg/kg (p.o.) | 1.4 h | - | - | - | [5] |
| Rat | 3 mg/kg (p.o.) | 4.4 h | - | - | - | [5] |
| Mouse | 1 mg/kg (i.v.) | 1.4 h | - | - | - | [5] |
| Rat | 0.5 mg/kg (i.v.) | 4.4 h | - | - | - | [5] |
Table 3: Clinical Pharmacokinetics of Roblitinib (in combination with Pembrolizumab)
| Dose (BID) | Tmax | T1/2 | Cmax (ng/mL) | AUC(0-t) (hr*ng/mL) | Reference |
| 40-100 mg | 0.55–1.03 h | 4.00–4.92 h | 606.07–1348.86 | 2370.87–5475.77 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of different compounds. Below are representative protocols for key experiments used to characterize FGFR4 inhibitors.
Biochemical Kinase Assay (IC50 Determination)
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of FGFR4 by 50%.
Methodology:
-
Recombinant human FGFR4 kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The inhibitor is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (32P-ATP) or non-radioactive methods like fluorescence polarization or luminescence-based assays (e.g., ADP-Glo™).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Caption: Biochemical IC50 Determination Workflow.
Cellular Proliferation Assay
Objective: To assess the effect of the inhibitor on the growth of cancer cell lines that are dependent on FGFR4 signaling.
Methodology:
-
Human cancer cell lines with known FGFR4 expression and FGF19 amplification (e.g., HUH7, Hep3B) are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with a range of inhibitor concentrations.
-
The cells are incubated for a period of time (typically 72 hours).
-
Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo®, which quantifies the number of viable cells.
-
The IC50 value, the concentration of inhibitor that reduces cell viability by 50%, is determined from the dose-response curve.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells (e.g., Hep3B) that form tumors.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The inhibitor is administered orally or via another appropriate route at different doses and schedules (e.g., once or twice daily).
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring the levels of phosphorylated FGFR4).
Comparison Logic
When evaluating a novel FGFR4 inhibitor against an established compound like Roblitinib, a systematic comparison is essential. The following diagram illustrates the key areas of comparison.
Caption: Key Comparison Points for FGFR4 Inhibitors.
Conclusion
Roblitinib (FGF401) has demonstrated significant promise as a highly potent and selective FGFR4 inhibitor with a clear mechanism of action and encouraging anti-tumor activity in both preclinical models and early clinical trials. Its reversible-covalent binding to Cys552 in FGFR4 provides a strong basis for its selectivity. For any novel FGFR4 inhibitor, such as the hypothetically named this compound, a rigorous head-to-head comparison against the data presented for Roblitinib would be necessary to establish its relative therapeutic potential. This would require the generation of comparable data across biochemical, cellular, and in vivo assays, as well as eventual clinical evaluation. This guide provides the foundational data and experimental context for such a comparison, enabling researchers to make informed decisions in the development of next-generation FGFR4-targeted therapies.
References
- 1. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe Roblitinib | Chemical Probes Portal [chemicalprobes.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
In Vivo Comparative Analysis: Infigratinib vs. a Selective FGFR4 Inhibitor
A Note on "Fgfr4-IN-20" : Publicly available data for a compound specifically designated "this compound" could not be located. Therefore, this guide provides a comparative analysis between Infigratinib and Fisogatinib (BLU-554) , a well-characterized, potent, and highly selective FGFR4 inhibitor with substantial preclinical and clinical data, serving as a representative for a selective FGFR4-targeted agent.
This guide offers a detailed comparison of the in vivo performance, mechanism of action, and experimental protocols for Infigratinib, a pan-FGFR inhibitor, and Fisogatinib, a selective FGFR4 inhibitor. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these two compounds.
Overview of the Compounds
Infigratinib (BGJ398) is an orally bioavailable, ATP-competitive inhibitor of fibroblast growth factor receptors (FGFRs), demonstrating potent activity against FGFR1, FGFR2, and FGFR3.[1][2] It is considered a pan-FGFR inhibitor, though it exhibits lower potency against FGFR4.[3] Infigratinib has shown significant clinical activity in patients with cancers harboring FGFR2 fusions, such as cholangiocarcinoma.[1]
Fisogatinib (BLU-554) is an orally available, potent, and highly selective inhibitor of FGFR4.[4][5] It is designed to target cancers driven by aberrant FGFR4 signaling, which is often mediated by its ligand, FGF19.[4][5] Fisogatinib has been investigated in clinical trials for hepatocellular carcinoma (HCC) with FGF19 overexpression.[4][6]
Data Presentation
Table 1: Mechanism of Action and Target Profile
| Feature | Infigratinib | Fisogatinib (BLU-554) |
| Primary Targets | FGFR1, FGFR2, FGFR3[1][2] | FGFR4[4][5] |
| Mechanism of Action | ATP-competitive inhibitor of the FGFR kinase domain[1][3] | Binds to and blocks the activation of FGFR4 by its ligand, FGF19[5][7] |
| Binding Mode | Reversible, ATP-competitive[1][3] | Not explicitly stated in the provided results |
Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀)
| Kinase | Infigratinib (nM) | Fisogatinib (BLU-554) (nM) |
| FGFR1 | Potent inhibitor (low nM)[1] | 624 - 2203[8] |
| FGFR2 | Potent inhibitor (low nM)[1] | 624 - 2203[8] |
| FGFR3 | Potent inhibitor (low nM)[1] | 624 - 2203[8] |
| FGFR4 | Lower potency compared to FGFR1-3[3] | 5[8] |
Table 3: In Vivo Efficacy in Xenograft Models
| Parameter | Infigratinib | Fisogatinib (BLU-554) |
| Cancer Model | Gastrointestinal Stromal Tumor (GIST)[9][10], HCC[11] | Hepatocellular Carcinoma (HCC)[4][12] |
| Xenograft Type | Patient- and cell-line-derived[9][10] | Cell-line (Hep3B) and patient-derived (LIX-066)[4][12] |
| Animal Model | nu/nu NMRI mice[9][10] | Not explicitly stated in the provided results |
| Administration | Oral gavage[11] | Oral[8] |
| Dosing | 10 to 30 mg/kg, once daily[11] | 10 mg/kg[8] |
| Observed Effect | Did not show anti-tumor effect in the specific GIST models tested[9] | Induced tumor regression in liver cancer models[8] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: FGFR4 Signaling Pathway.
Caption: General In Vivo Xenograft Experimental Workflow.
Experimental Protocols
Protocol 1: Infigratinib In Vivo Xenograft Efficacy Study in GIST Models[9][10]
-
Animal Model : 6-7 week old female immunodeficient nu/nu NMRI mice were used.[10][11]
-
Tumor Implantation : Human gastrointestinal stromal tumor (GIST) tissue from patient- or cell-line-derived xenografts was subcutaneously implanted into the flanks of the mice.[9][10]
-
Treatment Groups : Once tumors were established, mice were randomized into treatment and control groups.[11]
-
Drug Administration : Infigratinib was administered, typically via oral gavage, at doses ranging from 10 to 30 mg/kg once daily.[11] The control group received the vehicle buffer.[11]
-
Monitoring : Tumor volume was measured regularly (e.g., twice weekly) using calipers.[11] Animal body weight and general health were monitored as indicators of toxicity.[10]
-
Endpoint and Analysis : At the end of the study (due to tumor size limits or pre-defined study duration), tumors were collected for further analysis.[11] Pharmacodynamic effects on signaling pathways were assessed using methods like Western blotting on tumor lysates to measure the phosphorylation of downstream targets like FRS2 and ERK.[1]
Protocol 2: Fisogatinib In Vivo Xenograft Efficacy Study in HCC Models[4][12]
-
Animal Model : Immunocompromised mice were used for tumor xenografts.
-
Tumor Implantation : Human hepatocellular carcinoma (HCC) cell lines (e.g., Hep3B) or patient-derived xenograft tissues (e.g., LIX-066) with known FGF19 expression were implanted subcutaneously.[4][12]
-
Treatment Groups : Mice with established tumors were randomized into vehicle control and Fisogatinib treatment groups.
-
Drug Administration : Fisogatinib was administered orally.[8] A dose of 10 mg/kg has been reported in preclinical models.[8]
-
Monitoring : Tumor growth was monitored over time by caliper measurements.
-
Endpoint and Analysis : The primary endpoint was the change in tumor volume compared to the control group.[4][12] At the end of the study, tumors could be harvested to assess target engagement and downstream pathway modulation, for instance, by measuring the levels of phosphorylated FGFR4.
Conclusion
This guide provides a comparative overview of Infigratinib and the selective FGFR4 inhibitor, Fisogatinib. Infigratinib is a pan-FGFR inhibitor with demonstrated clinical efficacy in cancers with FGFR1-3 alterations.[1] In contrast, Fisogatinib is a highly selective FGFR4 inhibitor that has shown promise in preclinical and early clinical studies of cancers driven by the FGF19-FGFR4 signaling axis, particularly hepatocellular carcinoma.[4][6] The choice between a pan-FGFR inhibitor and a selective FGFR4 inhibitor would depend on the specific genetic drivers of the cancer being studied. The provided experimental protocols and diagrams offer a foundational understanding for designing and interpreting in vivo studies involving these classes of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fisogatinib | C24H24Cl2N4O4 | CID 91885617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of a Selective FGFR4 Inhibitor's Cross-reactivity with other FGFR Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of a selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor with other members of the FGFR family (FGFR1, FGFR2, and FGFR3). As information on a specific compound named "Fgfr4-IN-20" is not publicly available, this guide utilizes data from BLU-9931, a well-characterized, potent, and selective covalent inhibitor of FGFR4, as a representative example. The data presented here is crucial for understanding the selectivity profile and potential off-target effects of such inhibitors in a research and drug development context.
Data Presentation: Inhibitor Selectivity Profile
The selectivity of an inhibitor is a critical parameter in drug development, defining its therapeutic window and potential for side effects. The half-maximal inhibitory concentration (IC50) is a key measure of inhibitor potency. The following table summarizes the IC50 values of BLU-9931 against the four human FGFR family members, demonstrating its high selectivity for FGFR4.
| Target Kinase | IC50 (nM) |
| FGFR1 | 591[1][2][3][4] |
| FGFR2 | 493[1][2][3][4] |
| FGFR3 | 150[1][2][3][4] |
| FGFR4 | 3 [1][2][3][4][5] |
Table 1: IC50 values of BLU-9931 against FGFR family members. Data indicates that BLU-9931 is significantly more potent against FGFR4 compared to other FGFR family members.
Other notable selective FGFR4 inhibitors include Fisogatinib (BLU-554), Roblitinib (FGF-401), and H3B-6527, which also demonstrate high selectivity for FGFR4 over other family members. For instance, Fisogatinib has an IC50 of 5 nM for FGFR4, with IC50 values for FGFR1-3 ranging from 624-2203 nM[6][7][8]. Roblitinib shows an IC50 of 1.9 nM for FGFR4 and over 10,000 nM for FGFR1, FGFR2, and FGFR3[9][10]. H3B-6527 has an IC50 of <1.2 nM for FGFR4, with IC50 values of 320 nM, 1290 nM, and 1060 nM for FGFR1, FGFR2, and FGFR3, respectively[11][12]. The selectivity of these inhibitors is largely attributed to the presence of a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, which is absent in other FGFR family members and allows for covalent bond formation[1].
Experimental Protocols
The determination of inhibitor selectivity is performed using various experimental assays. Below are detailed methodologies for key experiments cited in the evaluation of FGFR inhibitors.
Biochemical Kinase Assays
Biochemical assays are essential for determining the direct inhibitory activity of a compound on a purified kinase.
Objective: To measure the IC50 value of an inhibitor against purified FGFR kinases.
General Protocol:
-
Reagents and Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.
-
ATP (Adenosine triphosphate).
-
A suitable peptide substrate (e.g., Poly(E,Y)4:1).
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT, and BSA).
-
The inhibitor compound (e.g., BLU-9931) serially diluted in DMSO.
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Z'-LYTE™ Kinase Assay Kit, or a phosphotyrosine-specific antibody).
-
384-well plates.
-
-
Procedure:
-
The kinase reaction is initiated by mixing the recombinant FGFR enzyme, the peptide substrate, and ATP in the kinase assay buffer.
-
The inhibitor, at various concentrations, is added to the reaction mixture. A DMSO control (vehicle) is included.
-
The reaction is allowed to proceed for a set time (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 30°C).
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified.
-
Luminescence-based detection (e.g., ADP-Glo™): This method measures the amount of ADP produced, which is directly proportional to kinase activity. The remaining ATP is depleted, and the produced ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Fluorescence-based detection (e.g., Z'-LYTE™): This method utilizes a FRET-based assay to detect substrate phosphorylation.
-
Antibody-based detection (e.g., ELISA): This involves the use of a specific antibody that recognizes the phosphorylated substrate.
-
-
-
Data Analysis:
-
The kinase activity at each inhibitor concentration is normalized to the control (DMSO) and plotted against the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.
-
Cellular Assays
Cellular assays are crucial for confirming the on-target activity of an inhibitor in a more biologically relevant context.
Objective: To assess the ability of an inhibitor to block FGFR4 signaling in cells.
General Protocol:
-
Cell Lines:
-
Use a cell line that is dependent on FGFR4 signaling for proliferation, such as the Hep3B hepatocellular carcinoma cell line, which overexpresses the FGFR4 ligand FGF19.
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach.
-
The cells are then treated with a range of concentrations of the inhibitor or DMSO as a control.
-
After a specific incubation period (e.g., 1-24 hours), the cells are lysed.
-
The phosphorylation status of downstream signaling proteins in the FGFR4 pathway (e.g., FRS2, ERK, AKT) is assessed by Western blotting using phospho-specific antibodies.
-
-
Data Analysis:
-
The intensity of the phosphorylation signal at each inhibitor concentration is quantified and normalized to the total protein levels and the DMSO control.
-
This analysis demonstrates the dose-dependent inhibition of FGFR4 signaling in a cellular environment.
-
Mandatory Visualization
FGFR Signaling Pathway
The following diagram illustrates the canonical signaling cascade initiated by the activation of Fibroblast Growth Factor Receptors.
Caption: Simplified FGFR signaling pathway.
Experimental Workflow for Kinase Inhibitor Selectivity
The diagram below outlines the typical workflow for assessing the selectivity of a kinase inhibitor.
Caption: Workflow for kinase inhibitor selectivity profiling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
The Efficacy of Selective FGFR4 Inhibition: A Tale of Two Tumors
A comprehensive analysis of selective FGFR4 inhibitors reveals a striking dependency on FGF19 expression for anti-tumor activity. In FGF19-high tumors, these targeted agents demonstrate significant efficacy, leading to tumor growth inhibition and even regression. Conversely, in FGF19-low environments, their therapeutic impact is markedly diminished, highlighting a critical biomarker for patient selection in clinical settings.
The Fibroblast Growth Factor 19 (FGF19) and its receptor, Fibroblast Growth Factor Receptor 4 (FGFR4), form a signaling axis that plays a pivotal role in the development and progression of various cancers, particularly hepatocellular carcinoma (HCC).[1][2] This has led to the development of a new class of targeted therapies: selective FGFR4 inhibitors. Preclinical and clinical data for compounds such as H3B-6527, Fisogatinib (BLU-554), and Roblitinib (FGF401) consistently demonstrate that the presence of high FGF19 levels is a key determinant of their anti-tumor efficacy.
Unveiling the FGF19-FGFR4 Signaling Pathway
The FGF19-FGFR4 signaling cascade is a critical regulator of cell proliferation and survival. In cancers with high levels of FGF19, this ligand binds to and activates FGFR4, triggering a cascade of downstream signaling events that promote tumor growth. Selective FGFR4 inhibitors work by blocking this initial activation step.
Caption: The FGF19-FGFR4 signaling pathway and the mechanism of selective FGFR4 inhibitors.
Comparative Efficacy: FGF19-High vs. FGF19-Low Tumors
The differential response to selective FGFR4 inhibition in tumors with varying FGF19 expression is a consistent finding across multiple preclinical and clinical studies. This underscores the necessity of FGF19 as a predictive biomarker for the successful application of these targeted therapies.
In Vitro Cell Viability
Studies on cancer cell lines with varying FGF19 expression levels consistently show that those with high FGF19 are significantly more sensitive to FGFR4 inhibition.
| Cell Line | FGF19 Status | FGFR4 Inhibitor | IC50 / EC50 | Reference |
| Hep3B | High (Amplified) | INCB062079 | < 200 nM | [3] |
| Other HCC cell lines | Low/Negative | INCB062079 | > 5000 nM | [3] |
In Vivo Tumor Growth Inhibition
The trend observed in vitro is recapitulated in in vivo xenograft models, where tumor regression is predominantly seen in FGF19-high tumors.
| FGFR4 Inhibitor | Tumor Model | FGF19 Status | Efficacy | Reference |
| H3B-6527 | HCC PDX models | Amplified/High | Tumor regression | [4] |
| H3B-6527 | HCC PDX models | Low/Negative | No response | [5] |
| Fisogatinib (BLU-554) | Advanced HCC Patients | Positive | 17% Overall Response Rate | [6][7][8] |
| Fisogatinib (BLU-554) | Advanced HCC Patients | Negative | 0% Overall Response Rate | [6][7][8] |
| Roblitinib (FGF401) | HCC Xenografts | High | Tumor regression/stasis | [9] |
Alternative FGFR Inhibitors
While selective FGFR4 inhibitors show promise in FGF19-driven cancers, the broader family of Fibroblast Growth Factor Receptors (FGFRs) is also implicated in various malignancies. This has led to the development of pan-FGFR inhibitors that target multiple FGFR family members (FGFR1, 2, 3, and 4).
| Inhibitor Type | Examples | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| Selective FGFR4 | H3B-6527, Fisogatinib, Roblitinib | Specifically inhibits FGFR4 | Reduced off-target toxicities | Efficacy limited to FGF19-driven tumors |
| Pan-FGFR | Dovitinib, Infigratinib | Inhibits multiple FGFRs (1-4) | Broader applicability in various FGFR-driven cancers | Potential for increased side effects due to broader target inhibition |
Experimental Methodologies
The following provides an overview of the key experimental protocols used to evaluate the efficacy of selective FGFR4 inhibitors.
Cell Viability Assay
This assay is crucial for determining the concentration of an inhibitor required to suppress cancer cell growth in vitro.
Caption: A typical workflow for a cell viability assay to assess inhibitor potency.
Protocol:
-
Cancer cells (both FGF19-high and FGF19-low) are seeded in 96-well plates at a predetermined density.[10][11]
-
After allowing the cells to adhere, they are treated with a range of concentrations of the FGFR4 inhibitor.
-
The plates are incubated for a period of 72 to 120 hours to allow the inhibitor to exert its effect.[10]
-
Cell viability is assessed using a colorimetric assay such as MTS or WST-1, where the absorbance is proportional to the number of viable cells.[11][12]
-
The data is then used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces cell viability by 50%.
In Vivo Xenograft Studies
These studies are essential for evaluating the anti-tumor activity of an inhibitor in a living organism.
Protocol:
-
Human cancer cells (FGF19-high and FGF19-low) are implanted subcutaneously into immunocompromised mice.[13][14]
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the FGFR4 inhibitor, typically via oral gavage, at a specified dose and schedule.[15][16]
-
Tumor volume and body weight are measured regularly to assess efficacy and toxicity.[17]
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry, to evaluate the on-target effects of the inhibitor.[16]
Conclusion
The evidence strongly indicates that the efficacy of selective FGFR4 inhibitors is tightly linked to the expression of FGF19. For researchers and drug developers, this highlights the critical importance of utilizing FGF19 as a biomarker to identify patient populations most likely to benefit from these targeted therapies. While selective FGFR4 inhibitors offer a promising therapeutic strategy for FGF19-driven cancers, pan-FGFR inhibitors may provide an alternative approach for tumors dependent on other FGFR family members. Future research should continue to explore the nuances of FGFR signaling to further refine targeted cancer therapies.
References
- 1. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma. [boris-portal.unibe.ch]
- 9. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell viability assay [bio-protocol.org]
- 11. Cell viability assay [bio-protocol.org]
- 12. dojindo.com [dojindo.com]
- 13. FGFR4 Role in Epithelial-Mesenchymal Transition and Its Therapeutic Value in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Combined inhibition of FGFR4 and VEGFR signaling enhances efficacy in FGF19 driven hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Predicting Response to Selective FGFR4 Inhibitors
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of biomarkers for predicting the response to selective FGFR4 inhibitors, with a focus on supporting experimental data and detailed methodologies.
As a specific compound named "Fgfr4-IN-20" could not be identified in publicly available literature, this guide will focus on selective FGFR4 inhibitors as a class, using data from representative molecules such as fisogatinib (BLU-554), roblitinib (B610542) (FGF401), and H3B-6527.
The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway, primarily activated by its ligand FGF19, has emerged as a critical oncogenic driver in several cancers, most notably hepatocellular carcinoma (HCC). This has spurred the development of selective FGFR4 inhibitors. Identifying predictive biomarkers is paramount for patient stratification and ensuring the clinical success of these targeted therapies. This guide compares the performance of key biomarkers and provides detailed experimental protocols for their assessment.
Key Biomarkers for Predicting Response
The overwhelming consensus from preclinical and clinical studies is that FGF19 expression is the most reliable predictive biomarker for sensitivity to selective FGFR4 inhibitors . Tumors harboring an amplification of the FGF19 gene or overexpressing the FGF19 protein are often dependent on the FGF19-FGFR4 signaling axis for their growth and survival.
Other potential biomarkers include:
-
FGFR4 Expression: While necessary for the signaling pathway, its predictive value as a standalone biomarker is less established than that of FGF19.
-
β-Klotho (KLB) Expression: As a co-receptor for FGF19 binding to FGFR4, its presence is essential for pathway activation.
-
FGFR4 Gene Amplification: This is a less frequent event compared to FGF19 amplification and its predictive power is not as strong.
-
Downstream Pathway Activation: Phosphorylation of downstream effectors like ERK can serve as a pharmacodynamic biomarker of target engagement.
Comparative Performance of Selective FGFR4 Inhibitors
Selective FGFR4 inhibitors are designed to target a unique cysteine residue (Cys552) in the ATP binding pocket of FGFR4, conferring high selectivity over other FGFR family members (FGFR1-3). This selectivity is intended to minimize off-target toxicities associated with pan-FGFR inhibition, such as hyperphosphatemia.
Table 1: In Vitro Potency of Selective vs. Pan-FGFR Inhibitors
| Inhibitor | Type | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Representative Reference |
| Fisogatinib (BLU-554) | Selective FGFR4 | 5 | 624 | >1000 | 2203 | [1] |
| Roblitinib (FGF401) | Selective FGFR4 | 1.9 | >1000-fold selectivity | >1000-fold selectivity | >1000-fold selectivity | [2] |
| H3B-6527 | Selective FGFR4 | <1.2 | 320 | 1290 | 1060 | [3] |
| Erdafitinib (B607360) | Pan-FGFR | Data not consistently reported | 1.2 | 2.5 | 4.6 | [4] |
| Pemigatinib (B609903) | Pan-FGFR | 30 | 0.4 | 0.5 | 1.2 | [5] |
IC50 values can vary between different assays and experimental conditions.
Table 2: In Vivo Efficacy of Selective FGFR4 Inhibitors in FGF19-Positive Xenograft Models
| Inhibitor | Cancer Model | FGF19 Status | Treatment | Tumor Growth Inhibition (TGI) / Response | Reference |
| Fisogatinib (BLU-554) | Hep3B (HCC) Xenograft | IHC Positive | 100 mg/kg, QD | Tumor Regression | [6] |
| H3B-6527 | Hep3B (HCC) Xenograft | Amplified | 300 mg/kg, BID | Tumor Regression | [7] |
| H3B-6527 | HCC PDX Models | Amplified/High Expression | 100 mg/kg, BID | Tumor Regression | [7] |
Clinical Trial Data Highlights
A phase 1 study of fisogatinib (BLU-554) in patients with advanced HCC demonstrated a clear correlation between FGF19 expression and clinical response. The overall response rate was 17% in patients with FGF19-positive tumors (as determined by IHC), while no responses were observed in FGF19-negative patients[8][9]. This pivotal study validated FGFR4 as a therapeutic target in FGF19-driven HCC and established FGF19 as a predictive biomarker for patient selection[8][9].
Alternative Therapeutic Strategies: Pan-FGFR Inhibitors
Pan-FGFR inhibitors, such as erdafitinib and pemigatinib, target multiple FGFR family members. While they may offer broader activity, they are also associated with on-target toxicities related to the inhibition of FGFR1-3.
-
Erdafitinib: Approved for urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations. In the THOR study, erdafitinib showed a significant overall survival benefit compared to chemotherapy in patients with FGFR-altered metastatic urothelial cancer who had previously received immunotherapy[10][11][12].
-
Pemigatinib: Approved for cholangiocarcinoma with FGFR2 fusions or other rearrangements. In the FIGHT-202 trial, pemigatinib demonstrated a 37% objective response rate in this patient population[13][14].
The primary biomarkers for these pan-FGFR inhibitors are genetic alterations in FGFR1, FGFR2, and FGFR3 (fusions, rearrangements, and mutations), rather than FGF19 expression[5][15]. However, some studies suggest that pan-FGFR inhibitors may have superior potency in FGF19-positive HCC models where FGFR redundancy might be a resistance mechanism to selective FGFR4 inhibition[16].
Experimental Protocols
FGF19 Immunohistochemistry (IHC) on Formalin-Fixed Paraffin-Embedded (FFPE) Tissue
This protocol provides a general framework for the detection of FGF19 protein expression in FFPE tissue sections.
a. Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol (B145695) for 10 minutes each.
-
Immerse slides in two changes of 95% ethanol for 10 minutes each.
-
Immerse slides in 70% ethanol for 5 minutes.
-
Rinse slides in distilled water for 5 minutes.
b. Antigen Retrieval:
-
Immerse slides in a 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the slides in a pressure cooker or microwave to a sub-boiling temperature for 10-20 minutes.
-
Allow the slides to cool to room temperature for at least 30 minutes.
-
Rinse the slides with distilled water.
c. Staining:
-
Inactivate endogenous peroxidase by incubating sections in 3% hydrogen peroxide for 15 minutes.
-
Wash slides twice with 1X Tris-buffered saline with 0.05% Tween-20 (TBST) for 5 minutes each.
-
Block non-specific binding by incubating with a blocking buffer (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature.
-
Incubate with the primary antibody against FGF19 (diluted in blocking buffer as per manufacturer's instructions) overnight at 4°C in a humidified chamber.
-
Wash slides three times with TBST for 5 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash slides three times with TBST for 5 minutes each.
-
Develop the signal with a DAB (3,3'-Diaminobenzidine) substrate kit until the desired staining intensity is reached.
-
Rinse slides in distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate the slides through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
d. Interpretation: FGF19 staining is typically observed in the cytoplasm of tumor cells. A scoring system based on the percentage of positive cells and staining intensity should be established to classify tumors as FGF19-positive or -negative. For instance, in the fisogatinib clinical trial, tumors with ≥1% of cells showing any FGF19 staining were considered positive[17].
Cell Viability Assay (Using CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
a. Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature.
-
Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.
-
Transfer the entire volume of the buffer into the substrate bottle to reconstitute the reagent. Mix by gentle inversion until the substrate is fully dissolved.
b. Assay Procedure:
-
Plate cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.
-
Include control wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Add serial dilutions of the FGFR4 inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
c. Data Analysis:
-
Subtract the average background luminescence from all other measurements.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Patient-Derived Xenograft (PDX) Model for Efficacy Testing
PDX models, where tumor fragments from a patient are implanted into immunodeficient mice, are considered more clinically relevant than cell-line-derived xenografts.
a. Establishment of PDX:
-
Surgically resected fresh tumor tissue from a patient is obtained under sterile conditions.
-
The tissue is cut into small fragments (approximately 2-3 mm³).
-
The tumor fragments are subcutaneously implanted into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor growth is monitored regularly by caliper measurements.
-
Once the tumors reach a certain size (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion.
b. Efficacy Study:
-
Once the tumors in the expanded cohort reach a suitable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
The treatment group receives the FGFR4 inhibitor at a predetermined dose and schedule (e.g., oral gavage daily). The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
Tumors are harvested for pharmacodynamic biomarker analysis (e.g., IHC for p-ERK).
c. Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for the treatment group compared to the control group.
-
Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the anti-tumor effect.
Visualizations
FGFR4 Signaling Pathway
Caption: The FGF19-FGFR4 signaling pathway and its inhibition.
Experimental Workflow for Biomarker Assessment
Caption: Workflow for FGF19 biomarker testing and treatment decision.
Biomarker-Response Relationship
Caption: Logical relationship between FGF19 biomarker and drug response.
References
- 1. researchgate.net [researchgate.net]
- 2. OUH - Protocols [ous-research.no]
- 3. H3B-6527 Is a Potent and Selective Inhibitor of FGFR4 in FGF19-Driven Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Safety and efficacy of the pan-FGFR inhibitor erdafitinib in advanced urothelial carcinoma and other solid tumors: A systematic review and meta-analysis [frontiersin.org]
- 5. targetedonc.com [targetedonc.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. researchgate.net [researchgate.net]
- 10. ESMO: Erdafitinib demonstrates improved responses in FGFR-altered advanced urinary tract cancers | MD Anderson Cancer Center [mdanderson.org]
- 11. esmo.org [esmo.org]
- 12. Erdafitinib Demonstrates Improved Responses in FGFR-Altered Advanced Urothelial Carcinoma - The ASCO Post [ascopost.com]
- 13. An open-label study of pemigatinib in cholangiocarcinoma: final results from FIGHT-202 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FIGHT-202: Analyzing the Effects of Pemigatinib in Patients With Cholangiocarcinoma | GI Oncology Now [gioncologynow.com]
- 15. Phase 2 Study of Erdafitinib in Patients with Tumors with FGFR Amplifications: Results from the NCI-MATCH ECOG-ACRIN Trial (EAY131) Sub-protocol K1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cstonepharma.com [cstonepharma.com]
Safety Operating Guide
Proper Disposal of Fgfr4-IN-20: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like Fgfr4-IN-20 are paramount to ensuring a safe and compliant laboratory environment. Adherence to established protocols is critical for protecting laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a novel FGFR4 inhibitor.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be familiar with the potential hazards associated with this compound. As an inhibitor of a key signaling pathway, it should be handled with care to avoid exposure.
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE to minimize exposure:
-
Eye Protection: Safety goggles with side-shields are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and disposed of properly after handling the compound.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, all handling should be performed in a certified chemical fume hood.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
-
Waste Segregation: All waste contaminated with this compound must be collected separately from other waste streams. This includes:
-
Unused or expired this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, tubes, vials).
-
Contaminated PPE (e.g., gloves).
-
-
Waste Collection:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible hazardous waste container. The original container, if empty and clean, can often be used for this purpose.
-
For liquid waste, use a container with a secure screw-top cap.
-
Contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container for hazardous waste.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound"), the concentration and quantity of the waste, the date of accumulation, and the name and contact information of the principal investigator or laboratory supervisor.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area should be away from incompatible materials.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Disposal Request:
-
Once the waste container is full, or in accordance with your institution's policies, contact your EHS department or a licensed professional waste disposal service to arrange for pickup and proper disposal.
-
Decontamination Procedures
-
Glassware and Equipment: Reusable glassware and equipment contaminated with this compound should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) that can solubilize the compound, followed by a thorough wash with detergent and water. The initial solvent rinse must be collected and disposed of as hazardous waste.
-
Work Surfaces: Decontaminate work surfaces in the chemical fume hood with a suitable solvent and then wipe clean.
Experimental Workflow for Disposal
Caption: Experimental workflow for the proper disposal of this compound waste.
Logical Decision-Making for this compound Disposal
Caption: Decision tree for segregating and disposing of this compound contaminated materials.
Safeguarding Your Research: A Comprehensive Guide to Handling Fgfr4-IN-20
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the potent and selective FGFR4 inhibitor, Fgfr4-IN-20, fostering a secure and efficient research environment.
This document outlines critical operational and disposal plans, offering procedural, step-by-step guidance to directly address your handling questions. By providing this value beyond the product itself, we aim to be your preferred source for laboratory safety and chemical handling information.
Immediate Safety and Handling Protocols
Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following recommendations are based on the Safety Data Sheet (SDS) for FGFR4-IN-1, a closely related compound.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is your first line of defense. All personnel handling this compound must use the following:
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Body Protection | Impervious clothing, such as a lab coat |
| Respiratory Protection | A suitable respirator should be used when handling the compound as a powder or if aerosolization is possible. |
Engineering Controls:
Your laboratory setup plays a vital role in mitigating risks.
| Control Measure | Recommendation |
| Ventilation | Ensure adequate ventilation. Use only in a well-ventilated area, such as a chemical fume hood. |
| Safety Stations | Provide an accessible safety shower and eye wash station in the immediate work area. |
Handling and Storage:
| Aspect | Procedure |
| Handling | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Contaminated work clothing should not be allowed out of the workplace. |
| Storage | Keep container tightly closed. For long-term storage, it is recommended to store the stock solution at -80°C for up to 2 years, or at -20°C for up to 1 year.[1] |
Spill and Disposal Procedures
Accidents can happen, and a clear plan is essential for a swift and safe response.
Accidental Release Measures:
In the event of a spill, follow these steps:
-
Evacuate: Evacuate personnel to a safe area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.
-
Personal Protection: Use full personal protective equipment during cleanup.
-
Cleanup: Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces and equipment by scrubbing with a suitable solvent like alcohol.
-
Disposal: Dispose of contaminated material according to the disposal protocol outlined below.
Disposal Plan:
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
| Waste Type | Disposal Method |
| Unused Product | Dispose of contents and container in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service. |
| Contaminated Materials | All materials that have come into contact with this compound should be treated as hazardous waste and disposed of accordingly. |
Understanding the Mechanism: The FGFR4 Signaling Pathway
This compound is a potent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Understanding the signaling pathway it targets is crucial for interpreting experimental results. Upon binding of its ligand, primarily Fibroblast Growth Factor 19 (FGF19), FGFR4 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[2][3][4] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are pivotal in regulating cell proliferation, survival, and migration.[2][5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
